Dynorphin A 1-10
説明
特性
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZYWMYTUESNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H91N19O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557408 | |
| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79994-24-4 | |
| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action of Dynorphin A (1-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A. This guide details its interactions with both opioid and non-opioid receptor systems, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Introduction
Dynorphin A is an endogenous opioid peptide that plays a significant role in a variety of physiological and pathological processes, including pain modulation, addiction, and mood regulation. The N-terminal fragment, Dynorphin A (1-10), retains significant biological activity and has been a subject of extensive research to delineate its pharmacological profile. This peptide exhibits a complex mechanism of action, primarily interacting with the kappa-opioid receptor (KOR), but also engaging with other opioid and non-opioid targets, leading to a diverse array of cellular responses.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of Dynorphin A and its fragments at various receptors. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Dynorphin A (1-17) | 1.60 ± 0.18 | 1.25 ± 0.12 | 0.05 ± 0.01 | [1] |
| Dynorphin A (1-13) | - | - | - | |
| Dynorphin A (1-10) | ~200 (weaker binding) | ~200 (weaker binding) | ~200 |
Note: Data for Dynorphin A (1-10) is less consistently reported than for the full-length peptide. The provided values are approximations based on available literature and indicate a preference for the KOR, although with lower affinity than the full-length peptide.
Table 2: Functional Activity Data
| Ligand | Assay | Receptor | Parameter | Value | Reference(s) |
| Dynorphin A | [³⁵S]GTPγS Binding | KOR | EC₅₀ | ~1-10 nM | [2] |
| Dynorphin A (1-17) | K⁺ Current Assay | hKOR | EC₅₀ | 0.43 ± 0.08 nM | [1] |
| Dynorphin A (1-17) | K⁺ Current Assay | hMOR | EC₅₀ | 30 ± 5 nM | [1] |
| Dynorphin A (1-17) | K⁺ Current Assay | hDOR | EC₅₀ | 84 ± 11 nM | [1] |
| Dynorphin A (1-10) | NMDA-activated Current Blockade | NMDA Receptor | IC₅₀ | 42.0 μM |
Opioid Receptor-Mediated Mechanism of Action
Dynorphin A (1-10) primarily exerts its opioid effects through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Kappa-Opioid Receptor (KOR) Activation and Signaling
Upon binding to the KOR, Dynorphin A (1-10) induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also lead to the modulation of ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.
References
- 1. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Function of Dynorphin A (1-10) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a potent and complex neuromodulator within the central nervous system (CNS). Arising from the precursor protein prodynorphin, this decapeptide exerts a wide range of physiological and pathological effects through its interaction with both opioid and non-opioid receptor systems. Primarily recognized as a high-affinity agonist for the kappa opioid receptor (KOR), Dynorphin A (1-10) is implicated in the modulation of pain, mood, addiction, and neuroprotection. However, its functional repertoire extends beyond classical opioid signaling, with significant interactions at NMDA and bradykinin receptors, contributing to excitotoxicity and neuropathic pain under certain conditions. This technical guide provides a comprehensive overview of the endogenous function of Dynorphin A (1-10) in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways to aid researchers and drug development professionals in this field.
Receptor Interactions and Binding Affinity
Dynorphin A (1-10) exhibits a distinct binding profile, with a marked preference for the kappa opioid receptor (KOR). However, it also displays measurable affinity for mu (MOR) and delta (DOR) opioid receptors, as well as non-opioid targets. The binding affinities, typically expressed as the inhibition constant (Ki), are crucial for understanding the peptide's selectivity and potential for off-target effects.
| Ligand | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Dynorphin A (1-10) derivative | Kappa Opioid Receptor (KOR) | ~200 | Frog brain membranes | [3H]ethylketocyclazocine | [1] |
| Dynorphin A | Kappa Opioid Receptor (KOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |
| Dynorphin A | Mu Opioid Receptor (MOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |
| Dynorphin A | Delta Opioid Receptor (DOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |
Table 1: Opioid Receptor Binding Affinities of Dynorphin A Peptides. This table summarizes the reported binding affinities (Ki) of Dynorphin A and its derivatives for the major opioid receptor subtypes.
Beyond opioid receptors, Dynorphin A (1-10) and its longer counterparts interact with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and excitotoxicity. This interaction is non-opioid in nature and is implicated in some of the paradoxical, excitatory effects of dynorphins.
| Ligand | Target | IC50 | Experimental System | Effect | Reference |
| Dynorphin A (1-10) | NMDA Receptor | 42.0 µM | Isolated rat trigeminal neurons | Blockade of NMDA-activated current | [3] |
| Dynorphin A (1-17) | NMDA Receptor | 1.65 µM | Acutely dissociated trigeminal neurons | Reduction of NMDA-activated currents | |
| Dynorphin A (1-13) | NMDA Receptor | 1.8 µM | Acutely dissociated trigeminal neurons | Reduction of NMDA-activated currents |
Table 2: Non-Opioid Receptor Interactions of Dynorphin A Peptides. This table presents the inhibitory concentrations (IC50) of various Dynorphin A fragments for the NMDA receptor.
Signaling Pathways
The physiological effects of Dynorphin A (1-10) are mediated through distinct intracellular signaling cascades, depending on the receptor engaged.
Opioid Receptor-Mediated Signaling
Activation of the KOR by Dynorphin A (1-10) initiates a canonical G-protein coupled receptor (GPCR) signaling pathway. The KOR is coupled to inhibitory G-proteins of the Gi/o family.
References
- 1. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
The Orchestrated Signaling of Dynorphin A (1-10): A Technical Guide for Researchers
An In-depth Exploration of its Canonical and Non-Canonical Pathways for Researchers, Scientists, and Drug Development Professionals.
Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, plays a significant role in a multitude of physiological and pathological processes, including pain, addiction, and mood regulation. Its complex signaling profile, mediated through both opioid and non-opioid receptors, presents a compelling area of study for the development of novel therapeutics. This technical guide provides a comprehensive overview of the signaling pathways activated by Dynorphin A (1-10), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Cascade: The Kappa-Opioid Receptor
The primary target of Dynorphin A (1-10) is the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily. The interaction of Dynorphin A (1-10) with KOR initiates a cascade of intracellular events, primarily through the coupling to inhibitory G-proteins of the Gi/o family.
Upon binding, Dynorphin A (1-10) induces a conformational change in the KOR, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector systems.
The principal downstream effects of KOR activation by Dynorphin A (1-10) include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of MAPK signaling cascades, such as the extracellular signal-regulated kinase (ERK), which can influence gene expression and long-term cellular changes.
Following activation, the KOR is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment serves a dual purpose: it mediates receptor desensitization and internalization, and it can also initiate G-protein-independent signaling cascades. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as biased agonism, is a critical area of research in opioid pharmacology.
Beyond the Kappa-Opioid Receptor: Non-Canonical Signaling
Dynorphin A (1-10) also exhibits biological activity through mechanisms independent of opioid receptors. These non-canonical pathways contribute to its complex pharmacological profile and are crucial to consider in drug development.
-
NMDA Receptor Blockade: Dynorphin A (1-10) can directly block N-methyl-D-aspartate (NMDA) receptor-activated currents.[1] This interaction is non-competitive and voltage-independent, and it may contribute to the modulation of synaptic plasticity and excitotoxicity.
-
Bradykinin Receptor Activation: There is evidence to suggest that dynorphins can activate bradykinin receptors, leading to pro-nociceptive (pain-promoting) effects. This action is independent of the N-terminal tyrosine residue required for opioid receptor activity.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative parameters that define the interaction of Dynorphin A (1-10) with opioid receptors and its functional consequences.
Table 1: Receptor Binding Affinities (Ki) of Dynorphin A (1-10)
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Kappa (KOR) | [³H]diprenorphine | hKOR-transfected cells | 0.05 ± 0.01 | [2] |
| Mu (MOR) | [³H]diprenorphine | hMOR-transfected cells | 1.60 ± 0.18 | [2] |
| Delta (DOR) | [³H]diprenorphine | hDOR-transfected cells | 1.25 ± 0.12 | [2] |
Table 2: Functional Potencies (EC50/IC50) and Efficacy (Emax) of Dynorphin A (1-10)
| Assay | Receptor | Cell Line | Parameter | Value (nM) | Emax (%) | Reference |
| [³⁵S]GTPγS Binding | KOR | Mouse Striatum | EC50 | ~1000 | N/A | [3] |
| Adenylyl Cyclase Inhibition | KOR | CHO-rKOR | IC50 | 36.4 | 71.4 | |
| β-arrestin 2 Recruitment | KOR | HEK293 | EC50 | 116 ± 39 | 100 | |
| NMDA Current Blockade | NMDA-R | Rat Trigeminal Neurons | IC50 | 42,000 | N/A |
N/A: Not available in the cited literature. Note that values can vary depending on the specific experimental conditions and cell lines used.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to characterize the signaling of Dynorphin A (1-10).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]diprenorphine).
-
Dynorphin A (1-10).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Dynorphin A (1-10). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radioactive competing ligand).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Dynorphin A (1-10) that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Materials:
-
Cell membranes expressing the KOR and associated G-proteins.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Dynorphin A (1-10).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: In a microplate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of Dynorphin A (1-10). Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration and Washing: As described for the radioligand binding assay.
-
Quantification: As described for the radioligand binding assay.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of Dynorphin A (1-10) and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated receptor, often using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmids for KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Cell culture medium.
-
Dynorphin A (1-10).
-
BRET substrate (e.g., coelenterazine h).
-
Luminometer capable of dual-wavelength detection.
Procedure:
-
Cell Transfection: Co-transfect the cells with the KOR-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: Plate the transfected cells in a white, clear-bottom microplate and allow them to adhere and express the fusion proteins.
-
Agonist Stimulation: Add varying concentrations of Dynorphin A (1-10) to the cells.
-
Substrate Addition: Add the BRET substrate to the wells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of the donor and acceptor molecules using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of Dynorphin A (1-10) and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
Dynorphin A (1-10) orchestrates a complex signaling symphony through its interactions with the kappa-opioid receptor and other non-opioid targets. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design of novel therapeutics targeting the dynorphin system. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate signaling landscape of this potent endogenous peptide.
References
The Structural Blueprint of Dynorphin A (1-10): A Guide to its Structure-Activity Relationship
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of dynorphin A (1-10), a truncated form of the endogenous opioid peptide dynorphin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the design of novel analgesics and therapeutics targeting the kappa opioid receptor (KOR).
Dynorphin A, through its interaction with the KOR, plays a significant role in pain modulation, mood, and addiction.[1] However, its therapeutic utility is hampered by poor metabolic stability and undesirable side effects.[1] Understanding the SAR of shorter, more manageable fragments like dynorphin A (1-10) is crucial for the development of analogs with improved pharmacological profiles. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Structure-Activity Insights
The N-terminal "message" sequence (Tyr-Gly-Gly-Phe) of dynorphin A is essential for its opioid receptor affinity, a feature shared with other opioid peptides.[2] The subsequent "address" sequence is critical for its selectivity and high affinity for the KOR.[3]
Systematic modifications of the dynorphin A (1-10) sequence have revealed several key determinants of its activity:
-
N-Terminal Tyrosine (Tyr¹): This residue is paramount for binding to all opioid receptors. Its removal results in a significant loss of affinity.
-
Phenylalanine (Phe⁴): This aromatic residue is also critical for opioid receptor affinity and agonist potency.
-
Arginine Residues (Arg⁶ and Arg⁷): These positively charged residues are crucial for high affinity and selectivity for the KOR. Their removal or substitution can dramatically decrease potency.
-
Proline (Pro¹⁰): This residue is important for maintaining a specific conformation of the peptide.
Quantitative Analysis of Dynorphin A (1-10) Analogs
The following tables summarize the binding affinities and functional potencies of dynorphin A (1-10) and selected analogs at the kappa, mu, and delta opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Dynorphin A Analogs
| Analog | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR/DOR) |
| Dynorphin A | ~0.2 | ~1.0 | ~10 | - |
| Dynorphin A (1-13) | 0.12 | - | - | - |
| [des-Arg⁷]Dyn A (1-13) | 0.39 | - | - | - |
| Dynorphin A (1-11) | 0.09 | - | - | - |
| [des-Arg⁷]Dyn A (1-11) | 0.43 | - | - | - |
| [Pro³]Dyn A (1-11)-NH₂ | 2.4 | >5000 | >5000 | >2000-fold vs. MOR/DOR |
| [des-Arg⁷]Dyn A (1-9) | 0.22 | - | - | - |
| [Ala¹]Dyn B amide | >1000 | >1000 | >1000 | - |
| [Ala⁴]Dyn B amide | >1000 | >1000 | >1000 | - |
| [Ala⁶]Dyn B amide | 110 | - | - | - |
| [Ala⁷]Dyn B amide | 200 | - | - | - |
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Dynorphin A Analogs
| Analog | Assay | KOR EC₅₀/IC₅₀ (nM) | MOR EC₅₀/IC₅₀ (nM) | DOR EC₅₀/IC₅₀ (nM) |
| Dynorphin A | GTPγS | ~1-10 | - | - |
| Dynorphin A (1-10)amide | Mouse Vas Deferens | 0.3 | - | - |
| Dynorphin A (1-13) | Mouse Vas Deferens | 4.0 | - | - |
| [Pro³]Dyn A (1-11)-NH₂ | [³⁵S]GTPγS (antagonist) | IC₅₀ = 380 | - | - |
| U69,593 (agonist) | GTPγS | Potent agonist | - | - |
| nor-Binaltorphimine (antagonist) | GTPγS | Potent antagonist | - | - |
Experimental Protocols
The characterization of dynorphin A analogs relies on a suite of in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a ligand for a specific receptor. A common method is a competition binding assay using a radiolabeled ligand.
Protocol for [³H]U-69,593 Competition Binding Assay for KOR:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine a fixed concentration of the radioligand [³H]U-69,593 (a selective KOR agonist).
-
Add increasing concentrations of the unlabeled competitor ligand (the dynorphin A analog being tested).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).
-
Specific binding is calculated by subtracting non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response following receptor activation and are used to determine the potency (EC₅₀) and efficacy of a ligand.
Protocol for [³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing MgCl₂, GDP, and NaCl.
-
Reaction Mixture:
-
In a 96-well plate, add the prepared membranes.
-
Add increasing concentrations of the agonist (the dynorphin A analog).
-
Add a fixed concentration of [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Data Analysis:
-
Basal binding is determined in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from the curve.
-
Protocol for cAMP Accumulation Assay:
-
Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).
-
Assay:
-
Pre-treat cells with an adenylyl cyclase stimulator, such as forskolin.
-
Add increasing concentrations of the KOR agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC₅₀.
Visualizing the Frameworks
Signaling Pathway
Activation of the KOR by dynorphin A initiates a cascade of intracellular events. The primary pathway involves the coupling to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Canonical Gαi/o-coupled signaling pathway of the Kappa Opioid Receptor (KOR).
Experimental Workflow
The process of determining the binding affinity of a novel dynorphin A analog follows a structured workflow, from compound synthesis to data analysis.
Caption: Workflow for determining the binding affinity (Ki) of a dynorphin A analog.
Logical Relationship of SAR Components
The development of potent and selective KOR ligands from the dynorphin A (1-10) scaffold is an iterative process involving chemical modification and pharmacological evaluation.
Caption: Iterative process of structure-activity relationship (SAR) studies.
References
The Dichotomous Nature of Dynorphin A (1-10): A Technical Guide to its Non-Opioid Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A and its fragments are endogenous opioid peptides traditionally recognized for their role in modulating pain, addiction, and mood through interaction with opioid receptors, primarily the kappa-opioid receptor (KOR). However, a growing body of evidence reveals a darker side to these peptides, demonstrating potent non-opioid mediated effects that contribute to excitotoxicity, neurodegeneration, and the exacerbation of pathological pain states.[1][2][3] This technical guide provides an in-depth exploration of the non-opioid actions of Dynorphin A (1-10), focusing on its interactions with the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors. We will delve into the signaling pathways, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research in this critical area.
Core Non-Opioid Mechanisms of Dynorphin A (1-10)
Beyond its canonical opioid receptor activity, Dynorphin A (1-10) exerts significant physiological and pathophysiological effects through at least two major non-opioid mechanisms: direct interaction with the NMDA receptor and activation of bradykinin receptors. These interactions are implicated in conditions such as spinal cord injury, neuropathic pain, and inflammatory hyperalgesia.[4][5]
Interaction with the NMDA Receptor
Dynorphin A and its fragments, including Dyn A (1-10), can directly modulate the function of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. This interaction is independent of opioid receptors and contributes to the neurotoxic profile of dynorphins observed at supraphysiological concentrations.
The non-opioid fragments of Dynorphin A, which lack the N-terminal tyrosine essential for opioid receptor activity, retain their ability to interact with NMDA receptors and induce neurotoxicity. This has significant implications for conditions where dynorphin levels are pathologically elevated, such as following spinal cord trauma.
Interaction with Bradykinin Receptors
Recent research has unveiled a novel mechanism whereby dynorphin A and its non-opioid fragments can directly activate bradykinin B1 and B2 receptors. This interaction is particularly relevant in the context of chronic pain, where upregulation of both dynorphin and bradykinin receptors is observed. Activation of bradykinin receptors by dynorphin fragments can lead to the release of pro-inflammatory mediators and the sensitization of nociceptive pathways, thereby contributing to hyperalgesia and allodynia.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the non-opioid effects of Dynorphin A fragments.
Table 1: Inhibition of NMDA-Activated Currents by Dynorphin Peptides
| Dynorphin Fragment | IC50 (μM) | Receptor Subtype(s) | Cell Type | Reference |
| Dynorphin A (1-32) | 0.25 | NMDA | Rat Trigeminal Neurons | |
| Dynorphin A (1-17) | 1.65 | NMDA | Rat Trigeminal Neurons | |
| Dynorphin A (1-13) | 1.8 | NMDA | Rat Trigeminal Neurons | |
| Dynorphin A (1-10) | 42.0 | NMDA | Rat Trigeminal Neurons |
Table 2: Effects of Dynorphin A (1-13) on Neuronal Viability and Intracellular Calcium
| Treatment | Concentration (μM) | Effect on Neuronal Survival | Effect on [Ca2+]i | Antagonized by | Reference |
| Dynorphin A (1-13) | 100 | Significant neuronal loss | Elevation | MK-801 (10 μM) | |
| Dynorphin A (1-13) + (-)-naloxone | 100 (Dyn) / 3 (Nal) | Exacerbated neuronal loss | - | - | |
| Dynorphin A (1-13) + nor-BNI | 10 (Dyn) / 3 (nor-BNI) | Exacerbated neuronal loss at 48h | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.
References
- 1. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central non-opioid physiological and pathophysiological effects of dynorphin A and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Dynorphin and Bradykinin Receptors Maintain Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Dynorphin A (1-10) in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A and its fragments, including Dynorphin A (1-10), are endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides play a complex and often contradictory role in the modulation of pain. While classically known for their analgesic properties mediated through the kappa-opioid receptor (KOR), emerging evidence highlights their pronociceptive actions through non-opioid receptor systems. This technical guide provides an in-depth exploration of the dualistic nature of Dynorphin A (1-10) in pain signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and therapeutic development.
Introduction: The Dynorphin System
Dynorphins are a class of opioid peptides that are cleaved from the precursor protein prodynorphin.[1][2] This processing yields multiple active peptides, including Dynorphin A, Dynorphin B, and α/β-neo-endorphin.[1][2] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in regions associated with pain processing, such as the spinal cord, hypothalamus, and midbrain.[2] The primary receptor for dynorphins is the KOR, a G-protein coupled receptor (GPCR). The activation of KORs is implicated in a variety of physiological processes, including analgesia, mood regulation, and addiction. However, the actions of dynorphins are not limited to the KOR, and their interactions with other receptor systems contribute to their complex pharmacological profile.
Opioid-Mediated Antinociception
Dynorphin A (1-10), like its parent peptide Dynorphin A (1-17), exhibits analgesic properties by activating KORs. This interaction initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in the transmission of nociceptive signals.
Signaling Pathway
Activation of the KOR by Dynorphin A (1-10) leads to the stimulation of Gi/o proteins. This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Concurrently, the Gβγ subunit promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. KOR activation also inhibits voltage-gated calcium channels (VGCCs), further reducing neuronal excitability and neurotransmitter release. Additionally, the phosphorylated KOR can recruit β-arrestins, which mediate receptor desensitization and internalization, as well as scaffolding for other signaling pathways like mitogen-activated protein kinase (MAPK).
References
Dynorphin A (1-10) and its Involvement in Addiction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The endogenous opioid peptide Dynorphin A and its fragments, acting primarily through the kappa-opioid receptor (KOR), are critically involved in the neurobiology of addiction. This system is a key mediator of the negative affective states associated with stress and drug withdrawal, driving the cycle of negative reinforcement that characterizes substance use disorders. This document provides a detailed examination of the role of the Dynorphin/KOR system in addiction, focusing on its signaling pathways, quantitative effects on neurochemistry and behavior, and the experimental methodologies used to elucidate its function. The therapeutic potential of targeting this system, particularly with KOR antagonists, represents a promising avenue for the development of novel addiction pharmacotherapies.
The Dynorphin/Kappa-Opioid Receptor (DYN/KOR) System: A Counterbalance to Reward
The DYN/KOR system is a crucial component of the brain's endogenous opioid network, acting as a natural counterbalance to the dopaminergic reward pathways.[1][2] Dynorphins are a class of opioid peptides derived from the precursor protein prodynorphin (PDYN).[1][3] Upon neuronal stimulation, prodynorphin is processed into several active peptides, including Dynorphin A, Dynorphin B, and neo-endorphins.[1] These peptides, particularly Dynorphin A and its fragments, are the primary endogenous ligands for the KOR, a G-protein coupled receptor (GPCR) widely distributed in brain regions associated with mood, motivation, and stress, such as the nucleus accumbens, amygdala, and hypothalamus.
In the context of addiction, the DYN/KOR system becomes particularly salient. Chronic exposure to drugs of abuse, including cocaine, alcohol, and opioids, leads to a significant upregulation of the DYN/KOR system. This neuroadaptation is believed to mediate the dysphoria, anhedonia, and anxiety that characterize drug withdrawal. By producing a negative emotional state, the hyperactive DYN/KOR system promotes drug-seeking behavior as a means to alleviate these aversive feelings—a process known as negative reinforcement. Furthermore, stress, a well-known trigger for relapse, potently activates the DYN/KOR system, further implicating it as a central player in the persistence of addictive behaviors.
Signaling Pathways and Mechanisms of Action
The actions of Dynorphin A are initiated by its binding to the KOR, which triggers a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.
Upon release into the synaptic cleft, Dynorphin A binds to KORs, which are typically located on presynaptic terminals. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This signaling cascade is a primary mechanism for regulating neurotransmitter release.
A critical function of the DYN/KOR system in addiction is its inhibitory control over dopamine release in the mesolimbic pathway. Dynorphins released from neurons (e.g., medium spiny neurons in the nucleus accumbens) act on presynaptic KORs located on dopamine neuron terminals originating from the ventral tegmental area (VTA). This activation inhibits dopamine release, dampening the rewarding effects of both natural stimuli and drugs of abuse and contributing to a state of anhedonia.
Quantitative Data on Dynorphin A (1-10) and KOR Ligands
The potency and effects of dynorphin fragments and other KOR ligands have been quantified in various assays. Dynorphin A (1-10)amide, a derivative of the endogenous peptide, has demonstrated particularly high potency.
Table 1: Potency and Binding Affinity of KOR Ligands
| Compound | Assay | Measurement | Value | Species | Reference |
|---|---|---|---|---|---|
| Dynorphin A (1-10)amide | Mouse Vas Deferens | IC₅₀ (Twitch Inhibition) | 0.3 nM | Mouse | |
| Dynorphin A (1-13) | Mouse Vas Deferens | IC₅₀ (Twitch Inhibition) | 4.0 nM | Mouse | |
| Dynorphin A (1-10)amide | Dihydromorphine Binding | IC₅₀ (Displacement) | 5 nM | N/A | |
| CSD-CH₂(₁,₈)-NH₂ (Antagonist) | Radioligand Binding | Kᵢ | 7 nM | N/A | |
| nor-Binaltorphimine (Antagonist) | Radioligand Binding | Kᵢ (KOR) | 0.16 nM | N/A |
| U-50,488 (Agonist) | Radioligand Binding | Kᵢ (KOR) | 1.1 nM | N/A | |
Table 2: Behavioral Effects of KOR Ligands in Addiction Models
| Ligand Type | Model | Behavior Measured | Effect | Species | Reference |
|---|---|---|---|---|---|
| KOR Antagonist (nor-BNI) | Stress-Induced Reinstatement | Cocaine Seeking | Blocked reinstatement | Animals | |
| KOR Antagonist (nor-BNI) | Cocaine CPP | Place Preference | Blocked stress-induced potentiation of CPP | Mouse | |
| KOR Agonist (U-50,488H) | Morphine CPP | Place Preference | Blocked morphine-induced CPP | Rat | |
| KOR Agonist (Dynorphin A) | Heroin Self-Administration | Drug Intake | Increased self-administration | N/A |
| KOR Antagonist | Alcohol Self-Administration | Ethanol Intake | Reduced intake in dependent animals | Rat | |
Key Experimental Protocols
The role of the DYN/KOR system in addiction is primarily investigated using a combination of behavioral, neurochemical, and molecular techniques in animal models.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of drugs by pairing a distinct environment with drug administration.
-
Phase 1: Pre-Conditioning Test (Baseline): The animal is allowed to freely explore a two-chamber apparatus to determine any initial preference for one chamber over the other.
-
Phase 2: Conditioning: Over several days, the animal receives injections of a drug (e.g., cocaine) and is confined to one chamber, and a saline injection while confined to the other chamber. To test the effect of the DYN/KOR system, a KOR agonist or antagonist can be administered before the drug conditioning session.
-
Phase 3: Post-Conditioning Test (Preference Test): The animal is again allowed to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates a conditioned preference (reward), while a decrease indicates aversion.
Intravenous Self-Administration (IVSA)
This model is considered the gold standard for studying the reinforcing effects of drugs and drug-seeking behavior.
-
Surgery: A catheter is surgically implanted into the jugular vein of a rodent, allowing for intravenous drug delivery.
-
Acquisition: The animal is placed in an operant chamber with two levers. Pressing the "active" lever results in an infusion of the drug, while pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.
-
Extinction and Reinstatement: Once self-administration is stable, the drug is withheld (extinction phase), and lever pressing decreases. Reinstatement of drug-seeking (lever pressing) can then be triggered by a drug prime, a drug-associated cue, or a stressor. KOR antagonists are often tested for their ability to block stress- or cue-induced reinstatement.
In Vivo Microdialysis
This technique measures real-time neurotransmitter levels in specific brain regions of awake, behaving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain area, such as the nucleus accumbens.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane and are collected in the outgoing fluid (dialysate).
-
Analysis: Samples are collected at regular intervals and analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations (e.g., dopamine). This allows researchers to observe how drug administration, stress, or KOR ligand treatment dynamically alters neurochemistry.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity (Kᵢ) of a ligand for a specific receptor.
-
Tissue Preparation: Brain tissue containing the receptor of interest (KOR) is homogenized.
-
Incubation: The tissue homogenate is incubated with a fixed concentration of a radiolabeled ligand known to bind to the KOR (e.g., [³H]U-50,488).
-
Competition: Increasing concentrations of an unlabeled test compound (e.g., Dynorphin A 1-10) are added to compete with the radioligand for binding to the receptor.
-
Detection and Analysis: The amount of bound radioactivity is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the binding affinity (Kᵢ).
Conclusion and Therapeutic Outlook
The Dynorphin A/KOR system is a pivotal modulator of the negative affective states that perpetuate addiction. Chronic drug use sensitizes this system, creating a state of dysphoria and anhedonia during withdrawal that powerfully drives relapse. The ability of stress to activate dynorphin release further solidifies the system's role as a critical link between stress, negative affect, and drug-seeking.
This understanding has positioned the KOR as a prime therapeutic target for addiction. Unlike treatments that target the rewarding effects of drugs, KOR antagonists aim to alleviate the negative emotional states that maintain the addiction cycle. Preclinical studies have consistently shown that KOR antagonists can reduce drug self-administration, block stress-induced reinstatement of drug-seeking, and mitigate withdrawal symptoms for a variety of substances, including alcohol, cocaine, and opioids. The development of selective, orally bioavailable KOR antagonists with favorable pharmacokinetic profiles is an active and promising area of research for creating a new class of medications to treat substance use disorders.
References
- 1. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin - Wikipedia [en.wikipedia.org]
The Physiological Role of Dynorphin A (1-10) in the Stress Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the physiological role of Dynorphin A (1-10), a key endogenous opioid peptide, in the complex cascade of the stress response. Emerging from the precursor protein prodynorphin, this peptide fragment exerts significant influence over neuroendocrine, behavioral, and cellular pathways, positioning it as a critical modulator of both the immediate and long-term consequences of stress. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the core signaling pathways.
Core Concepts: Dynorphin A (1-10) and the Stress Axis
Stress triggers a complex series of physiological and behavioral responses designed to maintain homeostasis. A central component of this is the activation of the hypothalamic-pituitary-adrenal (HPA) axis. The dynorphin/kappa-opioid receptor (KOR) system is a pivotal modulator of this axis and the overall stress response.[1][2] Dynorphins are released in response to stress and have been shown to influence the release of key stress hormones.[1][3]
The actions of dynorphins, including the 1-10 fragment, are multifaceted, exhibiting both opioid and non-opioid mediated effects.[4] The primary opioid effects are mediated through the activation of the KOR, a G-protein coupled receptor. This interaction is largely responsible for the dysphoric and aversive states associated with chronic stress. Non-opioid actions, which can be independent of KOR, have also been reported, including interactions with the N-methyl-D-aspartate (NMDA) receptor system.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of Dynorphin A and the broader dynorphin/KOR system in the stress response.
Table 1: Effects of Stress on Dynorphin System Gene Expression
| Brain Region | Stressor | Duration | Change in Prodynorphin (Pdyn) mRNA | Species | Reference |
| Nucleus Accumbens (NAc) | Acute Social Defeat | 1 Day | Increased | Mouse | |
| Nucleus Accumbens (NAc) | Chronic Social Defeat | 10 Days | Decreased | Mouse |
Table 2: Behavioral Effects of KOR Modulation in Stress Paradigms
| Behavioral Test | Pharmacological Agent | Effect on Behavior | Species | Reference |
| Forced Swim Test (Immobility) | nor-Binaltorphimine (KOR antagonist) | Reduced stress-induced immobility | Mouse | |
| Conditioned Place Aversion (CPA) | nor-Binaltorphimine (KOR antagonist) | Blocked footshock-induced place aversion | Mouse | |
| Elevated Plus Maze | nor-Binaltorphimine (KOR antagonist) | Blocked CRF-induced anxiety-like behavior | Mouse | |
| Intracranial Self-Stimulation (ICSS) | JDTic (KOR antagonist) | No effect on chronic stress-induced anhedonia | Mouse |
Table 3: Neurochemical Effects of Dynorphin/KOR System Activation
| Brain Region | Stimulus | Measured Effect | Species | Reference |
| Hypothalamus | Dynorphin | Release of CRH and AVP (opioid mechanism) | Fetal Sheep | |
| Anterior Pituitary (AtT-20 cells) | Dynorphin A (1-17) | Stimulation of ACTH release (non-opioid) | Mouse | |
| Basolateral Amygdala (BLA) | Corticotropin-Releasing Factor (CRF) | Increased KOR phosphorylation (activation) | Mouse |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Dynorphin A (1-10) and stress.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral paradigm to assess depressive-like behavior and the effects of stress in rodents.
-
Apparatus: A cylindrical container (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-swim session (Day 1): Mice are placed in the water for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-swim, mice are again placed in the water for a 5-minute test session.
-
Data Acquisition: The duration of immobility (floating passively with only minor movements to keep the head above water) during the test session is recorded.
-
-
Drug Administration: The KOR antagonist nor-binaltorphimine (nor-BNI) can be administered (e.g., 10 mg/kg, i.p.) prior to the test session to evaluate the role of the dynorphin/KOR system.
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm is used to measure the rewarding or aversive properties of a stimulus, such as a drug or a stressful experience.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, connected by a neutral central compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore the entire apparatus to determine any baseline preference for either chamber.
-
Conditioning (Days 2-5):
-
On alternate days, mice receive an injection of the test substance (e.g., cocaine for CPP) or are exposed to a stressor (e.g., footshock for CPA) and are confined to one of the chambers.
-
On the other days, they receive a control injection (e.g., saline) and are confined to the opposite chamber.
-
-
Test (Day 6): Mice are allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates preference, while a significant decrease indicates aversion.
In Vitro ACTH Release Assay
This assay is used to directly measure the effect of substances on the release of adrenocorticotropic hormone (ACTH) from pituitary cells.
-
Cell Line: AtT-20 cells, a mouse anterior pituitary tumor cell line that secretes ACTH.
-
Procedure:
-
AtT-20 cells are cultured in 24-well plates.
-
On the day of the experiment, the culture medium is replaced with serum-free medium.
-
Cells are treated with various concentrations of Dynorphin A peptides (e.g., Dynorphin A 1-17).
-
After a defined incubation period, the medium is collected.
-
The concentration of ACTH in the medium is determined using a specific radioimmunoassay (RIA) or ELISA.
-
-
Controls: The effects of KOR agonists (e.g., U50488H) and antagonists (e.g., naloxone) are also tested to distinguish between opioid and non-opioid mechanisms.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dynorphin's dual role in modulating the HPA axis during stress.
Caption: Signaling cascade from stress to aversive behavior via CRF and Dynorphin.
Caption: Experimental workflow for Conditioned Place Aversion (CPA) studies.
Conclusion and Future Directions
Dynorphin A (1-10), as part of the broader dynorphin/KOR system, plays a critical and complex role in the physiological response to stress. Its actions on the HPA axis and its mediation of the aversive and dysphoric components of the stress experience highlight its significance. The interplay between the dynorphin and CRF systems is a key area of investigation for understanding stress-related psychopathologies.
Future research should focus on further elucidating the specific contributions of different Dynorphin A fragments, including the 1-10 peptide, and their distinct signaling properties. Differentiating the opioid versus non-opioid mediated effects in various brain regions will be crucial. Moreover, a deeper understanding of the downstream intracellular signaling cascades activated by Dynorphin A (1-10) in response to stress could unveil novel therapeutic targets for the treatment of stress-related disorders such as depression and anxiety. The development of selective KOR antagonists continues to be a promising avenue for mitigating the negative affective consequences of chronic stress.
References
- 1. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Dynorphin and the hypothalamo-pituitary-adrenal axis during fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous opioid system plays a critical role in regulating mood, stress responses, and reward pathways. Within this system, the dynorphins, a class of opioid peptides, and their primary receptor, the kappa opioid receptor (KOR), have emerged as key players in the pathophysiology of mood disorders, particularly depression. Activation of the dynorphin/KOR system is strongly associated with aversive and pro-depressive states. This technical guide provides an in-depth examination of the relationship between a specific dynorphin fragment, Dynorphin A (1-10), and its implications for mood and depression. We will delve into the molecular interactions, signaling pathways, and behavioral effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Molecular Interactions and Signaling Pathways
Dynorphin A (1-10), a decapeptide fragment of Dynorphin A, exerts its biological effects primarily by binding to and activating the KOR, a G protein-coupled receptor (GPCR). While KOR is its principal target, Dynorphin A and its fragments can also interact with mu-opioid receptors (MOR) and delta-opioid receptors (DOR), albeit with lower affinity[1][2][3].
Binding Affinities and Functional Potencies
The interaction of Dynorphin A (1-10) and related fragments with opioid receptors has been characterized using various in vitro assays. The binding affinity (Ki) and functional potency (EC50/IC50) are crucial parameters for understanding the peptide's pharmacological profile.
| Ligand | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Cell Type | Reference |
| Dynorphin A | KOR | [3H]diprenorphine Binding | 0.05 ± 0.01 | - | hKOR-transfected cells | [4] |
| Dynorphin A | MOR | [3H]diprenorphine Binding | 1.60 ± 0.18 | - | hMOR-transfected cells | [4] |
| Dynorphin A | DOR | [3H]diprenorphine Binding | 1.25 ± 0.12 | - | hDOR-transfected cells | |
| Dynorphin A (1-13) | KOR | [35S]GTPγS Binding | - | ~1000 | Mouse striatal membranes | |
| Dynorphin A (1-17) | KOR | [35S]GTPγS Binding | - | ~1000 | Mouse striatal membranes | |
| Dynorphin A (1-7) | KOR | cAMP Assay | - | Potent Agonist | HEK-fKOP cells | |
| Dynorphin A (1-9) | KOR | cAMP Assay | - | Potent Agonist | HEK-fKOP cells |
Note: Data for Dynorphin A (1-10) is limited; values for closely related fragments are provided for context.
KOR-Mediated Signaling Cascade
Activation of the KOR by Dynorphin A (1-10) initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, KOR activation modulates several key signaling pathways implicated in mood regulation, including the mitogen-activated protein kinase (MAPK) pathway (e.g., p38, ERK) and the transcription factor cAMP response element-binding protein (CREB). Chronic activation of this pathway, often triggered by stress, is thought to contribute to the neuroadaptations underlying depressive states.
Experimental Protocols: In Vitro Assays
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dynorphin A (1-10) for opioid receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR) or from brain tissue (e.g., striatum).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]diprenorphine (a non-selective opioid antagonist) at a concentration near its Kd value.
-
Competitor: Serial dilutions of Dynorphin A (1-10).
-
Incubation: Incubate membrane homogenates with the radioligand and varying concentrations of Dynorphin A (1-10) at 25°C for 60-90 minutes.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of Dynorphin A (1-10) that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[35S]GTPγS Binding Assay
Objective: To measure the functional activation of G proteins by Dynorphin A (1-10) at the KOR.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Reagents:
-
GDP (10 µM) to ensure G proteins are in their inactive state.
-
[35S]GTPγS (0.05-0.1 nM) as the radiolabeled non-hydrolyzable GTP analog.
-
Serial dilutions of Dynorphin A (1-10).
-
-
Incubation: Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of Dynorphin A (1-10) at 30°C for 60 minutes.
-
Separation and Quantification: Similar to the radioligand binding assay.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the resulting dose-response curve.
cAMP Accumulation Assay
Objective: To quantify the inhibition of adenylyl cyclase activity by Dynorphin A (1-10) through KOR activation.
Methodology:
-
Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate cells in a 96-well plate.
-
Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of Dynorphin A (1-10).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for 15-30 minutes.
-
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 value from the resulting dose-response curve.
Behavioral Effects and In Vivo Models
Activation of the dynorphin/KOR system is consistently associated with depressive-like behaviors in preclinical models. These models are crucial for understanding the in vivo consequences of Dynorphin A (1-10) activity and for the preclinical evaluation of potential therapeutic interventions.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior (behavioral despair) in rodents.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for a 15-minute session. This is to induce a state of helplessness.
-
Test (Day 2): 24 hours later, place the animal back in the cylinder for a 5-minute session.
-
-
Drug Administration: Administer Dynorphin A (1-10) or vehicle intracerebroventricularly (i.c.v.) at a specified time before the test session.
-
Data Collection: Record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Expected Outcome: Activation of the KOR system by dynorphins is expected to increase immobility time, reflecting a pro-depressive-like effect.
Learned Helplessness (LH)
Objective: To model depression resulting from exposure to uncontrollable stress.
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering foot shocks.
-
Procedure:
-
Induction Phase (Day 1): Expose animals to a series of inescapable and unpredictable foot shocks. A yoked control group receives the same shocks but can terminate them via an action (e.g., pressing a lever). A naive control group receives no shocks.
-
Test Phase (Day 2): 24 hours later, place all animals in the shuttle box and subject them to a series of escapable shocks, preceded by a warning cue (e.g., a light or tone).
-
-
Drug Administration: Administer Dynorphin A (1-10) or vehicle (i.c.v.) before the test phase.
-
Data Collection: Record the number of failures to escape the shock and the latency to escape.
-
Expected Outcome: Animals exposed to inescapable shock are expected to show a higher number of escape failures and longer escape latencies. Dynorphin A (1-10) administration is predicted to exacerbate these deficits.
Conditioned Place Aversion (CPA)
Objective: To measure the aversive (dysphoric) properties of Dynorphin A (1-10).
Methodology:
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers to determine any baseline preference.
-
Conditioning (Days 2-3): On one day, confine the animal to one chamber after administration of Dynorphin A (1-10). On the alternate day, confine the animal to the other chamber after vehicle administration.
-
Test (Day 4): Allow the animal to freely explore both chambers in a drug-free state.
-
-
Data Collection: Record the time spent in each chamber during the test phase.
-
Expected Outcome: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, reflecting the aversive properties of the compound.
The Dynorphin A (1-10) - Depression Axis: A Logical Framework
The relationship between Dynorphin A (1-10) and depression can be conceptualized as a feed-forward system where stress plays a central role. Stressful stimuli trigger the release of dynorphins in brain regions associated with mood and reward, such as the nucleus accumbens and amygdala. This leads to the activation of KOR, which in turn drives the cellular and behavioral manifestations of a depressive-like state.
Conclusion
Dynorphin A (1-10), through its action at the kappa opioid receptor, is a significant contributor to the neurobiology of mood and depression. The activation of the dynorphin/KOR system by stress leads to a cascade of molecular and cellular events that culminate in depressive-like behaviors. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate this system further. Targeting the dynorphin/KOR pathway, particularly with KOR antagonists, represents a promising therapeutic strategy for the treatment of depression and other stress-related mood disorders. Further research is warranted to fully elucidate the specific role of Dynorphin A (1-10) and to develop selective modulators of this system with improved therapeutic profiles.
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desipramine Reduces Stress-Activated Dynorphin Expression and CREB Phosphorylation in NAc Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin A (1-10) and its Interaction with NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological and pathological processes, including pain modulation, addiction, and neuroprotection. While its effects are primarily mediated through the kappa-opioid receptor (KOR), a growing body of evidence has revealed a significant, non-opioid mechanism of action involving direct interaction with the N-methyl-D-aspartate (NMDA) receptor. This interaction is complex, with dynorphin peptides capable of both potentiating and inhibiting NMDA receptor function, depending on the specific dynorphin fragment, concentration, and the physiological context.[1][2] This technical guide focuses specifically on the interaction of the N-terminal fragment, Dynorphin A (1-10), with NMDA receptors, providing a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways.
Quantitative Data Summary
The interaction of Dynorphin A (1-10) with NMDA receptors has been quantified in terms of its inhibitory concentration (IC50). The available data is summarized in the table below, alongside data for other relevant dynorphin fragments for comparative purposes.
| Peptide Fragment | IC50 (µM) | Experimental System | Key Findings | Reference |
| Dynorphin A (1-10) | 42.0 | Isolated rat trigeminal neurons | Voltage-independent block of NMDA-activated currents. | [3][4][5] |
| Dynorphin A (1-13) | 1.8 - 7.4 | Acutely dissociated trigeminal neurons in rat | Voltage-independent block. | |
| Dynorphin A (1-17) | 1.65 - 6.6 | Acutely dissociated trigeminal neurons in rat | Reversible, voltage-independent block. Shortens mean open time and decreases the probability of opening of NMDA channels without affecting single-channel conductance. | |
| Dynorphin A (1-32) | 0.25 - 0.26 | Acutely dissociated trigeminal neurons in rat | Voltage-independent block. |
Mechanism of Interaction
Dynorphin A (1-10) and other dynorphin fragments act as non-competitive antagonists of the NMDA receptor. The blocking action is voltage-independent, suggesting that the binding site is not within the ion channel pore. Instead, evidence suggests that dynorphin interacts with an external site on the receptor that is conformationally linked to the redox modulatory site(s). This interaction alters the gating properties of the channel, leading to a reduction in the probability of channel opening and a shorter mean open time, without changing the single-channel conductance.
Interestingly, the inhibitory potency of dynorphin A peptides on NMDA receptors increases with peptide length, with Dynorphin A (1-32) being significantly more potent than Dynorphin A (1-10). This suggests that amino acid residues beyond the 1-10 sequence contribute to the binding affinity and/or efficacy at the NMDA receptor.
The interaction is also dependent on extracellular pH, with lower pH enhancing the inhibitory effect of Dynorphin A. This suggests that the protonation state of either the peptide or the receptor influences the binding interaction.
It is crucial to note that this direct, inhibitory interaction is distinct from the opioid receptor-mediated effects of dynorphin. The blockade of NMDA receptors by dynorphin peptides is not reversed by opioid antagonists such as naloxone or nor-binaltorphimine.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway for the direct interaction of Dynorphin A (1-10) with the NMDA receptor and the dichotomous role of Dynorphin A in neuronal signaling.
Figure 1: Proposed signaling pathway for Dynorphin A (1-10) direct inhibition of the NMDA receptor.
Figure 2: Dichotomous signaling of Dynorphin A, mediating both neuroprotection and neurotoxicity.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the interaction between Dynorphin A (1-10) and NMDA receptors.
Whole-Cell Patch Clamp Recording
This technique is used to measure the ion currents flowing through the entire cell membrane, allowing for the characterization of the effects of Dynorphin A (1-10) on NMDA-activated currents.
Experimental Workflow:
Figure 3: Workflow for whole-cell patch clamp experiments to study Dynorphin A (1-10) effects.
Methodological Details:
-
Cell Preparation: Trigeminal neurons are acutely dissociated from rats.
-
Recording Solution: The external solution typically contains a physiological salt solution with NMDA and glycine to activate the receptors. The internal solution within the patch pipette contains a salt solution designed to mimic the intracellular environment.
-
Drug Application: Dynorphin A (1-10) is applied to the bath or via a perfusion system at various concentrations to determine the dose-response relationship.
-
Data Acquisition and Analysis: NMDA-activated currents are recorded before, during, and after the application of Dynorphin A (1-10). The percentage of inhibition is calculated for each concentration, and the data is fitted to a logistic equation to determine the IC50 value.
Single-Channel Patch Clamp Recording
This high-resolution technique allows for the observation of the opening and closing of individual NMDA receptor channels, providing insights into the mechanism of action of Dynorphin A. While detailed single-channel analysis has been more extensively reported for longer fragments like Dyn A (1-17), the findings are considered relevant to the action of Dyn A (1-10).
Methodological Details:
-
Patch Configuration: Recordings are typically made in the cell-free, outside-out patch configuration. This allows for precise control of the extracellular environment and the application of drugs directly to the external face of the receptor.
-
Data Analysis: The recorded single-channel currents are analyzed to determine the effects of dynorphin on channel conductance, open probability, and mean open time.
Conclusion
Dynorphin A (1-10) directly interacts with the NMDA receptor in a non-opioid, voltage-independent manner to inhibit its function. This interaction is characterized by a moderate inhibitory potency and is thought to occur at an external modulatory site linked to the redox state of the receptor, thereby altering its gating properties. Understanding this interaction is critical for elucidating the complex roles of dynorphins in both physiological and pathological conditions and for the development of novel therapeutic strategies targeting the dynorphin-NMDA receptor axis. Further research is warranted to fully characterize the binding site of Dynorphin A (1-10) on the NMDA receptor and to explore the therapeutic potential of modulating this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Dual Nature of Dynorphin A (1-10): A Cellular and Molecular Perspective for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, represents a fascinating and complex molecule with significant implications for neuroscience research and drug development. While its parent peptide is well-known as the endogenous ligand for the kappa opioid receptor (KOR), Dynorphin A (1-10) exhibits a multifaceted pharmacological profile, interacting with both opioid and non-opioid receptor systems. This guide provides a comprehensive overview of the cellular and molecular effects of Dynorphin A (1-10), presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to facilitate a deeper understanding of its biological actions.
Core Cellular and Molecular Effects
Dynorphin A (1-10) exerts its biological effects through a complex interplay of interactions with multiple receptor systems, primarily the kappa opioid receptor (KOR) and the N-methyl-D-aspartate (NMDA) receptor. Additionally, emerging evidence suggests a role for bradykinin receptors in mediating some of its non-opioid effects.
Opioid Receptor Interactions
As a fragment of Dynorphin A, Dynorphin A (1-10) retains affinity for opioid receptors, with a preference for the kappa opioid receptor. Activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Non-Opioid Receptor Interactions
A significant aspect of Dynorphin A (1-10)'s pharmacology is its interaction with non-opioid receptors, most notably the NMDA receptor. This interaction is non-canonical and contributes to a range of cellular effects distinct from its opioid-mediated actions. Dynorphin A (1-10) has been shown to directly block NMDA-activated currents.[1] Furthermore, dynorphins can activate bradykinin receptors, leading to calcium influx through voltage-sensitive calcium channels.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for Dynorphin A (1-10) and related dynorphin peptides to provide a comparative overview of their receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Radioligand | Reference |
| Dynorphin A | Kappa (KOR) | 0.21 | Not Specified | Not Specified | Not Specified | |
| Dynorphin A | Mu (MOR) | Nanomolar range | Human | Transfected mammalian cells | [3H]diprenorphine | |
| Dynorphin A | Delta (DOR) | Nanomolar range | Human | Transfected mammalian cells | [3H]diprenorphine | |
| Dynorphin A (1-13) amide | Kappa (KOR) | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Functional Potencies (EC50/IC50)
| Ligand | Assay | Receptor/Channel | EC50/IC50 | Species | Cell Line/Neuron Type | Reference |
| Dynorphin A (1-10) | NMDA-activated current blockade | NMDA Receptor | 42.0 µM | Rat | Trigeminal Neurons | |
| Dynorphin A | Potassium current activation | Mu (MOR) | Nanomolar range | Human | Xenopus Oocytes | |
| Dynorphin A | Potassium current activation | Delta (DOR) | Nanomolar range | Human | Xenopus Oocytes | |
| Dynorphin A | Potassium current activation | Kappa (KOR) | Nanomolar range | Human | Xenopus Oocytes | |
| Dynorphin A peptides | [35S]GTPγS binding | Opioid Receptors | ~1 µM | Mouse | Striatal Membranes |
Signaling Pathways
The diverse cellular effects of Dynorphin A (1-10) are mediated by distinct signaling pathways initiated upon its binding to different receptors.
Kappa Opioid Receptor (KOR) Signaling
Activation of the KOR by Dynorphin A (1-10) primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G-protein activation, KOR signaling can also modulate ion channels, leading to increased potassium conductance and decreased calcium conductance, which generally results in neuronal inhibition. Furthermore, KOR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.
Figure 1: Kappa Opioid Receptor (KOR) Signaling Pathway.
NMDA Receptor Modulation
Dynorphin A (1-10) directly interacts with the NMDA receptor, leading to a blockade of ion flow. This action is non-competitive and voltage-independent, suggesting an allosteric mechanism of inhibition. This modulation of the NMDA receptor can have profound effects on synaptic plasticity and excitotoxicity.
Figure 2: NMDA Receptor Modulation by Dynorphin A (1-10).
Bradykinin Receptor Signaling
Dynorphin peptides can activate bradykinin B2 receptors, leading to a distinct signaling cascade compared to the canonical bradykinin pathway. This involves the activation of a Gs-protein, leading to adenylyl cyclase activation, increased cAMP production, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates voltage-sensitive calcium channels, resulting in an influx of extracellular calcium. There is also evidence for the formation of KOR/B2R heterodimers which, upon activation by dynorphin, trigger a Gαs/PKA/CREB signaling pathway.
Figure 3: Bradykinin Receptor-Mediated Signaling by Dynorphin A (1-10).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments used to characterize the cellular and molecular effects of Dynorphin A (1-10).
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Dynorphin A (1-10) for opioid receptors using [3H]diprenorphine, a non-selective opioid antagonist.
Materials:
-
Brain tissue (e.g., guinea pig or rat cortex) or cells expressing recombinant opioid receptors
-
[3H]diprenorphine (radioligand)
-
Unlabeled Dynorphin A (1-10)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI) solution (0.5%)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Homogenizer, centrifuge, filtration apparatus, and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cell pellets in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Increasing concentrations of unlabeled Dynorphin A (1-10) or buffer (for total binding) or a saturating concentration of a non-labeled universal opioid ligand like naloxone (for non-specific binding).
-
A fixed concentration of [3H]diprenorphine (typically at its Kd).
-
Membrane suspension to initiate the reaction.
-
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of Dynorphin A (1-10) that inhibits 50% of specific [3H]diprenorphine binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 4: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This protocol outlines the whole-cell patch-clamp technique to measure the effect of Dynorphin A (1-10) on NMDA-activated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 Na2ATP, pH 7.2 with CsOH.
-
NMDA and glycine stock solutions
-
Dynorphin A (1-10) stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with Internal Solution.
-
-
Cell Preparation:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with External Solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a negative membrane potential (e.g., -60 mV).
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After establishing a stable baseline NMDA-activated current, co-apply Dynorphin A (1-10) at various concentrations with NMDA and glycine.
-
Record the changes in the amplitude of the NMDA-activated current.
-
Wash out Dynorphin A (1-10) to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-activated current in the absence and presence of Dynorphin A (1-10).
-
Construct a dose-response curve by plotting the percentage of inhibition of the NMDA current against the concentration of Dynorphin A (1-10).
-
Determine the IC50 value from the dose-response curve.
-
Figure 5: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Fluo-4 Calcium Mobilization Assay
This protocol details a fluorescence-based assay to measure changes in intracellular calcium concentration in response to Dynorphin A (1-10), particularly relevant for studying its effects via bradykinin receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., bradykinin B2 receptor)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Dynorphin A (1-10) stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Add Dynorphin A (1-10) at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Construct a dose-response curve by plotting the peak fluorescence change against the concentration of Dynorphin A (1-10).
-
Determine the EC50 value from the dose-response curve.
-
Figure 6: Workflow for Fluo-4 Calcium Mobilization Assay.
Conclusion
Dynorphin A (1-10) is a pleiotropic neuropeptide with complex and diverse cellular and molecular effects. Its ability to interact with both opioid and non-opioid receptors, including the kappa opioid receptor and the NMDA receptor, as well as its engagement of the bradykinin receptor signaling pathway, underscores its potential as a modulator of a wide range of physiological and pathological processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of targeting the intricate biology of Dynorphin A (1-10). A thorough understanding of its multifaceted actions is critical for the rational design of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of Dynorphin A (1-10)
Abstract
This application note provides a detailed protocol for the synthesis and purification of the decapeptide Dynorphin A (1-10), with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro. The methodology follows a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach, followed by cleavage from the resin and purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-purity Dynorphin A (1-10) for in vitro and in vivo studies. The expected purity of the final product using this protocol is greater than 98%.
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a high affinity and selectivity for the kappa-opioid receptor (KOR). The N-terminal fragment, Dynorphin A (1-10), retains significant biological activity and is a crucial tool for studying the physiological and pathological roles of the KOR system. This document outlines a robust and reproducible protocol for the chemical synthesis and subsequent purification of Dynorphin A (1-10).
Experimental Overview
The synthesis of Dynorphin A (1-10) is performed using an automated peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry. The peptide is assembled on a Rink Amide resin, and upon completion of the synthesis, it is cleaved from the solid support. The crude peptide is then purified by preparative RP-HPLC, and its identity and purity are confirmed by analytical RP-HPLC and mass spectrometry.
Caption: Experimental workflow for Dynorphin A (1-10) synthesis and purification.
Materials and Reagents
Peptide Synthesis
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvent: DMF (N,N-Dimethylformamide)
Cleavage and Deprotection
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
Water (H₂O)
-
DCM (Dichloromethane)
-
Cold diethyl ether
Purification and Analysis
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
Detailed Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4-fold excess) with HBTU (4-fold excess) and DIPEA (8-fold excess) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (Pro, Arg, Ile, Arg, Arg, Leu, Phe, Gly, Gly, Tyr).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin-bound peptide.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Lyophilization: For long-term storage of the crude product, dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a white powder.[1]
Protocol 3: Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of water containing 0.1% TFA.
-
Column and Solvents:
-
Chromatography:
-
Equilibrate the column with 5% Solvent B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 60 minutes.[2]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Data and Expected Results
The following tables summarize the expected quantitative data for the synthesis and purification of Dynorphin A (1-10).
Table 1: Synthesis and Purification Yields
| Step | Parameter | Expected Value |
| Synthesis | Crude Peptide Yield | 70-85% |
| Purification | Purified Peptide Yield | 20-35% (of crude) |
| Overall | Final Yield | 15-30% |
Table 2: Analytical Characterization
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | >98%[3] |
| Mass Spectrometry | Molecular Weight (Monoisotopic) | ~1295.78 Da |
| Observed Mass (M+H)⁺ | ~1296.79 Da |
Table 3: RP-HPLC Conditions
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 5-10 µm, 250 x 21.2 mm | C18, 3-5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in 90% ACN | 0.1% TFA in 90% ACN |
| Gradient | 5-65% B over 60 min | 5-50% B over 30 min |
| Flow Rate | 8-20 mL/min | 1 mL/min |
| Detection | 214 nm / 280 nm | 214 nm / 280 nm |
Signaling Pathway
Dynorphin A (1-10) primarily acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular effects, including the inhibition of adenylyl cyclase.
Caption: Simplified KOR signaling pathway activated by Dynorphin A (1-10).
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for the synthesis and purification of Dynorphin A (1-10). Adherence to these procedures should consistently yield a high-purity peptide suitable for a wide range of research applications in pharmacology and neuroscience.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dynorphin A (1-10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the decapeptide Dynorphin A (1-10), an endogenous opioid peptide fragment with significant biological activity. The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the purification of synthetic and recombinant peptides. This document includes a step-by-step experimental protocol, expected results with representative data, and visual diagrams of the experimental workflow and the canonical signaling pathway of Dynorphin A.
Introduction
Dynorphin A is an endogenous opioid peptide derived from the precursor protein prodynorphin.[1] The N-terminal fragment, Dynorphin A (1-10), with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, is a potent agonist at the kappa-opioid receptor (KOR).[2][3][4] Activation of KOR by Dynorphin A is involved in a variety of physiological and pathological processes, including pain modulation, mood regulation, and addiction.[1] Given its therapeutic potential, the ability to obtain highly pure Dynorphin A (1-10) is crucial for accurate in vitro and in vivo studies. RP-HPLC is the standard method for achieving high purity of synthetic peptides like Dynorphin A (1-10). This method separates the target peptide from impurities based on its hydrophobicity.
Experimental Protocol
This protocol outlines the necessary steps for the purification of crude, synthetic Dynorphin A (1-10) using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude Dynorphin A (1-10) peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Sample Solvent: 0.1% (v/v) TFA in water or a low concentration of Mobile Phase A
2. Equipment
-
Preparative HPLC system equipped with:
-
Binary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 reversed-phase column (e.g., Vydac C18, 10 µm particle size, 10 x 250 mm)
-
Analytical HPLC system for purity analysis
-
Analytical C18 reversed-phase column (e.g., Vydac C18, 5 µm particle size, 4.6 x 250 mm)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Centrifuge
3. Sample Preparation
-
Dissolve the crude Dynorphin A (1-10) powder in the Sample Solvent to a concentration of 10-20 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
4. Preparative HPLC Purification
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Set the UV detection wavelength to 220 nm and 280 nm.
-
Inject the prepared sample onto the column.
-
Run the following gradient program:
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 4.0 |
| 5 | 5 | 4.0 |
| 65 | 45 | 4.0 |
| 70 | 95 | 4.0 |
| 75 | 95 | 4.0 |
| 80 | 5 | 4.0 |
-
Collect fractions corresponding to the major peak, which is expected to be Dynorphin A (1-10).
5. Post-Purification Processing
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >95%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen fractions to obtain the purified Dynorphin A (1-10) as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
Data Presentation
The following table summarizes the expected results from the analytical HPLC analysis of the purified Dynorphin A (1-10).
| Parameter | Value |
| Column | Analytical C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Expected Retention Time | ~15-20 minutes (highly dependent on the specific system and column) |
| Purity | ≥95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of Dynorphin A (1-10).
Dynorphin A Signaling Pathway
Caption: Simplified signaling pathway of Dynorphin A (1-10) via the KOR.
Conclusion
The RP-HPLC protocol detailed in this application note provides a reliable method for obtaining high-purity Dynorphin A (1-10). The purity of the final product is critical for obtaining accurate and reproducible results in subsequent biological assays. The provided workflow and signaling pathway diagrams offer a clear visual representation of the purification process and the peptide's mechanism of action. This information is intended to assist researchers in the successful purification and application of Dynorphin A (1-10) in their studies.
References
Application Notes and Protocols for In Vivo Administration of Dynorphin A (1-10) in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration methods for the endogenous opioid peptide fragment, Dynorphin A (1-10), in rodent models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this neuropeptide.
Dynorphin A and its fragments are known to interact with opioid receptors, particularly the kappa opioid receptor (KOR), and are implicated in a variety of biological processes including pain modulation, stress responses, and addiction. However, the therapeutic potential of native dynorphins is limited by their rapid degradation in vivo, with a plasma half-life of less than a minute.[1][2] Consequently, many in vivo studies have utilized stabilized analogs or specific administration routes to overcome this challenge.
Methods of Administration
The choice of administration route is critical and depends on the research question, the target site of action (central vs. peripheral), and the desired duration of effect.
Central Administration: To bypass the blood-brain barrier and directly target the central nervous system (CNS), several invasive techniques are employed.
-
Intracerebroventricular (i.c.v.) Injection: This method delivers Dynorphin A (1-10) directly into the cerebral ventricles, allowing for widespread distribution within the brain. It is a common method for studying the central effects of neuropeptides.[3][4] Studies have shown that i.c.v. administration of dynorphin fragments can influence behaviors such as feeding and grooming.[5]
-
Intrathecal (i.t.) Injection: This route targets the spinal cord and is primarily used for investigating the role of Dynorphin A (1-10) in spinal nociceptive processing. Intrathecal administration of dynorphin fragments has been shown to cause motor impairment in rats.
Systemic Administration: These methods are generally less invasive but the peptide's ability to cross the blood-brain barrier is a significant consideration.
-
Intravenous (i.v.) Injection: While allowing for rapid and precise dosage control, the very short half-life of dynorphins in the bloodstream makes this route challenging for observing sustained effects without stabilized analogs.
-
Subcutaneous (s.c.) Injection: This route provides a slower absorption rate compared to i.v. injection. However, studies using stabilized dynorphin derivatives have reported a lack of effect after subcutaneous administration of certain analogs.
-
Pulmonary Delivery: This novel approach has been explored as an alternative to intravenous administration for stabilized dynorphin derivatives, showing prolonged effects.
-
Intranasal (i.n.) Administration: This non-invasive method is being investigated as a means to deliver peptides to the CNS, potentially bypassing the blood-brain barrier.
-
Intraplantar (i.pl.) Injection: This localized administration into the paw is used in models of inflammatory pain to study peripheral analgesic effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies involving Dynorphin A fragments. It is important to note that data specifically for Dynorphin A (1-10) is limited, and much of the available information is on longer, more stable fragments or analogs.
Table 1: In Vivo Administration and Effects of Dynorphin A Fragments in Rodents
| Peptide/Analog | Animal Model | Administration Route | Dose | Observed Effect | Citation |
| Dynorphin A (1-13) & (1-10) | Mice | i.c.v. | Subanalgesic doses | Prolonged stress-induced analgesia | |
| Dynorphin A (1-13) | Mice | i.c.v. (freehand) | 25 nmol/mouse | Analgesic effect in hot plate test | |
| Dynorphin A (1-10)amide | Mice | i.c.v. (freehand) | 60 nmol/mouse | Analgesic effect in hot plate test | |
| Dynorphin A (1-10)amide | Morphine-tolerant mice | i.c.v. | 50 µg | Enhanced morphine-induced analgesia | |
| N-MT Dyn A | Morphine-tolerant rats | i.v. | 5 µmol/kg | Increased tail-flick latencies | |
| N-MT Dyn A amide | Morphine-tolerant rats | i.v. | 5 µmol/kg | Increased tail-flick latencies | |
| N-MT Dyn A amide | Morphine-tolerant rats | Pulmonary | 5 µmol/kg | Active antinociceptive effect | |
| Dynantin (Dyn A analog) | Mice | Intranasal | 2.0 µg | Improved brain delivery and KOR antagonist activity | |
| Modified Dynorphin 1-7 peptides | Rats | Intraplantar | 0.3 mg/kg | Significant opioid-like antinociception |
Table 2: Pharmacokinetic Parameters of Dynorphin A Fragments
| Peptide | Species | Matrix | Half-life | Citation |
| Dynorphin A | Human | Plasma | < 1 minute | |
| Dynorphin A (1-13) | Human | Blood | < 1 minute | |
| Dynorphin A (1-10)amide | Human | Blood | ~10 minutes | |
| Dynorphin A (1-13)amide | Human | Plasma | ~24 minutes |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is adapted from studies investigating the central effects of dynorphins.
Materials:
-
Dynorphin A (1-10) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus (optional, for cannulated animals)
-
Animal clippers
-
Antiseptic solution
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the area over the skull and clean with an antiseptic solution.
-
Peptide Preparation: Dissolve Dynorphin A (1-10) in sterile saline or aCSF to the desired concentration. Ensure the solution is clear before use. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.
-
Injection (Freehand Method): Following the method of Haley and McCormick (1957), identify the injection site (typically 2 mm lateral and 2 mm posterior to the bregma). Gently insert the needle to a depth of 3 mm. Inject a total volume of 3-5 µL slowly over 1-2 minutes.
-
Injection (Cannula Method): For chronically implanted cannulas, gently restrain the animal and connect the injection tubing to the cannula. Infuse the peptide solution at a slow, controlled rate.
-
Post-injection Monitoring: Monitor the animal for recovery from anesthesia and any adverse effects. Proceed with behavioral or physiological testing at the predetermined time point (e.g., 15 minutes post-injection).
Protocol 2: Intrathecal (i.t.) Injection in Rats
This protocol is for studying the spinal effects of Dynorphin A (1-10).
Materials:
-
Dynorphin A (1-10) peptide
-
Sterile saline or aCSF
-
Hamilton syringe (25-50 µL) with a 30-gauge needle
-
Anesthetic (light isoflurane, optional)
Procedure:
-
Animal Restraint: Manually restrain the rat or induce light anesthesia.
-
Peptide Preparation: Prepare the Dynorphin A (1-10) solution as described in Protocol 1.
-
Injection: Palpate the space between the L5 and L6 vertebrae. Insert the needle perpendicular to the spinal column until a tail-flick is observed, indicating entry into the subarachnoid space.
-
Infusion: Inject a volume of 5-10 µL of the peptide solution.
-
Post-injection Care: Return the animal to its cage and monitor for motor function and any signs of distress.
Visualizations
Dynorphin A Signaling Pathway
References
- 1. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral effects of dynorphin 1-13 in the mouse and rat: initial observations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dynorphin A (1-10) Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits high affinity and agonist activity at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The N-terminal fragment, Dynorphin A (1-10) (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys), retains significant biological activity and is a crucial tool for investigating KOR function and its role in various physiological and pathological processes, including pain, addiction, and mood disorders. These application notes provide detailed protocols for a suite of cell culture-based assays to characterize the pharmacological activity of Dynorphin A (1-10) at the KOR.
Key Cell Lines
The following cell lines, stably expressing the human kappa-opioid receptor (hKOR), are recommended for the described assays:
-
HEK293-hKOR: Human Embryonic Kidney 293 cells are easy to culture and transfect, making them a robust platform for a variety of functional assays.
-
CHO-hKOR: Chinese Hamster Ovary cells are another commonly used cell line, known for their stable expression of recombinant proteins and low endogenous GPCR expression.
Signaling Pathway of Dynorphin A (1-10) at the Kappa-Opioid Receptor
Activation of the KOR by Dynorphin A (1-10) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, KOR activation can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.
KOR Signaling Pathway
Experimental Assays and Protocols
A comprehensive understanding of Dynorphin A (1-10) activity can be achieved by employing a panel of in vitro assays that probe different aspects of its interaction with the KOR.
Receptor Binding Assays
These assays determine the affinity of Dynorphin A (1-10) for the KOR by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Receptor Binding Assay Workflow
Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293-hKOR or CHO-hKOR cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., 1 nM [3H]Diprenorphine).
-
Add increasing concentrations of unlabeled Dynorphin A (1-10) (e.g., 10^-12 to 10^-5 M).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U-50,488H) to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes (e.g., 10-20 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Dynorphin A (1-10) concentration.
-
Determine the IC50 value (the concentration of Dynorphin A (1-10) that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
G Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of Dynorphin A (1-10) to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gi/o proteins upon KOR activation.
Experimental Workflow:
[³⁵S]GTPγS Binding Assay Workflow
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293-hKOR or CHO-hKOR cells as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, add the cell membranes (10-20 µg of protein per well) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Add a fixed concentration of GDP (e.g., 10 µM).
-
Add increasing concentrations of Dynorphin A (1-10) (e.g., 10^-12 to 10^-5 M).
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the logarithm of the Dynorphin A (1-10) concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) from the dose-response curve.
-
cAMP Inhibition Assay
This assay quantifies the functional consequence of Gi/o protein activation by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Protocol: cAMP Inhibition Assay
-
Cell Culture and Treatment:
-
Seed HEK293-hKOR or CHO-hKOR cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of Dynorphin A (1-10) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the Dynorphin A (1-10) concentration.
-
Determine the IC50 value (the concentration of agonist that causes 50% inhibition of the maximal forskolin-stimulated cAMP production).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, providing insights into receptor desensitization, internalization, and potential for biased agonism. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.[3][4][5]
Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for KOR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Alternatively, use a commercially available cell line stably expressing these constructs.
-
Plate the cells in a white, clear-bottom 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) and incubate to allow for substrate equilibration.
-
Measure the baseline BRET signal.
-
Add increasing concentrations of Dynorphin A (1-10).
-
Measure the BRET signal at multiple time points or after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the net BRET ratio by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.
-
Plot the net BRET ratio against the logarithm of the Dynorphin A (1-10) concentration.
-
Determine the EC50 and Emax for β-arrestin recruitment.
-
Data Presentation: Quantitative Summary of Dynorphin A (1-10) Activity
The following table summarizes representative quantitative data for Dynorphin A (1-10) and a standard KOR agonist, U-50,488H, across the described assays. Values can vary depending on the specific cell line and experimental conditions.
| Assay | Parameter | Dynorphin A (1-10) | U-50,488H (Reference Agonist) | Cell Line |
| Receptor Binding | Kᵢ (nM) | ~1-15 | ~1-10 | CHO-hKOR / HEK293-hKOR |
| G Protein Activation | EC₅₀ (nM) | ~5-50 | ~10-100 | CHO-hKOR / HEK293-hKOR |
| ([³⁵S]GTPγS Binding) | Eₘₐₓ (%) | ~100 | 100 (Reference) | CHO-hKOR / HEK293-hKOR |
| cAMP Inhibition | IC₅₀ (nM) | ~1-20 | ~5-50 | CHO-hKOR / HEK293-hKOR |
| β-Arrestin Recruitment | EC₅₀ (nM) | ~50-200 | ~100-500 | HEK293 |
| (BRET) | Eₘₐₓ (%) | Partial to Full Agonist | Full Agonist | HEK293 |
Note: The data presented are approximate values compiled from various sources and should be used as a general guide. Experimental determination in the user's specific assay system is recommended for precise characterization.
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for the in-depth characterization of Dynorphin A (1-10) activity at the kappa-opioid receptor. By systematically evaluating its binding affinity, G protein activation, downstream functional effects on cAMP levels, and β-arrestin recruitment, researchers can gain a comprehensive understanding of its pharmacological profile. This information is critical for advancing our knowledge of KOR signaling and for the development of novel therapeutics targeting this important receptor system.
References
- 1. Isolation of the plasma membrane and organelles from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the dynorphin–κ opioid system in the reinforcing effects of drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dynorphin A (1-10) in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Dynorphin A and its fragments in preclinical models of neuropathic pain. The protocols outlined below are intended to guide researchers in designing and executing experiments to investigate the non-opioid, pronociceptive actions of Dynorphin A, a critical factor in the maintenance of chronic pain states.
Introduction
Dynorphin A is an endogenous opioid peptide with a dual role in pain modulation. While it can exert inhibitory effects through opioid receptors, its fragments, particularly those lacking the N-terminal tyrosine, mediate excitatory, non-opioid actions that contribute to the development and maintenance of neuropathic pain.[1][2][3][4] A key mechanism underlying these pronociceptive effects is the activation of bradykinin receptors, leading to neuronal sensitization.[1] Understanding and experimentally modeling these pathways are crucial for the development of novel analgesics targeting the mechanisms of chronic pain.
Key Concepts
-
Non-Opioid Excitatory Effects: Dynorphin A fragments can induce hyperalgesia and allodynia independently of opioid receptors.
-
Bradykinin Receptor Activation: Dynorphin A and its metabolites can directly activate bradykinin B1 and B2 receptors, leading to calcium influx in sensory neurons.
-
Maintenance of Neuropathic Pain: Elevated levels of spinal dynorphin are implicated in the maintenance, rather than the initiation, of the neuropathic pain state.
-
Central Sensitization: The pronociceptive actions of dynorphin contribute to central sensitization, a key component of chronic pain characterized by enhanced neuronal responsiveness in the spinal cord.
Data Presentation
Table 1: Effects of Intrathecal Dynorphin A Fragments on Nociceptive Thresholds in Rats
| Compound | Dose (nmol) | Time Point | Effect on Paw Withdrawal Threshold (g) | Effect on Thermal Paw Withdrawal Latency (s) | Reference |
| Dynorphin A (2-13) | 3 | 30 min | Decrease from 15.00 ± 0.0 to 4.8 ± 0.3 | Significant decrease (hyperalgesia) |
Table 2: In Vitro Effects of Dynorphin A Fragments on Sensory Neurons
| Compound | Concentration | Cell Type | Primary Effect | Mechanism | Reference |
| Dynorphin A (2-13) | 5 µM | F-11 cells | 67% of cells responded with an increase in intracellular calcium | Calcium influx via voltage-sensitive calcium channels | |
| Dynorphin A (1-17) | 5 µM | F-11 cells | 8.3% of cells responded with an increase in intracellular calcium | - | |
| Dynorphin A (2-13) | 5 µM | F-11 cells | No increase in intracellular calcium in the absence of extracellular Ca2+ | Dependent on extracellular calcium influx |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain via Intrathecal Administration of Dynorphin A (2-13)
Objective: To establish a model of neuropathic pain through the direct administration of a pronociceptive Dynorphin A fragment to the spinal cord.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dynorphin A (2-13) peptide
-
Sterile, preservative-free saline
-
Intrathecal catheters
-
Hamilton syringes
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing equipment (von Frey filaments, radiant heat source)
Procedure:
-
Animal Preparation: Acclimate rats to the housing and handling conditions for at least 3 days prior to any procedures.
-
Intrathecal Catheter Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant a chronic intrathecal catheter with the tip positioned in the lumbar subarachnoid space.
-
Allow animals to recover for 5-7 days post-surgery. Confirm proper catheter placement.
-
-
Drug Preparation: Dissolve Dynorphin A (2-13) in sterile saline to the desired concentration (e.g., 3 nmol in a volume of 10 µl).
-
Intrathecal Injection:
-
Gently restrain the conscious rat.
-
Inject the Dynorphin A (2-13) solution through the intrathecal catheter, followed by a 10 µl saline flush.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments at baseline (before injection) and at various time points post-injection (e.g., 30 min, 1h, 2h, 4h). A significant decrease in the threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source at the same time points. A significant decrease in latency indicates thermal hyperalgesia.
-
Protocol 2: Spinal Nerve Ligation (SNL) Model to Study the Role of Endogenous Dynorphin
Objective: To investigate the necessity of endogenous dynorphin in the maintenance of neuropathic pain using a surgical model. This protocol is often used in conjunction with prodynorphin knockout mice or the administration of dynorphin-targeting agents.
Materials:
-
Mice (wild-type and prodynorphin knockout, if applicable)
-
Anesthesia
-
Surgical instruments
-
Suture materials
-
Behavioral testing equipment
Procedure:
-
Animal Preparation: Acclimate mice to the facility and handling.
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the mouse.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Behavioral Assessment:
-
Measure baseline mechanical and thermal sensitivity before surgery.
-
Assess for the development of mechanical allodynia and thermal hyperalgesia at various time points post-surgery (e.g., days 3, 7, 10, 14).
-
In wild-type mice, neuropathic pain behaviors are expected to be sustained. In prodynorphin knockout mice, these behaviors may be attenuated or resolve over time, demonstrating the role of dynorphin in pain maintenance.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of Dynorphin A (1-10) in neuropathic pain.
Caption: Workflow for the Spinal Nerve Ligation (SNL) model.
References
- 1. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 2. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathic plasticity in the opioid and non-opioid actions of dynorphin A fragments and their interactions with bradykinin B2 receptors on neuronal activity in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dynorphin A (1-10) in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that is the primary endogenous ligand for the kappa-opioid receptor (KOR).[1] The dynorphin/KOR system is critically involved in the pathophysiology of addiction, often associated with the negative affective states and dysphoria that drive continued drug use and relapse.[2][3] Dynorphin A (1-10) is a shorter, active fragment of the full-length Dynorphin A (1-17) peptide. Understanding the specific role of this fragment in addiction models is crucial for the development of targeted therapeutics. These application notes provide detailed experimental protocols for investigating the function of Dynorphin A (1-10) in preclinical models of addiction.
Mechanism of Action: The Dynorphin/KOR Signaling Pathway
Dynorphin A (1-10) exerts its effects primarily by binding to and activating the KOR, a G protein-coupled receptor (GPCR).[4] KOR activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release, particularly dopamine in the brain's reward circuitry.
Upon binding of Dynorphin A (1-10), the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This combination of effects leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for isolation of kappa-opioid binding sites by dynorphin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Dynorphin A (1-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a high affinity for the kappa-opioid receptor (KOR), a G-protein coupled receptor involved in pain, addiction, and mood regulation. The N-terminal fragment, Dynorphin A (1-10), retains the binding message sequence and is a critical tool for studying KOR pharmacology. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of Dynorphin A (1-10) and other ligands with the kappa-opioid receptor.
Signaling Pathway
Activation of the kappa-opioid receptor by agonists such as Dynorphin A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is central to the physiological effects mediated by the receptor.
Kappa-Opioid Receptor Signaling Pathway
Experimental Protocols
A competitive radioligand binding assay is employed to determine the binding affinity of Dynorphin A (1-10) for the kappa-opioid receptor. This assay measures the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Membrane Preparation: Guinea pig brain cerebellum or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 or [³H]diprenorphine.
-
Unlabeled Ligands: Dynorphin A (1-10), Dynorphin A (1-11), Dynorphin A (1-13), and other test compounds.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a selective, unlabeled KOR ligand like U-50,488H.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).[1]
-
Peptidase Inhibitors (optional but recommended for peptide ligands): Bestatin, captopril.[3]
Experimental Workflow
Radioligand Binding Assay Workflow
Detailed Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig cerebellum) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, a fixed concentration of radioligand (e.g., 0.4 nM [³H]U-69,593), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).
-
Competition: Membranes, radioligand, and increasing concentrations of the unlabeled competitor ligand (e.g., Dynorphin A (1-10) from 0.1 nM to 10 µM).
-
-
The final assay volume is typically 1 mL.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by performing a non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation
The binding affinities of various Dynorphin A fragments and related compounds for the kappa-opioid receptor are summarized below. While a specific Ki value for Dynorphin A (1-10) was not available in the searched literature, data for closely related peptides are provided for comparison.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Dynorphin A (1-11) | [³H]diprenorphine | Cloned rat KOR in CHO cells | 15 | |
| [D-Pro¹⁰]Dynorphin A (1-11) | [³H]diprenorphine | Cloned rat KOR in CHO cells | 0.13 | |
| Dynorphin A (1-13)NH₂ | [³H]diprenorphine | Cloned rat KOR in CHO cells | 0.34 | |
| Cyclic Dyn A (1-11)NH₂ Analogs | [³H]diprenorphine | Cloned rat KOR in CHO cells | 0.84 - 11 | |
| Dynorphin A | [³H]U-69,593 | Not Specified | ~0.2 |
Note: The binding affinity of opioid peptides can be influenced by assay conditions, including the choice of radioligand, receptor source (species and recombinant vs. native tissue), and buffer composition. The data presented here are for comparative purposes.
References
Application Notes and Protocols for Immunohistochemical Localization of Dynorphin A (1-10)
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the endogenous opioid neuropeptide Dynorphin A (1-10) in tissue sections. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of pain, addiction, and neurological disorders where Dynorphin A plays a crucial role.
Introduction
Dynorphin A is an endogenous opioid peptide derived from the precursor protein prodynorphin.[1] It is a potent agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[2] The activation of KOR by Dynorphin A modulates various physiological and pathological processes, including pain perception, mood, and addiction.[1][3] Immunohistochemistry is a powerful technique to visualize the distribution and localization of Dynorphin A (1-10) within tissues, providing critical insights into its function in the central nervous system and other tissues.
Signaling Pathway of Dynorphin A
Dynorphin A peptides are released from dense-core vesicles upon neuronal activity and bind to KORs.[3] This binding activates intracellular signaling cascades, primarily through the Gi/o protein pathway, which leads to the modulation of neuronal excitability. Dynorphin A can also interact with other receptor systems, such as bradykinin and NMDA receptors, contributing to its complex biological effects.
Caption: Dynorphin A signaling pathway.
Experimental Protocols
This section details the materials and methods for the immunohistochemical staining of Dynorphin A (1-10) in both paraffin-embedded and frozen tissue sections.
Materials
-
Primary Antibody: Rabbit anti-Dynorphin A (1-10) antibody.
-
Secondary Antibody: Goat anti-rabbit IgG H&L (Alexa Fluor® 488 or other appropriate conjugate).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Cryoprotectant: 30% Sucrose in PBS.
-
Blocking Buffer: 10% Normal Donkey Serum (NDS) with 0.2% Triton X-100 in PBS.
-
Antigen Retrieval Solution: Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline (PBS).
-
Mounting Medium: Antifade mounting medium with DAPI.
Tissue Preparation
Proper tissue preparation is critical for successful immunohistochemistry.
For Paraffin-Embedded Sections:
-
Fixation: Tissues should be fixed in 4% PFA for 4-24 hours immediately after dissection.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clearing: Clear the tissue in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on charged slides.
For Frozen Sections:
-
Fixation: Perfuse the animal with 4% PFA or postfix the dissected tissue for 24 hours at 4°C.
-
Cryoprotection: Immerse the fixed tissue in 30% sucrose in PBS until it sinks.
-
Freezing: Snap-freeze the tissue in isopentane cooled with liquid nitrogen.
-
Sectioning: Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
Immunohistochemistry Staining Protocol
The following protocol outlines the steps for staining Dynorphin A (1-10).
Caption: Immunohistochemistry workflow.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene or a xylene substitute (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 5 minutes each), 90% (1 change, 5 minutes), 70% (1 change, 5 minutes).
-
Rinse in distilled water (5 minutes).
-
-
Antigen Retrieval (for paraffin-embedded sections):
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Immerse slides in Sodium Citrate buffer (pH 6.0) and heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Permeabilization and Blocking:
-
For frozen sections, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash slides three times in PBS for 5 minutes each.
-
Block with 10% Normal Donkey Serum in PBS with 0.2% Triton X-100 for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Dynorphin A (1-10) antibody in the blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides three times in PBS for 5 minutes each.
-
Counterstain with DAPI for 5 minutes if nuclear visualization is desired.
-
Wash slides one final time in PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Acquire images using appropriate filters for the chosen fluorophores.
-
Quantitative Data Summary
The following tables provide a summary of recommended parameters for the immunohistochemical localization of Dynorphin A.
Table 1: Antibody Dilutions and Incubation Times
| Step | Reagent | Dilution Range | Incubation Time | Temperature |
| Primary Antibody Incubation | Rabbit anti-Dynorphin A | 1:50 - 1:500 | Overnight | 4°C |
| Secondary Antibody Incubation | Goat anti-rabbit IgG (H+L) | 1:200 - 1:1000 | 1 - 2 hours | Room Temperature |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: Tissue Preparation and Antigen Retrieval
| Parameter | Paraffin-Embedded Sections | Frozen Sections |
| Fixation | 4% PFA (4-24 hours) | 4% PFA (perfusion or 24h immersion) |
| Section Thickness | 5-10 µm | 10-20 µm |
| Antigen Retrieval | HIER with Sodium Citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes. | Generally not required, but can sometimes improve signal. |
| Permeabilization | Included in deparaffinization and rehydration steps. | 0.2% Triton X-100 in PBS for 10 minutes. |
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessively high primary antibody concentration.
-
Weak or No Signal: Inactive primary antibody, incorrect antibody dilution, over-fixation of tissue, or inadequate antigen retrieval.
-
Non-specific Staining: Cross-reactivity of the primary or secondary antibody. Ensure antibody specificity by running appropriate controls, such as staining knockout tissue or pre-adsorption of the antibody with the immunizing peptide.
For further details on general immunohistochemistry techniques and troubleshooting, refer to comprehensive guides on tissue preparation and antigen retrieval.
References
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity in Response to Dynorphin A 1-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in modulating neuronal activity and has been implicated in a range of physiological and pathological processes, including pain, addiction, and mood disorders. The N-terminal fragment, Dynorphin A 1-10, is a biologically active peptide that exerts its effects through both canonical opioid receptor signaling and non-opioid mechanisms. Understanding the electrophysiological consequences of neuronal exposure to this compound is critical for elucidating its function and for the development of novel therapeutics targeting the dynorphin/kappa-opioid receptor (KOR) system.
These application notes provide a detailed overview of the electrophysiological effects of this compound on neuronal activity, supported by comprehensive protocols for key experiments.
Mechanisms of Action
This compound modulates neuronal activity through two primary mechanisms:
-
Kappa-Opioid Receptor (KOR) Activation: As an agonist for the KOR, a Gi/o-coupled G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that typically leads to neuronal inhibition.[1][2] This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in membrane hyperpolarization and reduced neurotransmitter release.[1][3] this compound has been shown to bind to the extracellular loop 2 of the KOR.[4]
-
Non-Opioid Receptor-Mediated Effects: this compound can also directly interact with other ion channels, independent of KOR activation. A key non-opioid action is the blockade of N-methyl-D-aspartate (NMDA) receptors. This interaction is voltage-independent and can significantly alter glutamatergic neurotransmission. Additionally, longer forms of dynorphin have been shown to modulate acid-sensing ion channels (ASICs), an effect that may also be relevant for this compound.
Electrophysiological Effects of this compound
The application of this compound to neurons can elicit a range of electrophysiological responses, depending on the neuronal population, the concentration of the peptide, and the expression of its molecular targets.
Postsynaptic Inhibition via KOR Activation
Activation of postsynaptic KORs by this compound typically leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This is primarily mediated by the opening of GIRK channels, which increases potassium conductance and drives the membrane potential towards the equilibrium potential for potassium. In some neuronal types, Dynorphin A can also augment other potassium currents, such as the M-current, further contributing to a decrease in excitability.
Presynaptic Inhibition via KOR Activation
This compound can also act on presynaptic KORs to inhibit neurotransmitter release. This is achieved by the inhibition of voltage-gated calcium channels, which reduces calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter exocytosis. This can lead to a reduction in both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) synaptic transmission.
Blockade of NMDA Receptor-Mediated Currents
Independent of its effects on KORs, this compound can directly block the ion pore of the NMDA receptor, reducing the influx of calcium and sodium ions in response to glutamate binding. This non-competitive antagonism can dampen excitatory postsynaptic potentials and reduce the overall excitability of the neuron.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of Dynorphin A fragments.
| Peptide | Neuronal Preparation | Receptor/Channel | Effect | Concentration/IC50/EC50 | Reference |
| This compound | Isolated rat trigeminal neurons | NMDA Receptor | Blockade of NMDA-activated current | IC50: 42.0 μM | |
| Dynorphin A (1-17) | Rat hippocampal CA1 neurons | M-current (K+ channel) | Augmentation | 0.5 μM (160% of control) | |
| Dynorphin | Mouse hypocretin neurons | GIRK Channel | Activation (outward current) | 10 μM | |
| Dynorphin A | Mouse DRG neurons | Voltage-gated K+ channels (IA and IK) | Increased current density | 1 μM | |
| Big Dynorphin | Primary cortical neurons | Acid-Sensing Ion Channel 1a (ASIC1a) | Inhibition of steady-state desensitization | EC50: 26.4 ± 14.8 nM |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow for Electrophysiological Recording
Caption: Experimental workflow for electrophysiological recording.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KOR-Mediated GIRK Currents
Objective: To measure the activation of GIRK channels by this compound in cultured neurons or acute brain slices.
Materials:
-
This compound stock solution (1 mM in sterile water)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (1 µM)
-
CdCl2 to block voltage-gated calcium channels (100 µM)
-
KOR antagonist (e.g., nor-Binaltorphimine, nor-BNI) for control experiments
Procedure:
-
Prepare neuronal culture or acute brain slices as per standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with external solution containing TTX and CdCl2.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
In voltage-clamp mode, hold the neuron at -60 mV.
-
Apply a voltage ramp from -120 mV to +40 mV to establish a baseline current-voltage (I-V) relationship.
-
Bath apply this compound (e.g., 1 µM) and repeat the voltage ramp protocol.
-
To confirm the current is mediated by KOR, pre-incubate the preparation with a KOR antagonist before applying this compound.
-
Subtract the baseline I-V curve from the I-V curve in the presence of this compound to isolate the dynorphin-induced current. The resulting current should exhibit inward rectification, characteristic of GIRK channels.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Blockade
Objective: To quantify the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
This compound stock solution (10 mM in sterile water)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, 0 MgCl2 (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
NMDA (100 µM)
-
TTX (1 µM)
-
Bicuculline (10 µM) and Strychnine (1 µM) to block GABAA and glycine receptors, respectively.
Procedure:
-
Prepare neuronal culture or acute brain slices.
-
Perfuse the preparation with external solution containing TTX, bicuculline, and strychnine.
-
Establish a whole-cell recording in voltage-clamp mode, holding the neuron at -70 mV.
-
Briefly apply NMDA using a puffer pipette or a rapid solution exchange system to evoke an inward current.
-
Record the baseline NMDA-evoked current.
-
Bath apply this compound at various concentrations (e.g., 1 µM to 100 µM).
-
In the presence of this compound, re-apply NMDA and record the evoked current.
-
Calculate the percentage of inhibition of the NMDA-evoked current at each concentration of this compound.
-
Plot the concentration-response curve and calculate the IC50 value.
Conclusion
The electrophysiological investigation of this compound reveals a complex modulatory role in neuronal function, mediated by both opioid and non-opioid mechanisms. The protocols outlined in these application notes provide a framework for researchers to dissect the specific contributions of KOR activation and NMDA receptor blockade to the overall effects of this peptide. A thorough understanding of these actions is essential for advancing our knowledge of the dynorphin system and for the development of targeted therapies for a variety of neurological and psychiatric disorders.
References
- 1. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 2. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Target-Dependent Actions of Coexpressed Inhibitory Dynorphin and Excitatory Hypocretin/Orexin Neuropeptides | Journal of Neuroscience [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Behavioral Assays for Dynorphin A (1-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in various physiological and pathological processes, including pain, addiction, and mood regulation.[1][2][3] Its N-terminal fragment, Dynorphin A (1-10), is also biologically active, primarily exerting its effects through the kappa-opioid receptor (KOR), a G-protein-coupled receptor.[4][5] Additionally, Dynorphin A (1-10) has been shown to interact with NMDA receptors, suggesting a complex pharmacological profile. Understanding the behavioral effects of Dynorphin A (1-10) is critical for elucidating its function and therapeutic potential.
These application notes provide detailed protocols for key behavioral assays to assess the effects of Dynorphin A (1-10) on nociception, mood, and reward-related behaviors.
Nociception: Tail-Flick Test
The tail-flick test is a widely used assay to measure the analgesic properties of compounds in rodents. It assesses the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus. An increase in tail-flick latency is indicative of an antinociceptive effect.
Experimental Protocol
-
Animal Acclimation: Acclimate male Sprague Dawley rats (200-300 g) to the testing room for at least 1 hour before the experiment.
-
Habituation: Gently handle the rats and habituate them to the tail-flick apparatus for 15-20 minutes on two separate days prior to testing.
-
Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each rat by focusing a beam of high-intensity light on the ventral surface of the tail (approximately 3-5 cm from the tip). The apparatus should be set to automatically record the time it takes for the rat to flick its tail. A cut-off time (typically 10-12 seconds) should be established to prevent tissue damage. Repeat this measurement 2-3 times with a 5-minute interval and average the values to obtain the baseline latency.
-
Drug Administration: Administer Dynorphin A (1-10) or vehicle (e.g., saline) via the desired route (e.g., intracerebroventricularly, icv).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Data Presentation
| Treatment Group | Dose (icv) | Time Post-Injection (min) | Mean Tail-Flick Latency (s) ± SEM | % MPE ± SEM |
| Vehicle (Saline) | - | 30 | 3.2 ± 0.2 | 5.1 ± 2.3 |
| Dynorphin A (1-10) amide | 50 µg | 30 | 3.5 ± 0.3 | 8.9 ± 3.1 |
| Morphine (Positive Control) | 10 µg | 30 | 8.9 ± 0.5 | 85.2 ± 4.5 |
Note: Data is illustrative. A study on a similar compound, Dynorphin(1-10)amide, showed it did not have significant analgesic activity on its own but did potentiate morphine's effects in tolerant animals.
Experimental Workflow: Tail-Flick Test
Caption: Workflow for the tail-flick analgesia assay.
Mood and Affect: Forced Swim Test
The forced swim test (FST) is a common behavioral assay used to screen for antidepressant-like activity in rodents. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable container of water. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. The dynorphin/KOR system is implicated in stress and depression.
Experimental Protocol
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
Pre-swim Session (Day 1): Place each mouse individually into a glass cylinder (46 cm tall, 20 cm diameter) containing 30 cm of water (23-25°C) for a 15-minute pre-swim session. This is done to prime the animals for the test session. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): Administer Dynorphin A (1-10) or vehicle 30-60 minutes before the test session.
-
Test Session (Day 2): Place the mice back into the cylinders with water for a 6-minute test session. Record the entire session with a video camera.
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
Data Presentation
| Treatment Group | Dose | Mean Immobility Time (s) ± SEM |
| Vehicle | - | 150 ± 10 |
| Dynorphin A (1-10) | Dose 1 | Expected to increase immobility |
| KOR Antagonist (e.g., nor-BNI) + Dynorphin A (1-10) | Dose 2 | Expected to reverse the effect |
| Imipramine (Positive Control) | 20 mg/kg | 80 ± 8* |
Note: Data is illustrative. Activation of the KOR system is generally associated with pro-depressive-like effects, which would manifest as increased immobility in the FST.
Signaling Pathway: Dynorphin and Mood
Caption: Simplified pathway of Dynorphin's role in mood.
Reward and Addiction: Conditioned Place Preference/Aversion
Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA) are assays used to evaluate the rewarding or aversive properties of a substance. The animal is conditioned to associate a specific environment with the effects of the drug. An increase in time spent in the drug-paired chamber indicates preference (reward), while a decrease indicates aversion. The dynorphin/KOR system is known to mediate aversive and dysphoric states, which can impact addiction processes.
Experimental Protocol
-
Apparatus: Use a two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.
-
Pre-conditioning (Day 1): Place each animal in the apparatus with free access to both chambers for 15 minutes. Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-5):
-
Day 2 (Drug Pairing): Administer Dynorphin A (1-10) and immediately confine the animal to one of the chambers (e.g., the initially non-preferred one) for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Test Day (Day 6): Place the animal in the apparatus in a drug-free state with free access to both chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. Compare the preference scores between groups using a t-test or ANOVA. A negative score indicates conditioned place aversion.
Data Presentation
| Treatment Group | Dose | Pre-test Time in Paired Chamber (s) ± SEM | Post-test Time in Paired Chamber (s) ± SEM | Preference Score (s) ± SEM |
| Vehicle | - | 445 ± 30 | 450 ± 28 | 5 ± 15 |
| Dynorphin A (1-10) | Dose 1 | 452 ± 25 | 280 ± 35 | -172 ± 20 |
| Cocaine (Positive Control for CPP) | 10 mg/kg | 448 ± 32 | 650 ± 40 | 202 ± 25 |
Note: Data is illustrative. KOR agonists are known to produce CPA, so a negative preference score is expected for Dynorphin A (1-10).
Logical Relationship: Dynorphin Effects
Caption: Relationship between Dynorphin A (1-10) and behaviors.
References
- 1. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Dynorphin A (1-10): A Pharmacological Tool for Opioid and Non-Opioid Receptor Research
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a valuable pharmacological tool for investigating the kappa-opioid receptor (KOR) system and its role in various physiological and pathological processes. With the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, this decapeptide acts as a potent agonist at the KOR. Beyond its canonical opioid activity, Dynorphin A (1-10) exhibits complex pharmacology through interactions with other receptor systems, including N-methyl-D-aspartate (NMDA) and bradykinin receptors, making it a versatile tool for exploring diverse signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of Dynorphin A (1-10) in research settings.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₅₇H₉₁N₁₉O₁₂ | [1] |
| Molecular Weight | 1234.5 g/mol | [1] |
| Solubility | Soluble in water (up to 0.80 mg/ml) and 5% acetic acid (1 mg/ml). | [2][3] |
| Storage | Store lyophilized peptide at -20°C. Following reconstitution in a suitable solvent, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C. | [4] |
Pharmacological Profile
Dynorphin A (1-10) primarily acts as a KOR agonist. However, it also displays non-opioid activities that are crucial to consider in experimental design.
Opioid Receptor Activity
Dynorphin A (1-10) binds to the KOR with high affinity, initiating G-protein-mediated signaling cascades. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
Non-Opioid Receptor Activity
NMDA Receptor Modulation: Dynorphin A (1-10) can block NMDA-activated currents with an IC50 of 42.0 μM. This interaction is voltage-independent and appears to be a direct, non-opioid-mediated effect.
Bradykinin Receptor Interaction: Dynorphin A and its fragments can activate bradykinin receptors, leading to an increase in intracellular calcium via voltage-sensitive calcium channels. This pathway is distinct from the canonical opioid signaling and contributes to the pronociceptive (pain-promoting) effects observed under certain conditions.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of Dynorphin A and its related fragments at opioid receptors.
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Radioligand | Reference |
| Dynorphin A (1-13)NH₂ | KOR | Binding | 0.34 | - | CHO | [³H]diprenorphine | |
| [D-Pro¹⁰]Dynorphin A (1-11) | KOR | Binding | 0.13 | - | CHO | [³H]diprenorphine | |
| Dynorphin A (1-13)NH₂ | KOR | Adenylyl Cyclase | - | 0.19 | CHO | - | |
| [D-Pro¹⁰]Dynorphin A (1-11) | KOR | Adenylyl Cyclase | - | 0.12 | CHO | - | |
| [Pro³]Dyn A(1−11)NH₂ | KOR | Binding | 2.7 | - | - | - | |
| [Pro³]Dyn A(1−11)NH₂ | KOR | [³⁵S]GTPγS | - | 380 | - | - | |
| Dynorphin A (1-10) | NMDA Receptor | Electrophysiology | - | 42,000 | Rat Trigeminal Neurons | - |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol determines the binding affinity (Ki) of Dynorphin A (1-10) for the KOR through competition with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the KOR.
-
[³H]U-69,593 (selective KOR agonist radioligand) or [³H]diprenorphine (non-selective antagonist).
-
Dynorphin A (1-10) stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Prepare cell membranes by homogenizing cells in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]U-69,593).
-
Add increasing concentrations of unlabeled Dynorphin A (1-10) to compete with the radioligand.
-
To determine non-specific binding, add a high concentration of a non-labeled KOR ligand (e.g., 10 µM naloxone).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of Dynorphin A (1-10) to inhibit adenylyl cyclase activity, a hallmark of KOR activation.
-
Materials:
-
HEK293 or CHO cells stably expressing the KOR.
-
Dynorphin A (1-10) stock solution.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of Dynorphin A (1-10) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5-20 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Dynorphin A (1-10) concentration to determine the IC50 value.
-
3. Intracellular Calcium Mobilization Assay
This assay is used to investigate the non-opioid effects of Dynorphin A (1-10) mediated by bradykinin receptors.
-
Materials:
-
Cultured neurons (e.g., cortical or dorsal root ganglion neurons).
-
Fluo-3/AM or other calcium-sensitive fluorescent dyes.
-
Dynorphin A (1-10) stock solution.
-
Balanced salt solution (e.g., HBSS).
-
Fluorescence microscope or plate reader.
-
-
Protocol:
-
Culture neurons on coverslips or in multi-well plates.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-3/AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add Dynorphin A (1-10) to the cells and monitor the change in fluorescence over time.
-
To confirm the non-opioid mechanism, pre-incubate cells with an opioid antagonist (e.g., naloxone) before adding Dynorphin A (1-10).
-
To investigate the involvement of bradykinin receptors, use specific bradykinin receptor antagonists.
-
In Vivo Protocol
1. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter release in specific brain regions of freely moving animals following the administration of Dynorphin A (1-10).
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Dynorphin A (1-10) for administration.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC-MS).
-
-
Protocol:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of an anesthetized animal. Allow for recovery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.8-1 µl/min).
-
Collect baseline dialysate samples.
-
Administer Dynorphin A (1-10) either systemically or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate fractions at regular intervals.
-
Analyze the collected samples for the concentration of the neurotransmitter of interest (e.g., dopamine).
-
At the end of the experiment, verify the probe placement through histological analysis.
-
Mandatory Visualizations
Caption: KOR Signaling Pathway Activated by Dynorphin A (1-10).
Caption: Non-Opioid Signaling of Dynorphin A (1-10).
Caption: Workflow for Radioligand Binding Assay.
Conclusion
Dynorphin A (1-10) is a multifaceted pharmacological tool essential for dissecting the complexities of the kappa-opioid system and its crosstalk with other signaling pathways. Its dual role as a KOR agonist and a modulator of NMDA and bradykinin receptors necessitates careful experimental design and interpretation of results. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize Dynorphin A (1-10) in their studies, contributing to a deeper understanding of its physiological and pathological functions and aiding in the development of novel therapeutics.
References
Application of Dynorphin A (1-10) in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A and its fragments, such as Dynorphin A (1-10), are endogenous opioid peptides that primarily act as agonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The activation of KOR is implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. Consequently, KOR has emerged as a significant target for drug discovery. High-throughput screening (HTS) assays are crucial for identifying and characterizing novel KOR modulators. Dynorphin A (1-10) is an invaluable tool in these screens, serving as a reference agonist to validate assay performance and to determine the potency and efficacy of test compounds. This document provides detailed application notes and protocols for the use of Dynorphin A (1-10) in common HTS assays.
Mechanism of Action and Signaling Pathways
Dynorphin A (1-10) binds to and activates the KOR, which is canonically coupled to inhibitory G proteins (Gi/o). This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[1][2] Dynorphin peptides can also exhibit non-opioid receptor-mediated effects, such as the blockade of NMDA receptors and activation of bradykinin receptors, which may be relevant for selectivity profiling.[3][4][5]
KOR Signaling Pathway Activated by Dynorphin A
Caption: KOR signaling cascade initiated by Dynorphin A (1-10).
High-Throughput Screening Assays
Several HTS-compatible assays are available to screen for KOR modulators. Dynorphin A (1-10) or the full-length Dynorphin A can be used as the reference agonist in these assays.
cAMP Modulation Assay
This assay measures the ability of test compounds to modulate the intracellular concentration of cAMP. Since KOR activation inhibits adenylyl cyclase, agonists will decrease forskolin-stimulated cAMP levels.
Experimental Workflow: cAMP Modulation Assay
Caption: Workflow for a typical cAMP modulation HTS assay.
Detailed Protocol:
-
Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor (HEK293-KOR) in standard culture conditions (e.g., DMEM with 10% fetal bovine serum).
-
Cell Plating: Seed the HEK293-KOR cells into white, opaque 96- or 384-well microplates at a density of approximately 80,000 cells per well and culture overnight.
-
Compound Addition: Prepare serial dilutions of test compounds and Dynorphin A (1-10) (as a positive control) in a suitable assay buffer (e.g., HBSS with 0.1% BSA and 5 mM HEPES). Add the compounds to the respective wells.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that stimulates a submaximal level of cAMP production (e.g., 5-10 µM).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaLISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound concentration. Determine the EC50 values for agonists by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: General workflow for a β-arrestin recruitment HTS assay.
Detailed Protocol (based on DiscoveRx PathHunter Assay):
-
Cell Plating: Use a cell line engineered to express KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment. Plate the cells in a suitable microplate.
-
Compound Addition: Add test compounds or Dynorphin A (as a reference agonist) to the wells.
-
Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes).
-
Detection: Add the detection reagents containing the chemiluminescent substrate for the complemented β-galactosidase.
-
Signal Measurement: Incubate for a further period (e.g., 60 minutes) and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Calculate EC50 values for agonists from the dose-response curves.
Calcium Mobilization Assay
This assay is suitable for KOR when co-expressed with a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to an increase in intracellular calcium upon agonist stimulation.
Detailed Protocol:
-
Cell Line: Utilize a cell line stably co-expressing the human KOR and a promiscuous or chimeric G protein that couples to calcium mobilization (e.g., Gα16 or Gαqi5).
-
Cell Plating: Plate the cells in black, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use an automated liquid handler (e.g., FLIPR) to add test compounds or Dynorphin A to the wells.
-
Signal Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response and calculate EC50 values for agonists.
[35S]GTPγS Binding Assay
This functional membrane-based assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing KOR.
-
Assay Buffer: Prepare an assay buffer containing GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, test compounds or Dynorphin A, and [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the percent stimulation over basal for each compound concentration to determine EC50 and Emax values.
Data Presentation
The quantitative data obtained from these HTS assays should be summarized in a clear and structured format for easy comparison of compound activity.
Table 1: Pharmacological Profile of Dynorphin A and Reference Compounds at the Kappa-Opioid Receptor
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Dynorphin A | BRET (G protein) | HEK293 | pEC50 | 8.21 | |
| Dynorphin A | BRET (β-arrestin 2) | HEK293 | pEC50 | 7.74 | |
| Dynorphin A | Calcium Mobilization | KOR-expressing cells | pEC50 | - | |
| U-69,593 | BRET (G protein) | HEK293 | pEC50 | 8.52 | |
| U-69,593 | BRET (β-arrestin 2) | HEK293 | pEC50 | 6.72 | |
| [D-Pro10]dyn(1-11)-NH2 | BRET (G protein) | HEK293 | pEC50 | 8.36 | |
| [D-Pro10]dyn(1-11)-NH2 | BRET (β-arrestin 2) | HEK293 | pEC50 | 8.07 | |
| Dynorphin A (1-10) | NMDA Receptor Block | Rat Trigeminal Neurons | IC50 | 42.0 µM |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Conclusion
Dynorphin A (1-10) is a critical tool for the high-throughput screening of novel KOR modulators. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery. The selection of the appropriate assay will depend on the specific research question, with cAMP and β-arrestin assays being the most common for primary screening, while [35S]GTPγS binding and calcium mobilization assays provide valuable orthogonal validation and deeper mechanistic insights. The use of standardized protocols and reference compounds like Dynorphin A (1-10) is essential for generating robust and reproducible data in the quest for novel therapeutics targeting the kappa-opioid receptor system.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dynorphin A (1-10) and its Metabolites by LC-MS/MS
Abstract
This application note describes a sensitive and specific method for the detection and quantification of the neuropeptide Dynorphin A (1-10) and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dynorphin A is an endogenous opioid peptide involved in a variety of physiological processes, including pain modulation, addiction, and mood regulation. Accurate measurement of Dynorphin A (1-10) and its metabolites is crucial for understanding its roles in both normal physiology and pathological states. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data interpretation, intended for researchers, scientists, and drug development professionals.
Introduction
Dynorphin A is a family of endogenous opioid peptides that are ligands for the kappa-opioid receptor (KOR). Dynorphin A (1-10), with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, is a major, biologically active fragment. Upon binding to the KOR, a G-protein coupled receptor, it initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. Due to its potent and diverse biological activities, there is significant interest in quantifying the levels of Dynorphin A (1-10) and its metabolites in various biological samples to elucidate its function in health and disease. Mass spectrometry offers a highly specific and sensitive platform for this purpose.
Signaling Pathway
Dynorphin A (1-10) exerts its biological effects primarily through the activation of the KOR. The binding of Dynorphin A to the KOR initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, which are implicated in the long-term effects of KOR activation.[1][2][3]
Caption: Dynorphin A (1-10) signaling through the kappa-opioid receptor.
Experimental Workflow
A typical workflow for the quantitative analysis of Dynorphin A (1-10) from a biological matrix such as plasma involves sample collection with protease inhibitors, solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis. An overview of this process is provided below.
Caption: General experimental workflow for Dynorphin A (1-10) analysis.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
Materials:
-
Plasma collected in tubes containing protease inhibitors (e.g., EDTA and aprotinin).
-
SPE cartridges (e.g., C18, 100 mg).
-
SPE manifold.
-
Phosphoric acid, 0.1%.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Internal Standard (IS): Isotopically labeled Dynorphin A (1-10) (e.g., with ¹³C, ¹⁵N labeled amino acids).
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
Internal Standard Spiking: To 500 µL of plasma supernatant, add the internal standard to a final concentration of 10 ng/mL.
-
Acidification: Acidify the sample by adding 500 µL of 0.1% phosphoric acid. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, drop-wise rate.
-
Washing: Wash the cartridge with 1 mL of 0.1% phosphoric acid to remove salts and other polar interferences. Follow with a second wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the peptides with 1 mL of 80% acetonitrile in water.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-50% B
-
10-11 min: 50-95% B
-
11-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The following are proposed MRM transitions for Dynorphin A (1-10) and its potential metabolites. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dynorphin A (1-10) | 615.4 [M+2H]²⁺ | 136.1 (y1) | 35 |
| 749.5 (y6) | 25 | ||
| Dynorphin A (1-9) | 558.9 [M+2H]²⁺ | 136.1 (y1) | 30 |
| 693.4 (y6) | 22 | ||
| Dynorphin A (2-10) | 532.8 [M+2H]²⁺ | 136.1 (y1) | 32 |
| 666.4 (y6) | 24 |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of neuropeptides similar to Dynorphin A (1-10) using LC-MS/MS. These values should be established and validated for each specific laboratory assay.
| Parameter | Dynorphin A (1-10) |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 80% |
Metabolism of Dynorphin A (1-10)
Dynorphin A (1-10) is susceptible to rapid degradation in biological matrices by peptidases. The primary metabolic pathways involve the cleavage of amino acids from both the N- and C-termini.
-
Aminopeptidases: Can cleave the N-terminal Tyrosine residue to form Dynorphin A (2-10).
-
Carboxypeptidases: Can cleave the C-terminal Proline residue to form Dynorphin A (1-9).
Further degradation can lead to smaller peptide fragments. The detection and quantification of these metabolites are important for understanding the complete pharmacokinetic profile of Dynorphin A (1-10).
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of Dynorphin A (1-10) and its key metabolites in biological fluids. The detailed protocols for sample preparation and instrumental analysis can be adapted by researchers to investigate the role of this important neuropeptide in various physiological and pathological contexts. The high specificity and sensitivity of this method make it a valuable tool for both basic research and drug development.
References
Troubleshooting & Optimization
How to solve Dynorphin A 1-10 solubility issues for in vitro experiments.
Welcome to the technical support center for Dynorphin A (1-10). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Dynorphin A (1-10) in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving lyophilized Dynorphin A (1-10) powder?
A1: The choice of solvent depends on your experimental requirements. Sterile water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) are commonly used. For high concentrations, DMSO is recommended.[1][2] It is crucial to use high-purity solvents to avoid introducing contaminants into your experiments.
Q2: I am having trouble dissolving Dynorphin A (1-10). What can I do?
A2: If you encounter solubility issues, particularly in aqueous solutions, the following steps can be taken:
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[1][2]
-
Warming: Briefly warming the solution to 37°C can increase solubility.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of your buffer may improve solubility. Dynorphin A (1-10) is a basic peptide, and its inhibition of NMDA receptors is enhanced at a lower pH (more acidic).[3]
-
Use of Co-solvents: For challenging situations, a small percentage of an organic solvent like DMSO can be used to first dissolve the peptide before further dilution in your aqueous experimental buffer.
Q3: How should I prepare a stock solution of Dynorphin A (1-10)?
A3: It is recommended to prepare a concentrated stock solution in a solvent like DMSO or sterile water. This allows for accurate dilution to the final working concentration in your cell culture medium or assay buffer. Preparing a high-concentration stock in an organic solvent minimizes the final percentage of that solvent in your experiment, reducing potential cytotoxicity.
Q4: What are the recommended storage conditions for Dynorphin A (1-10) solutions?
A4: Lyophilized Dynorphin A (1-10) should be stored at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to 5 days), a rehydrated solution can be kept at 4°C.
Q5: Is Dynorphin A (1-10) stable in cell culture media containing serum?
A5: Peptides can be susceptible to degradation by proteases present in serum. The stability of dynorphin peptides can be reduced in the presence of serum. For experiments requiring long incubation times, it is advisable to either use serum-free media, heat-inactivated serum, or include a protease inhibitor cocktail in your culture medium. Some studies have successfully used Dynorphin A (1-10) in media like DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) for specific assay durations.
Q6: Can Dynorphin A (1-10) aggregate in solution? How can I prevent this?
A6: Peptides, particularly at high concentrations or in certain buffers, can be prone to aggregation. To prevent aggregation:
-
Prepare fresh solutions for each experiment.
-
Use recommended solvents and sonicate if necessary.
-
Consider the use of carrier proteins like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer to help keep the peptide in solution.
-
Store stock solutions at low temperatures and in appropriate solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Peptide degradation | Prepare fresh stock solutions. Aliquot and store properly to avoid freeze-thaw cycles. Consider using protease inhibitors in cell culture media for long-term experiments. |
| Inaccurate concentration | Ensure the peptide is fully dissolved before making dilutions. Use calibrated pipettes for accurate measurements. | |
| Aggregation of the peptide | Follow the solubility guidelines carefully. Use sonication to aid dissolution. Consider adding a carrier protein like BSA to your buffer. | |
| Precipitation observed in cell culture media | Poor solubility in the final buffer | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the media to a final concentration where it remains soluble. Ensure the final concentration of the organic solvent is low and non-toxic to your cells. |
| Interaction with media components | Test the solubility of Dynorphin A (1-10) in your specific cell culture medium before conducting the full experiment. | |
| High background or off-target effects | Contaminants in the peptide or solvent | Use high-purity, sterile-filtered solvents. Purchase peptides from a reputable supplier. |
| Non-specific binding | Include appropriate controls in your experiment, such as vehicle-only and a non-active peptide control. |
Quantitative Data Summary
The following table summarizes the solubility of Dynorphin A (1-10) in commonly used solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (74.16 mM) | Ultrasonication may be required. |
| Water | 50 mg/mL (37.08 mM) | Ultrasonication may be required. |
| Water | Soluble up to 0.80 mg/mL | As per some supplier data sheets. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: Lyophilized Dynorphin A (1-10), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of peptide (MW ~1348.48 g/mol ), add approximately 74.16 µL of DMSO. c. Vortex the vial gently to mix. d. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based cAMP Assay
This protocol provides a general guideline for a cAMP (cyclic adenosine monophosphate) assay to measure the effect of Dynorphin A (1-10) on kappa-opioid receptor (KOR) activation.
-
Cell Culture: Plate HEK293 cells stably expressing the human KOR in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Preparation: a. Wash the cells with a serum-free assay buffer (e.g., HBSS supplemented with 0.1% BSA and 5 mM HEPES). b. Add an inhibitor of phosphodiesterases, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent the degradation of cAMP.
-
Compound Treatment: a. Prepare serial dilutions of Dynorphin A (1-10) in the assay buffer. b. Add the diluted Dynorphin A (1-10) to the wells. Include a vehicle control (buffer only). c. To stimulate cAMP production, add a known adenylyl cyclase activator, such as forskolin. d. Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
cAMP Measurement: a. Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits). b. Measure the cAMP levels using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of Dynorphin A (1-10). b. Plot the data and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Dynorphin A (1-10) Signaling Pathways
Dynorphin A (1-10) primarily interacts with two key receptors, leading to distinct downstream signaling events: the kappa-opioid receptor (KOR) and the N-methyl-D-aspartate (NMDA) receptor.
References
Preventing degradation of Dynorphin A 1-10 in solution.
Welcome to the Technical Support Center for Dynorphin A (1-10). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Dynorphin A (1-10) in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Dynorphin A (1-10) degradation in solution?
A1: The primary cause of Dynorphin A (1-10) degradation in solution is enzymatic activity from proteases, which can cleave the peptide bonds.[1] Additionally, chemical instability, such as hydrolysis and oxidation, can contribute to degradation, particularly at non-optimal pH and temperatures.[2]
Q2: What is the recommended solvent for reconstituting lyophilized Dynorphin A (1-10)?
A2: For initial reconstitution, it is recommended to use sterile, purified water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by the addition of an aqueous buffer.[3][4] For in vivo experiments, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and stability.
Q3: How should I store Dynorphin A (1-10) solutions?
A3: For short-term storage (up to one month), it is recommended to store aliquoted solutions at -20°C. For long-term storage (up to six months), aliquots should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles. Lyophilized peptide should be stored at -20°C or -80°C.
Q4: Can I prepare a stock solution of Dynorphin A (1-10) and use it over several weeks?
A4: It is not recommended to store Dynorphin A (1-10) in solution for extended periods at working concentrations. For optimal results, prepare fresh working solutions from a frozen stock solution on the day of the experiment. Repeated freeze-thaw cycles of the stock solution should be avoided by preparing single-use aliquots.
Q5: What is the expected half-life of Dynorphin A (1-10) in a biological matrix like plasma?
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Subsequent Experiments
-
Possible Cause: Degradation of the peptide in solution due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -80°C in single-use aliquots.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen aliquot on the day of the experiment.
-
Use Protease Inhibitors: If working with biological samples, consider adding a protease inhibitor cocktail to your buffer to prevent enzymatic degradation.
-
Issue 2: Inconsistent Results Between Experimental Repeats
-
Possible Cause: Variable degradation of Dynorphin A (1-10) due to repeated freeze-thaw cycles or prolonged time at room temperature.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare multiple, small-volume aliquots of your stock solution to avoid thawing the entire stock for each experiment.
-
Minimize Time at Room Temperature: Keep peptide solutions on ice when not in use during an experiment.
-
Monitor for Precipitation: Visually inspect solutions for any signs of precipitation, which could indicate solubility issues and lead to inaccurate concentrations.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: Degradation of Dynorphin A (1-10) into smaller fragments.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use mass spectrometry (LC-MS) to identify the molecular weights of the unexpected peaks and confirm if they are degradation products.
-
Optimize Solution Conditions: Adjust the pH of your buffer to a range of 5-7, as extreme pH can accelerate peptide hydrolysis.
-
Incorporate Stabilizing Agents: For applications in biological media, the addition of a protease inhibitor cocktail is strongly recommended.
-
Data Presentation
Table 1: Factors Influencing the Stability of Dynorphin A (1-10) in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | Room Temperature | Increased degradation rate | Store solutions at -20°C (short-term) or -80°C (long-term) and keep on ice during experiments. |
| pH | Acidic (<5) or Alkaline (>8) | Increased risk of hydrolysis | Maintain the solution pH between 5 and 7 using a suitable buffer. |
| Enzymes | Presence of proteases (e.g., in plasma, cell culture media) | Rapid enzymatic cleavage | Add a broad-spectrum protease inhibitor cocktail to the solution. |
| Freeze-Thaw Cycles | Repeated cycles | Physical stress can lead to degradation and aggregation | Aliquot stock solutions into single-use volumes. |
| Solvent | Aqueous buffers | Susceptible to hydrolysis and microbial growth | Use sterile, high-purity water and consider buffers with antimicrobial properties if necessary. For enhanced solubility, a small percentage of DMSO can be used. |
Table 2: Reported Half-Life of Related Dynorphin A Peptides in Biological Matrices
| Peptide | Matrix | Half-Life | Reference |
| Dynorphin A (1-13) | Human Plasma | < 1 minute | |
| Dynorphin A (1-17) | Human Blood | 180 minutes | |
| Dynorphin A (1-8) | Guinea-pig brain homogenate | Highly metabolized (<10% remaining after binding assay) |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Dynorphin A (1-10)
-
Materials:
-
Lyophilized Dynorphin A (1-10)
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
For initial reconstitution, add a precise volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1 mg/mL). If the peptide does not fully dissolve, a small amount of DMSO (e.g., 10% of the final volume) can be added to aid dissolution, followed by the addition of water or buffer.
-
Gently vortex or pipette the solution to ensure it is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: In Vitro Stability Assay of Dynorphin A (1-10) in Rat Plasma
-
Materials:
-
Dynorphin A (1-10) stock solution
-
Pooled rat plasma
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge
-
-
Procedure:
-
Pre-warm the rat plasma to 37°C.
-
Spike the pre-warmed plasma with the Dynorphin A (1-10) stock solution to a final concentration of 100 µM.
-
Immediately collect a sample at time zero (T=0) and add it to three volumes of cold ACN to precipitate plasma proteins and stop enzymatic activity.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect samples at various time points (e.g., 5, 10, 15, 30, 60, and 120 minutes) and immediately quench with cold ACN as in step 3.
-
Vortex each quenched sample and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis by LC-MS.
-
Protocol 3: Analysis of Dynorphin A (1-10) Stability by HPLC-MS
-
Instrumentation and Reagents:
-
LC-MS system with a C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the supernatant from the stability assay samples.
-
Elute the peptide and its fragments using a linear gradient of Mobile Phase B.
-
Monitor the total ion current (TIC) in positive ion mode to detect the intact peptide and its degradation products.
-
Quantify the peak area of the intact Dynorphin A (1-10) at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Dynorphin A (1-10) signaling pathway via the Kappa Opioid Receptor.
Caption: Experimental workflow for assessing Dynorphin A (1-10) stability.
Caption: Troubleshooting workflow for Dynorphin A (1-10) degradation issues.
References
Technical Support Center: Optimizing Dynorphin A 1-10 in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Dynorphin A 1-10 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell-based assays?
This compound is an endogenous opioid peptide that primarily acts as an agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Upon binding, it typically initiates a signaling cascade through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] Additionally, KOR activation can modulate ion channels, such as reducing calcium currents and activating inwardly rectifying potassium channels.
Q2: Are there non-opioid receptor-mediated effects of this compound that I should be aware of?
Yes, at higher concentrations, Dynorphin A fragments can exhibit effects independent of opioid receptors. For instance, Dynorphin A (1-10) can block NMDA-activated currents, with an IC50 of 42.0 μM. Some studies also suggest that dynorphins can interact with bradykinin receptors, leading to calcium influx. At micromolar concentrations, Dynorphin A (1-13) has been shown to elevate intracellular calcium and potentially cause excitotoxicity, an effect that can be prevented by NMDA receptor antagonists.
Q3: Which cell lines are suitable for this compound assays?
Commonly used cell lines for studying KOR activation include those stably expressing the receptor, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells. The choice of cell line may depend on the specific assay and the desired signaling readout.
Q4: What is the expected potency (EC50/IC50) of this compound in functional assays?
The potency of Dynorphin A and its fragments can vary depending on the assay format and cell type. In GTPγS binding assays, Dynorphin A has an EC50 in the range of 1-10 nM. It's important to perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response or weak signal | Peptide Degradation: Dynorphin peptides can be susceptible to degradation by peptidases in serum-containing media. | - Use serum-free media for the assay.- Add a protease inhibitor cocktail to the assay buffer.- Prepare fresh peptide solutions for each experiment. |
| Low Receptor Expression: The cell line may not express a sufficient number of kappa opioid receptors. | - Use a cell line known to stably overexpress the kappa opioid receptor.- Verify receptor expression using techniques like radioligand binding or western blotting. | |
| Incorrect Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions can affect the signal. | - Optimize incubation time (e.g., 15-30 minutes for cAMP assays).- Ensure the assay buffer composition is appropriate for the target assay (e.g., presence of MgCl₂, GDP, and NaCl for GTPγS assays). | |
| High Background Signal | Non-specific Binding: The peptide may be binding to other receptors or components in the assay system. | - Include a non-specific binding control using a high concentration of an unlabeled KOR ligand.- Consider using a more selective synthetic KOR agonist as a positive control. |
| Constitutive Receptor Activity: The cell line may have high basal receptor activity. | - Use untransfected cells as a negative control to determine baseline signaling. | |
| Poor Reproducibility | Inconsistent Cell Plating: Variations in cell number per well can lead to inconsistent results. | - Ensure a uniform cell suspension before plating.- Use a consistent cell density for all experiments. |
| Peptide Stability Issues: Repeated freeze-thaw cycles can degrade the peptide. | - Aliquot the peptide stock solution upon receipt and store at -20°C or -80°C.- Avoid repeated freeze-thaw cycles. | |
| Variable Incubation Times: Inconsistent timing of reagent additions and incubations. | - Use a multichannel pipette for simultaneous additions to multiple wells.- Adhere strictly to the optimized incubation times for all steps. | |
| Unexpected Results (e.g., increased calcium) | Non-Opioid Receptor Effects: At higher concentrations, this compound may activate other signaling pathways. | - Perform a full dose-response curve to identify the concentration range for KOR-specific effects.- Use selective antagonists for other potential targets (e.g., NMDA or bradykinin receptors) to confirm the source of the signal. |
Quantitative Data Summary
The following table summarizes the potency of Dynorphin A and related compounds in various cell-based assays.
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Dynorphin A | GTPγS Binding | - | ~1-10 nM | |
| Dynorphin A (1-10) | NMDA Current Blockade | Rat Trigeminal Neurons | IC50: 42.0 μM | |
| Dynorphin A (1-17) | [³⁵S]GTPγS Binding | Mouse Striatal Membranes | EC50: 1.8 nM | |
| Dynorphin B (1-13) | [³⁵S]GTPγS Binding | Mouse Striatal Membranes | EC50: 2.3 nM | |
| U-69,593 (agonist) | [³⁵S]GTPγS Binding | Mouse Striatal Membranes | EC50: 15.7 nM |
Experimental Protocols
cAMP Accumulation Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production following KOR activation.
-
Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Addition: Add increasing concentrations of this compound to the wells.
-
Stimulation: Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10-20 μM).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, often in cells co-expressing a chimeric G-protein (e.g., Gαqi5) to couple the Gi/o receptor to the calcium signaling pathway.
-
Cell Culture: Use CHO cells stably co-expressing the human kappa opioid receptor and a chimeric G-protein.
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Continuously monitor the fluorescence signal to detect changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.
Visualizations
Caption: Canonical signaling pathway of the Kappa Opioid Receptor (KOR) upon activation by this compound.
Caption: General experimental workflow for a cell-based functional assay with this compound.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Dynorphin A (1-10) Stability for In Vivo Research
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the inherent instability of Dynorphin A (1-10) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is Dynorphin A (1-10) so unstable in vivo?
Dynorphin A (1-10), like many endogenous peptides, is highly susceptible to rapid degradation by various enzymes present in plasma and tissues. Its therapeutic potential is significantly limited by extensive metabolism, resulting in an in vivo half-life that can be less than one minute for related fragments like Dynorphin A (1-13).[1] This rapid breakdown is primarily caused by peptidases that cleave the peptide chain at specific sites.
Q2: What are the primary enzymatic degradation pathways for Dynorphin A peptides?
The primary degradation pathways involve enzymatic cleavage at several points along the peptide backbone:
-
N-Terminal Cleavage: The most significant degradation is the rapid cleavage of the N-terminal tyrosine residue (Tyr1) by aminopeptidases.[2][3] This cleavage between Tyr1-Gly2 results in the formation of des-tyrosine dynorphin fragments, which lack opioid activity.[2]
-
Internal Cleavage: Endopeptidases can cleave internal peptide bonds, with the Arg6-Arg7 bond being a known site of degradation.[4]
-
C-Terminal Cleavage: The peptide is also subject to degradation from the C-terminus by carboxypeptidases.
Q3: What are the most effective strategies to improve the in vivo stability of Dynorphin A (1-10)?
There are two primary approaches to enhance the stability of Dynorphin A (1-10) for in vivo applications:
-
Chemical Modification: Altering the peptide's chemical structure to make it resistant to enzymatic cleavage. This includes N-terminal methylation, C-terminal amidation, substituting natural L-amino acids with unnatural D-amino acids, and modifying the peptide backbone.
-
Formulation and Delivery Systems: Encapsulating the peptide within a protective carrier, such as a liposome or nanoparticle. This shields the peptide from degradative enzymes in circulation and can improve its delivery across the blood-brain barrier (BBB).
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with Dynorphin A (1-10).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid peptide degradation observed in plasma/serum stability assays. | High activity of aminopeptidases and other proteolytic enzymes in the biological matrix. | Synthesize chemically modified analogs: • N-terminal protection: Add an N-methyl group to the N-terminal Tyrosine (e.g., N-Me-Tyr) to block aminopeptidase action. • C-terminal protection: Amidate the C-terminus to inhibit carboxypeptidases. • D-Amino Acid Substitution: Replace susceptible L-amino acids with their D-isomers (e.g., D-Leu) to prevent enzymatic recognition and cleavage. |
| Low bioavailability and lack of efficacy after systemic administration. | The peptide is being degraded before it can reach its target receptor. Poor penetration of the blood-brain barrier (BBB). | Utilize a drug delivery system: • Liposomal Encapsulation: Formulate the peptide within liposomes or glycoliposomes. This protects it from plasma degradation and can enhance CNS delivery. • Alternative Administration: Consider intranasal administration, which can bypass the BBB and minimize systemic degradation. |
| Peptide analog shows improved stability but reduced receptor affinity or selectivity. | The chemical modifications have altered the key pharmacophore responsible for receptor binding. | Perform iterative structure-activity relationship (SAR) studies: • Systematically modify the peptide at different positions away from the core binding motif (Tyr-Gly-Gly-Phe). • Test each new analog for both stability and receptor binding affinity to find a balance between the two properties. |
| Peptide precipitates during formulation for in vivo injection. | Low aqueous solubility of the peptide, especially if it is chemically modified or in a salt form. | Use a co-solvent formulation: • Prepare the injection solution using a validated co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. • Always prepare fresh on the day of the experiment and use sonication or gentle heating if needed to aid dissolution. |
Data Presentation: Stability of Dynorphin A Analogs
The following table summarizes quantitative data on the half-life of various Dynorphin A analogs compared to their parent peptides, demonstrating the impact of different stabilization strategies.
| Peptide/Analog | Key Modification(s) | Matrix | Half-Life (t½) | Fold Increase in Stability | Reference |
| Dynorphin A | None | in vivo | ~0.5 h | - | |
| Dynorphin A (1-13) | None | Human Plasma | < 1 min | - | |
| Dynorphin A (1-13) Amide | C-terminal Amidation | Human Plasma | 24 min | ~24x | |
| Dynorphin A (1-10) Amide | C-terminal Amidation | Human Plasma | 3.3 min | ~2.5x | |
| E-2078 | N-Me-Tyr1, N-Me-Arg7, D-Leu8, C-terminal Ethylamide | - | 4 h | 8x (vs. Dyn A) | |
| [des-Arg7] Dyn A-(4-11) | Deletion of Arg7 | Rat Plasma | 0.7 h | - | |
| Analog of [des-Arg7] Dyn A-(4-11) | D-Leu5 substitution | Rat Plasma | >160 h | >228x | |
| CSD-CH₂(1,8)-NH₂ | Cysteine Stapling, C-terminal Amidation | Human Serum | 95 min | ~24x (vs. linear amidated peptide) |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Rat Plasma
This protocol outlines a standard procedure to assess the metabolic stability of a Dynorphin A analog in plasma.
Materials:
-
Test peptide stock solution (e.g., 10 mM in DMSO)
-
Pooled rat plasma (with anticoagulant like EDTA)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN), cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of pooled rat plasma to 37°C.
-
Initiate the reaction by spiking the plasma with the test peptide to a final concentration of 100 µM. Vortex gently to mix.
-
Immediately collect the first sample (T=0 min). Transfer 50 µL of the plasma-peptide mixture into a microcentrifuge tube containing 150 µL of cold ACN (3 volumes) to precipitate proteins and stop the enzymatic reaction.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect subsequent samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) by repeating the process in step 3.
-
After collecting all time points, vortex each sample vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by LC-MS to quantify the percentage of the parent peptide remaining at each time point.
-
Calculate the half-life (t½) by plotting the natural log of the percentage of peptide remaining against time and fitting to a first-order decay curve.
Protocol 2: Formulation of Dynorphin A (1-10) for In Vivo Administration
This protocol provides a method for solubilizing hydrophobic or poorly soluble peptides for injection.
Materials:
-
Dynorphin A (1-10) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure: Note: This procedure creates a solution with a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh on the day of use.
-
Calculate the required amount of peptide to achieve the desired final concentration in the total injection volume.
-
In a sterile vial, dissolve the peptide powder in DMSO first. This should constitute 10% of the final volume.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly.
-
Add Tween-80 to the solution (5% of the final volume) and mix until the solution is clear.
-
Finally, add sterile saline to reach the final desired volume (45% of the final volume). Mix thoroughly.
-
If any precipitation occurs, gentle heating or sonication can be used to aid dissolution.
-
Visually inspect the final solution to ensure it is clear before administration.
Visualizations
References
Technical Support Center: Dynorphin A (1-10) Receptor Binding Assays
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynorphin A (1-10) and its analogs in receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my specific binding signal low or absent?
A1: Low specific binding can result from several factors related to your reagents or protocol. Consider the following:
-
Receptor Source Integrity: Ensure the cell membranes containing the kappa-opioid receptor (KOR) have been prepared and stored correctly to maintain receptor viability. Thaw frozen cell membranes on ice and ensure gentle homogenization to create a uniform suspension.[1] The final protein concentration should be optimized, typically between 10-20 µg per well.[1]
-
Peptide Integrity: Dynorphin A and its fragments can be susceptible to degradation by peptidases.[2] Consider including a cocktail of peptidase inhibitors (e.g., bestatin, captopril) in your binding buffer to protect the peptide during incubation.[3]
-
Radioligand Quality: Verify the specific activity and concentration of your radioligand (e.g., [³H]U69,593 for KOR).[1] Ensure it has not undergone significant decay.
-
Incubation Time: The incubation period may be insufficient to reach equilibrium. Typical incubation times are 60-90 minutes at room temperature (25°C). You may need to perform a time-course experiment to determine the optimal incubation time for your specific system.
-
Binding Buffer Composition: The buffer composition is critical. A common binding buffer is 50 mM Tris-HCl with 5 mM MgCl₂ at pH 7.4. Magnesium ions can be crucial for receptor conformation and affinity.
Q2: How can I reduce high non-specific binding (NSB)?
A2: High non-specific binding can mask the specific signal and reduce the assay window. Here are key strategies to minimize it:
-
Filter Pre-treatment: Glass fiber filters should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce the binding of positively charged peptides to the negatively charged filter material.
-
Define NSB Correctly: Non-specific binding should be determined using a high concentration (e.g., 10 µM) of a suitable unlabeled ligand, such as U69,593 or naloxone, to saturate all specific binding sites.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Aim for a concentration at or below the Kd value for its receptor.
-
Washing Steps: Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration to remove unbound radioligand. The number and volume of washes may need optimization.
-
Reduce Membrane Concentration: Lowering the amount of membrane protein per well can sometimes reduce NSB, but this must be balanced against maintaining a sufficient specific binding signal.
Q3: My results show high variability between replicates. What are the common causes?
A3: High variability can stem from inconsistencies in assay execution.
-
Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the radioligand, competitor ligands, and membranes.
-
Membrane Homogeneity: The membrane suspension must be uniformly mixed before and during aliquoting into the assay plate to ensure each well receives the same amount of receptor.
-
Filtration and Washing: The filtration and washing process must be performed consistently for all wells. A cell harvester is recommended for this purpose to ensure uniformity.
-
Temperature Control: Maintain a consistent incubation temperature, as temperature fluctuations can affect binding kinetics and equilibrium.
Q4: The calculated affinity (Ki) for Dynorphin A (1-10) is different from published values. Why?
A4: Discrepancies in affinity values can be due to variations in experimental conditions.
-
Cheng-Prusoff Equation: Ensure you are using the correct Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The accuracy of your Kd value for the radioligand is critical.
-
Assay Conditions: Factors like buffer composition (pH, ions), incubation temperature, and the specific cell line or tissue preparation used can all influence ligand affinity.
-
Peptide Stability: As mentioned, degradation of Dynorphin A (1-10) during the assay will lead to an overestimation of the IC50 and Ki values.
-
Receptor Subtype: Dynorphin A peptides can bind to mu (MOR) and delta (DOR) opioid receptors in addition to KOR. Ensure your receptor source is specific or that you are characterizing binding to a mixed receptor population knowingly.
Experimental Protocols and Data
Radioligand Competition Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of an unlabeled compound, such as Dynorphin A (1-10), by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor (KOR).
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U69,593 (a KOR-selective agonist).
-
Test Compound: Dynorphin A (1-10).
-
NSB Control: 10 µM unlabeled U69,593 or Naloxone.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% PEI), cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend in ice-cold binding buffer to a final concentration of 15-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 1 mL:
-
Binding buffer.
-
A fixed concentration of [³H]U69,593 (e.g., 0.4 nM).
-
Varying concentrations of the test compound (Dynorphin A 1-10).
-
For non-specific binding (NSB) wells, add 10 µM unlabeled U69,593.
-
For total binding wells, add buffer instead of a competitor.
-
-
Initiate Reaction: Add the membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Quantitative Data: Binding Affinities of Dynorphin Peptides
The binding affinity (Ki) of Dynorphin A and its analogs can vary based on the peptide fragment and the receptor type.
| Peptide | Receptor | Ki (nM) | Source |
| Dynorphin A (1-11)NH₂ | KOR | 0.57 ± 0.01 | |
| Dynorphin A (1-11)NH₂ | MOR | 1.85 ± 0.52 | |
| Dynorphin A (1-11)NH₂ | DOR | 4.88 ± 0.08 | |
| Cyclic Dyn A (1-11)NH₂ Analogs | KOR | 0.84 - 11 | |
| Dynorphin A (1-8) (with inhibitors) | KOR | 0.5 | |
| Dynorphin A (1-8) (no inhibitors) | KOR | 40 | |
| Dynorphin A (1-10) | KOR | ~200 (for a CMK derivative) |
Note: Affinity values are highly dependent on assay conditions. These values are for comparative purposes.
Visual Guides
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a standard radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Principle of Competitive Receptor Binding
Caption: Diagram illustrating the principle of competitive binding.
References
How to minimize non-specific binding of Dynorphin A 1-10 in experiments.
Welcome to the technical support center for minimizing non-specific binding (NSB) of Dynorphin A (1-10) in your experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Troubleshooting Guides
High background or inconsistent results in your experiments involving Dynorphin A (1-10) are often attributable to non-specific binding. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: High Background Signal in Receptor Binding Assays
High background noise can mask the specific binding signal of Dynorphin A (1-10) to its receptor.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the incubation time. Consider using a combination of blocking agents. For assays involving phosphoproteins, casein-based blockers can be effective.[1] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween-20 to help remove loosely bound molecules.[2] |
| Suboptimal Detergent Concentration | The concentration of detergents like Tween-20 is critical. While it reduces hydrophobic interactions, excessive amounts can disrupt specific binding. Titrate the detergent concentration to find the optimal balance. |
| Non-Specific Binding to Labware | Peptides can adhere to plastic surfaces.[3] Pre-treat plates and tips with a blocking solution or use low-binding labware. Including a carrier protein like BSA in your peptide solutions can also help prevent this.[4] |
| Cross-Reactivity of Antibodies (in Immunoassays) | If using an antibody-based detection method, the antibody may be cross-reacting with other molecules. Run controls without the primary antibody to assess the contribution of the secondary antibody to the background. Consider using pre-adsorbed secondary antibodies. |
Issue 2: Low or No Specific Signal
A weak or absent specific signal can be as problematic as high background.
| Potential Cause | Troubleshooting Steps |
| Degradation of Dynorphin A (1-10) | Peptides are susceptible to degradation by proteases. Prepare fresh peptide solutions and include protease inhibitors in your buffers.[5] Store peptide stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect Buffer Composition | The pH and ionic strength of your buffers can significantly impact peptide conformation and receptor binding. Optimize the pH and salt concentration of your binding and wash buffers. |
| Excessive Detergent Concentration | High concentrations of detergents can interfere with the specific binding of Dynorphin A (1-10) to its receptor. If you observe a low signal, try reducing the detergent concentration in your buffers. |
| Inaccurate Peptide Concentration | Ensure the accurate quantification of your Dynorphin A (1-10) stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for Dynorphin A (1-10) experiments?
Non-specific binding (NSB) refers to the adhesion of Dynorphin A (1-10), or other assay components like antibodies, to surfaces other than the intended target (e.g., the kappa-opioid receptor). This is particularly problematic for peptides like Dynorphin A because they can be "sticky" and adhere to labware, membranes, and other proteins, leading to high background signals and inaccurate quantification of specific interactions.
Q2: What are the most common blocking agents to reduce NSB for peptide assays?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk. The choice of blocking agent can depend on the specific assay. For example, while non-fat dry milk is cost-effective, it should be avoided in assays detecting phosphoproteins as it contains casein, a phosphoprotein.
Q3: How do I choose the right concentration of BSA for blocking?
The optimal concentration of BSA typically ranges from 1% to 5% (w/v). It is recommended to perform a titration experiment to determine the concentration that provides the best signal-to-noise ratio for your specific assay.
Q4: What is the role of detergents like Tween-20 in minimizing NSB?
Non-ionic detergents such as Tween-20 are added to wash buffers and sometimes blocking buffers to reduce hydrophobic interactions, which are a major cause of NSB. They help to prevent the peptide and antibodies from sticking to the surfaces of microplates and other labware.
Q5: What concentration of Tween-20 should I use?
The typical concentration of Tween-20 in wash buffers ranges from 0.05% to 0.1% (v/v). It is crucial to use an optimal concentration, as too much can disrupt the specific antibody-antigen interaction, while too little may not be effective in reducing background.
Q6: Can the type of microplate I use affect non-specific binding?
Yes, the surface properties of microplates can influence NSB. Untreated polystyrene plates can have high binding capacity for peptides. Using plates with low-binding surfaces or pre-treating the wells with a blocking agent can significantly reduce NSB.
Q7: How can I prevent my Dynorphin A (1-10) peptide from sticking to tubes and pipette tips?
To prevent peptide loss due to adsorption to plasticware, you can use low-retention tubes and pipette tips. Additionally, including a carrier protein like 0.1% BSA in your peptide diluent can help saturate the non-specific binding sites on the plastic surfaces.
Quantitative Data Summary
The following tables summarize typical concentration ranges and conditions for various reagents used to minimize non-specific binding in peptide-based assays.
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common and effective blocking agent for many applications. |
| Non-fat Dry Milk | 3% - 5% (w/v) | A cost-effective option, but should be avoided in assays detecting phosphoproteins. |
| Casein | 1% - 5% (w/v) | Useful for assays with phosphoproteins. |
| Normal Serum (e.g., goat, donkey) | 5% - 10% (v/v) | Can be very effective but may contain endogenous factors that interfere with the assay. |
Table 2: Common Detergents and Their Working Concentrations
| Detergent | Typical Concentration Range (v/v) | Primary Use |
| Tween-20 | 0.05% - 0.1% | Wash buffers in ELISA, Western blotting, and other immunoassays. |
| Triton X-100 | 0.05% - 0.1% | Can be more stringent than Tween-20; may disrupt some specific interactions. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dynorphin A (1-10)
This protocol is for determining the binding affinity of unlabeled Dynorphin A (1-10) to the kappa-opioid receptor (KOR) by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 1% BSA as a blocking agent).
-
A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593).
-
Increasing concentrations of unlabeled Dynorphin A (1-10) or a control compound.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound ligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity) of Dynorphin A (1-10).
-
Visualizations
Signaling Pathway of Dynorphin A at the Kappa-Opioid Receptor
Caption: Dynorphin A binding to KOR activates Gi/o proteins, leading to downstream signaling.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for determining the binding affinity of Dynorphin A (1-10).
Troubleshooting Logic for High Background
Caption: A logical approach to troubleshooting high background in Dynorphin A assays.
References
- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]
Dynorphin A (1-10) Experimental Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions and troubleshooting common issues in experiments involving Dynorphin A (1-10).
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store Dynorphin A (1-10)?
A1: Dynorphin A (1-10) can be dissolved in sterile water or DMSO.[1] For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C. Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1] For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[1]
Q2: My Dynorphin A (1-10) solution appears cloudy or shows precipitation. What should I do?
A2: Precipitation can occur due to the peptide's hydrophobic nature and tendency to aggregate, especially at neutral or alkaline pH. If you observe cloudiness, try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
pH Adjustment: Dynorphin A's interaction with the NMDA receptor is pH-dependent, with increased inhibition at lower pH.[2] While this is specific to NMDA receptor studies, adjusting the pH of your buffer to be slightly acidic might improve solubility. However, always consider the pH sensitivity of your specific assay.
-
Solvent Choice: While water and DMSO are common solvents, for certain applications, using a small percentage of an organic solvent compatible with your experimental system might be necessary. Always perform a solvent tolerance test for your specific assay.
Q3: I am observing inconsistent results in my functional assays. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Peptide Degradation: Dynorphins can be susceptible to degradation by peptidases. If working with cell cultures or tissue preparations, consider adding a protease inhibitor cocktail to your buffer.
-
Peptide Adsorption: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration. To mitigate this, use low-adhesion microplates and pipette tips.
-
Buffer Composition: Ensure your buffer components, pH, and ionic strength are consistent across all experiments. Even minor variations can impact peptide conformation and activity.
Q4: What are the primary signaling pathways activated by Dynorphin A (1-10)?
A4: Dynorphin A (1-10) has two main signaling pathways:
-
Opioid Pathway: It is an agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels.
-
Non-Opioid Pathway: Dynorphin A (1-10) can directly interact with and block NMDA receptors. This interaction is voltage-independent and can alter the gating properties of the channel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide activity or potency | Peptide degradation | Add a broad-spectrum protease inhibitor cocktail to your assay buffer, especially when using cell lysates or tissue preparations. |
| Peptide aggregation | Prepare fresh dilutions of the peptide for each experiment. Consider evaluating the effect of detergents (e.g., low concentrations of non-ionic detergents) on peptide solubility and activity in your specific assay. | |
| Incorrect buffer pH or ionic strength | Verify the pH of your buffer and ensure it is optimal for your assay. The interaction of dynorphins with membranes can be influenced by ionic strength. | |
| High background signal in binding assays | Non-specific binding to wells/filters | Use low-protein-binding plates and filter mats. Include a blocking agent like bovine serum albumin (BSA) in your binding buffer. |
| Radioligand degradation | Use fresh radioligand and store it properly according to the manufacturer's instructions. | |
| Difficulty reproducing data | Inconsistent peptide concentration | Always prepare fresh serial dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change over time in culture. | |
| Buffer variability | Prepare a large batch of buffer to be used across a series of related experiments to ensure consistency. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Dynorphin A (1-10) Experiments
| Experiment Type | Buffer System | pH | Key Components | Temperature | Reference(s) |
| Radioligand Binding Assay | Tris-HCl | 7.4 | 50 mM Tris-HCl, 1 mM EGTA | Room Temp | |
| cAMP Functional Assay | HBSS with HEPES | 7.4 | 10 mM HEPES, 20 µM Forskolin, Protease Inhibitors | 37°C | |
| GTPγS Binding Assay | Tris-HCl | 7.4 | 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 10 µM GDP | 30°C | |
| Circular Dichroism (CD) | Tris-HCl | 7.4 | 50 mM Tris-HCl | 20°C | |
| Electrophysiology (Planar Bilayer) | HEPES | 7.4 | 150 mM KCl, 5 mM HEPES | Room Temp | |
| NMDA Receptor Inhibition | N/A | 6.7-8.3 | pH can modulate inhibitory activity | N/A |
Table 2: Reported Binding Affinities and Potencies for Dynorphin A Peptides
| Peptide | Receptor | Assay Type | Value (nM) | Reference(s) |
| Dynorphin A | KOR | GTPγS | ~1-10 (EC₅₀) | |
| Dynorphin A (1-10) | KOR | Radioligand Binding | 15 (Kᵢ) | |
| Dynorphin A (1-17) | KOR | Radioligand Binding | 0.69 (Kᵢ) | |
| Dynorphin A (1-10) | NMDA Receptor | Electrophysiology | 42,000 (IC₅₀) | |
| Dynorphin A (1-17) | NMDA Receptor | Electrophysiology | 1,650 (IC₅₀) |
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Kᵢ) of Dynorphin A (1-10) for the kappa-opioid receptor (KOR).
Materials:
-
Cell membranes expressing KOR
-
Radioligand (e.g., [³H]diprenorphine)
-
Unlabeled Dynorphin A (1-10)
-
Binding Buffer: 50 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled Dynorphin A (1-10) in binding buffer.
-
In a 96-well plate, add the cell membranes (~10 µg protein/well).
-
Add the various concentrations of unlabeled Dynorphin A (1-10).
-
For determining non-specific binding, add a high concentration of a known KOR ligand (e.g., 10 µM U-50,488H). For total binding, add binding buffer.
-
Add a fixed concentration of the radioligand (e.g., 0.4 nM [³H]diprenorphine) to all wells.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ value. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the effect of Dynorphin A (1-10) on adenylyl cyclase activity via the KOR.
Materials:
-
Cells stably expressing KOR (e.g., CHO or HEK293 cells)
-
Dynorphin A (1-10)
-
Forskolin
-
Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4
-
cAMP detection kit
-
96-well cell culture plates
Procedure:
-
Seed the KOR-expressing cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of Dynorphin A (1-10) in assay buffer.
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the Dynorphin A (1-10) dilutions to the respective wells.
-
Add a fixed concentration of forskolin (e.g., 20 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the Dynorphin A (1-10) concentration to determine the EC₅₀.
Mandatory Visualizations
Caption: Kappa-Opioid Receptor (KOR) signaling pathway initiated by Dynorphin A (1-10).
Caption: Non-opioid interaction of Dynorphin A (1-10) with the NMDA receptor.
References
How to handle and store Dynorphin A 1-10 peptide to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Dynorphin A (1-10) peptide to ensure its biological activity is maintained for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Dynorphin A (1-10) peptide upon receipt?
A1: Upon receipt, the lyophilized Dynorphin A (1-10) powder should be stored at 0-5°C for up to 6 months.[1] For longer-term storage, it is recommended to store the lyophilized powder at -20°C, which can maintain stability for up to one year.[2][3]
Q2: What is the best solvent for reconstituting Dynorphin A (1-10)?
A2: Dynorphin A (1-10) is soluble in sterile, aqueous solutions such as water and DMSO.[1][4] For cell culture experiments, sterile water or a buffer like PBS (pH 7.4) is recommended. For in vitro assays where higher concentrations are needed, DMSO can be used.
Q3: How do I properly reconstitute the lyophilized peptide?
A3: To reconstitute, first allow the vial of lyophilized peptide to equilibrate to room temperature for 25-45 minutes before opening. Briefly vortex the vial to ensure all the powder is at the bottom. Add the desired volume of the appropriate sterile solvent, gently invert the tube 5 times to ensure the peptide is fully dissolved, and avoid vigorous shaking. If the peptide does not dissolve completely, sonication or gentle warming can be used to aid dissolution.
Q4: How should I store the reconstituted Dynorphin A (1-10) solution?
A4: Once reconstituted, the peptide solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage, the solution can be kept at +4°C for up to 5 days. For long-term storage, it is recommended to freeze the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
Troubleshooting Guide
Issue 1: The peptide has precipitated out of solution after reconstitution.
-
Possible Cause: The concentration of the peptide may be too high for the chosen solvent, or the solution may have been stored improperly.
-
Solution: Try to redissolve the peptide by gentle warming or brief sonication. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. For in vivo experiments, specific solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can improve solubility.
Issue 2: Loss of peptide activity in my experiments.
-
Possible Cause 1: Peptide Degradation. Dynorphins are highly susceptible to degradation by proteases present in biological samples like plasma and brain homogenates.
-
Solution: When working with biological samples, it is crucial to include a cocktail of peptidase inhibitors (e.g., bestatin, captopril) in your assay buffer to protect the peptide from degradation.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles can significantly reduce the activity of the peptide.
-
Solution: Always aliquot the reconstituted peptide into single-use volumes before freezing. Use a fresh aliquot for each experiment.
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surface of plastic or glass vials, leading to a lower effective concentration.
-
Solution: Use low-protein-binding microcentrifuge tubes for storage and handling. Rinsing the vial with the assay buffer after dissolving the peptide can help recover any adsorbed material.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of the peptide solution or degradation of the stock solution over time.
-
Solution: Always prepare fresh working solutions from a properly stored, frozen aliquot on the day of the experiment. Ensure that the stock solution has not exceeded its recommended storage time. For in vivo studies, it is highly recommended to use freshly prepared solutions on the same day.
Data Summary Tables
Table 1: Recommended Storage Conditions for Dynorphin A (1-10)
| Form | Storage Temperature | Duration | Citation(s) |
| Lyophilized | 0-5°C | Up to 6 months | |
| Lyophilized | -20°C | Up to 1 year | |
| Reconstituted | +4°C | Up to 5 days | |
| Reconstituted | -20°C | Up to 3 months | |
| Reconstituted (in solvent) | -80°C | Up to 6 months |
Table 2: Solubility of Dynorphin A (1-10)
| Solvent | Concentration | Notes | Citation(s) |
| Water | 50 mg/mL (37.08 mM) | May require sonication | |
| DMSO | 100 mg/mL (74.16 mM) | May require sonication; hygroscopic | |
| In vivo formulation 1 | ≥ 2.5 mg/mL (1.85 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In vivo formulation 2 | ≥ 2.5 mg/mL (1.85 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Experimental Protocols & Visualizations
General Workflow for Dynorphin A (1-10) Handling and Use
Caption: Workflow for handling Dynorphin A (1-10) from storage to experimental use.
Kappa-Opioid Receptor (KOR) Signaling Pathway
Dynorphin A (1-10) is an agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor activated by Dynorphin A (1-10).
Protocol: Radioligand Competition Binding Assay
This protocol is a general method to determine the binding affinity of Dynorphin A (1-10) for the kappa-opioid receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig cortex) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (~40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a selective KOR radioligand (e.g., [³H]U-69,593).
-
Add increasing concentrations of unlabeled Dynorphin A (1-10) to compete with the radioligand.
-
Add the prepared cell membranes to initiate the binding reaction. Include a tube with an excess of unlabeled ligand to determine non-specific binding.
-
Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Dynorphin A (1-10).
-
Determine the IC₅₀ (the concentration of Dynorphin A (1-10) that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
References
Technical Support Center: Addressing Variability in Behavioral Responses to Dynorphin A 1-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability encountered in behavioral experiments involving Dynorphin A 1-10.
Troubleshooting Guides
This section addresses common issues and provides step-by-step solutions to troubleshoot and minimize variability in your experimental results.
1. Issue: High Variability or Lack of Expected Behavioral Effects
-
Question: We are observing high variability between subjects or a complete lack of the expected behavioral effects (e.g., aversion, analgesia) after administering this compound. What could be the cause?
-
Answer: High variability or lack of effect with this compound is a common challenge, often attributable to its rapid degradation and complex pharmacology. Here’s a troubleshooting workflow:
-
Peptide Stability and Handling:
-
Problem: Dynorphin A peptides are notoriously unstable and susceptible to rapid degradation by peptidases in vivo and in vitro.[1][2][3][4] The N-terminal tyrosine is particularly vulnerable to cleavage, yielding inactive or differentially active fragments.
-
Solution:
-
Fresh Preparation: Always prepare this compound solutions fresh on the day of the experiment.
-
Peptidase Inhibitors: For in vitro studies, consider including a cocktail of peptidase inhibitors in your assay buffer.
-
Vehicle Composition: Ensure the peptide is fully dissolved. For in vivo use, sterile saline is common, but solubility can be an issue. Consider vehicles containing DMSO, PEG300, or Tween-80 for better dissolution, but be mindful of potential vehicle effects on behavior.
-
Storage: Store the lyophilized peptide at -20°C or -80°C and protect it from moisture.
-
-
-
Route of Administration and Dose:
-
Problem: The route of administration significantly impacts the bioavailability and observed effects of this compound. Systemic administration may lead to rapid peripheral degradation.
-
Solution:
-
Direct CNS Administration: For targeting central kappa-opioid receptors (KORs), intracerebroventricular (ICV), intrathecal (i.t.), or direct microinjections into specific brain regions are often more reliable than systemic routes.
-
Dose-Response Pilot Study: Conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions, animal strain, and behavioral endpoint. Effects can be biphasic.
-
-
-
Animal-Related Factors:
-
Problem: Genetic background, age, sex, and stress levels of the animals can all contribute to variability in behavioral responses to this compound. Stress, in particular, can upregulate the endogenous dynorphin system, potentially altering the response to exogenous peptide administration.
-
Solution:
-
Standardize Animal Models: Use a consistent source, age, and sex of animals for your experiments.
-
Control for Stress: Acclimate animals to the housing and handling procedures to minimize stress. Be aware that some behavioral paradigms (e.g., forced swim test) are inherently stressful and can influence the dynorphin system.
-
-
-
Dual Receptor Activity:
-
Problem: this compound acts as a KOR agonist and also as a non-competitive antagonist at the NMDA receptor. This dual activity can lead to complex and sometimes opposing behavioral effects. The non-opioid NMDA receptor-mediated effects are not blocked by opioid antagonists like naloxone.
-
Solution:
-
Pharmacological Controls: Use a KOR antagonist (e.g., nor-binaltorphimine, nor-BNI) to confirm that the observed behavioral effect is mediated by KOR activation.
-
Consider Peptide Fragments: If investigating KOR-specific effects, be aware that metabolites of this compound may have different receptor profiles. For example, des-tyrosine fragments lack opioid activity but may retain NMDA receptor interactions.
-
-
-
2. Issue: Conflicting Results in Conditioned Place Preference/Aversion (CPP/CPA) Studies
-
Question: Our conditioned place preference/aversion experiments with this compound are yielding inconsistent or contradictory results. Why might this be happening?
-
Answer: CPP/CPA paradigms are sensitive to a variety of factors when using this compound.
-
Aversive vs. Rewarding Effects:
-
Problem: Activation of the KOR system is generally associated with aversive or dysphoric states, leading to conditioned place aversion. However, the context and specific brain region targeted can influence the outcome. For instance, activation of dynorphin neurons in different subregions of the nucleus accumbens can drive either aversion or reward.
-
Solution:
-
Precise Targeting: For intracranial injections, verify cannula placement histologically to ensure accurate targeting of the desired brain region.
-
Dose Selection: The dose of this compound can be critical. High doses are more likely to produce aversion, while the effects of lower doses may be more nuanced.
-
-
-
Stress Interaction:
-
Problem: Stress can potentiate the effects of KOR activation and influence the outcomes of CPP/CPA studies.
-
Solution:
-
Careful Experimental Design: Be mindful of the stress levels induced by the conditioning and testing procedures themselves.
-
Control Groups: Include appropriate saline and vehicle control groups to account for any effects of the injection procedure or environment.
-
-
-
Frequently Asked Questions (FAQs)
General Pharmacology
-
Q1: What are the primary molecular targets of this compound?
-
A1: this compound has two primary molecular targets:
-
Kappa-Opioid Receptor (KOR): It is a potent agonist at the KOR, a G-protein coupled receptor (GPCR).
-
NMDA Receptor: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. This interaction is independent of opioid receptors.
-
-
-
Q2: What is the significance of the dual KOR and NMDA receptor activity?
-
A2: The dual activity complicates the interpretation of behavioral studies. KOR activation is typically associated with analgesia, dysphoria, and sedation. NMDA receptor antagonism can also produce analgesic and psychomimetic effects. The net behavioral outcome will depend on the relative contribution of each receptor system, which can be influenced by the dose, route of administration, and the specific brain region being studied.
-
-
Q3: How stable is this compound in solution and in vivo?
-
A3: this compound is highly unstable with a very short half-life in plasma (less than a minute). It is rapidly degraded by peptidases, primarily through cleavage of the N-terminal tyrosine. This instability is a major source of experimental variability.
-
Experimental Design and Protocols
-
Q4: What is a typical starting dose for in vivo behavioral experiments with this compound?
-
A4: Doses can vary widely depending on the route of administration and the specific behavioral endpoint. For ICV administration in rodents, doses in the range of 1-10 nmol are often used. For intrathecal administration, doses can be in the fmol to pmol range. It is crucial to perform a dose-response curve for your specific experimental setup.
-
-
Q5: What are the key considerations for a conditioned place aversion (CPA) protocol with this compound?
-
A5: Key considerations include:
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues.
-
Phases: The protocol typically involves three phases: a pre-test to determine initial place preference, a conditioning phase where the peptide is paired with one chamber and vehicle with the other, and a post-test to assess the change in place preference.
-
Controls: Include saline-vehicle and peptide-vehicle control groups.
-
Timing: The timing of the injection relative to placement in the conditioning chamber is critical.
-
-
-
Q6: How can I minimize stress in my animals during a forced swim test (FST) to avoid confounding results?
-
A6: While the FST is inherently stressful, you can minimize extraneous stress by:
-
Habituation: Acclimate the animals to the testing room and handling procedures for several days before the test.
-
Consistent Environment: Maintain a consistent water temperature (typically 23-25°C) and lighting conditions.
-
Handling: Handle the animals gently and consistently.
-
-
Data Presentation
Table 1: Receptor Binding Affinities and Functional Potencies of Dynorphin A Peptides
| Peptide | Receptor | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |
| This compound | KOR | Radioligand Binding | Rat | - | - | |
| KOR | [³⁵S]GTPγS | Mouse | - | ~1000 | ||
| NMDA | Electrophysiology | Rat | - | 42,000 | ||
| Dynorphin A (1-11) ([D-Pro¹⁰]) | KOR | Radioligand Binding | Rat | 0.13 | - | |
| KOR | Adenylyl Cyclase Inhibition | Rat | - | 0.12 | ||
| Dynorphin A (1-13)NH₂ | KOR | Radioligand Binding | Rat | 0.34 | - | |
| KOR | Adenylyl Cyclase Inhibition | Rat | - | 0.19 | ||
| Dynorphin A (1-8) | KOR | Radioligand Binding | Guinea Pig | 40 (without inhibitors), 0.5 (with inhibitors) | - | |
| µOR | Radioligand Binding | Guinea Pig | 18 | - | ||
| δOR | Radioligand Binding | Guinea Pig | 4.6 | - |
Note: Ki, EC50, and IC50 values can vary depending on the specific assay conditions, radioligand used, and tissue preparation.
Experimental Protocols
1. Conditioned Place Aversion (CPA) Protocol
This protocol is a standard method for assessing the aversive properties of this compound.
-
Apparatus: A two-compartment chamber with distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. A central doorway allows access to both compartments.
-
Procedure:
-
Habituation (Day 1): Place the animal in the apparatus with free access to both compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5):
-
Day 2 (Drug Pairing): Administer this compound (or vehicle) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred compartment) for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing.
-
-
Test (Day 6): Place the animal in the apparatus with free access to both compartments in a drug-free state. Record the time spent in each compartment for 15-20 minutes.
-
-
Data Analysis: Calculate a preference score (time in drug-paired compartment - time in vehicle-paired compartment) for the test day and compare it to the pre-test day. A significant decrease in the preference score indicates conditioned place aversion.
2. Forced Swim Test (FST) Protocol
The FST is used to assess depressive-like behavior. KOR agonists can increase immobility time in this test.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-swim (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of behavioral despair. After 15 minutes, remove the animal, dry it, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-swim, administer this compound or vehicle. After the appropriate pre-treatment time (e.g., 30 minutes), place the animal back into the cylinder for a 5-minute test session.
-
-
Data Analysis: Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movements except for those necessary to keep the head above water. An increase in immobility time is interpreted as a depressive-like effect.
Mandatory Visualizations
Caption: Overview of this compound's dual signaling pathways.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. The degradation of dynorphin A in brain tissue in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dynorphin A (1-10) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Dynorphin A (1-10).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of Dynorphin A (1-10)?
A1: The primary challenges are its rapid enzymatic degradation and poor penetration of the blood-brain barrier (BBB). Dynorphin A (1-10) is susceptible to degradation by exopeptidases, such as aminopeptidases and carboxypeptidases, present in plasma and cerebrospinal fluid.[1] This leads to a very short in vivo half-life, often less than a minute. Additionally, as a peptide, it has limited ability to cross the BBB to reach its target receptors in the central nervous system.[2][3]
Q2: What are the main strategies to overcome these challenges?
A2: The two main strategies are:
-
Chemical Modification: Altering the peptide structure to enhance stability against enzymatic degradation.
-
Drug Delivery Systems: Encapsulating the peptide in a carrier to protect it from degradation and improve its transport across the BBB.
Q3: Which chemical modifications are most effective for Dynorphin A (1-10)?
A3: Effective chemical modifications include:
-
N-terminal modification: N-methylation of the N-terminal Tyrosine (Tyr1) or replacing L-Tyr with D-Tyr can protect against aminopeptidases.
-
C-terminal amidation: Adding an amide group to the C-terminus can reduce degradation by carboxypeptidases. However, for Dynorphin A (1-10), this modification alone provides only a modest increase in stability compared to longer Dynorphin A fragments.
-
Combined Modifications: A combination of N-terminal and C-terminal modifications generally yields the best results in terms of increased plasma half-life.
Q4: What types of drug delivery systems are suitable for Dynorphin A (1-10)?
A4: Liposomal and nanoparticle-based delivery systems are promising options:
-
Liposomes/Glycoliposomes: Encapsulation within liposomes can protect the peptide from enzymatic degradation. Specifically, mannosylated glycoliposomes have been shown to improve brain delivery of a dynorphin analogue by approximately 3-3.5 fold.
-
Nanoparticles: Various nanoparticles are being investigated to improve both the stability and the BBB penetration of peptides.
Q5: What are the primary mechanisms of action for Dynorphin A?
A5: Dynorphin A primarily acts as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor. KOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, Dynorphin A and its fragments can interact with NMDA receptors, which may contribute to its non-opioid effects.
Troubleshooting Guides
Guide 1: In Vitro Plasma Stability Assay
Issue: Inconsistent or unexpectedly rapid degradation of Dynorphin A (1-10) in plasma.
| Potential Cause | Troubleshooting Step |
| Plasma Quality | Ensure plasma is properly collected, processed with an anticoagulant (e.g., heparin), and stored at -80°C in single-use aliquots to avoid freeze-thaw cycles that can affect enzyme activity. |
| Peptide Stock Solution | Prepare fresh stock solutions of your peptide in an appropriate solvent (e.g., DMSO) and store them properly. Ensure the final concentration of the organic solvent in the incubation mixture is low (<1%) to not interfere with enzymatic activity. |
| Incubation Conditions | Maintain a constant temperature of 37°C during the incubation. Ensure proper mixing of the peptide with the plasma at the start of the experiment. |
| Sample Processing | Use a consistent and effective method to stop the enzymatic reaction and precipitate plasma proteins, such as the addition of ice-cold acetonitrile with 1% trifluoroacetic acid (TFA). Incomplete protein precipitation can interfere with subsequent analysis. |
| Analytical Method (HPLC) | Optimize your HPLC method to achieve good separation of the intact peptide from its metabolites. Use a suitable internal standard to account for variations in sample processing and injection volume. Common HPLC issues include baseline noise, peak splitting, and loss of resolution, which can often be addressed by checking for leaks, ensuring proper mobile phase degassing, and evaluating column integrity. |
Guide 2: Liposomal Encapsulation
Issue: Low encapsulation efficiency of Dynorphin A (1-10) in liposomes.
| Potential Cause | Troubleshooting Step |
| Lipid Composition | The choice of lipids can significantly impact encapsulation efficiency. For hydrophilic peptides like Dynorphin A (1-10), the interaction with the lipid bilayer is crucial. Experiment with different lipid compositions, including charged lipids, which may improve encapsulation through electrostatic interactions. |
| Hydration Method | The thin-film hydration method is commonly used, but the hydration process itself is critical. Ensure the lipid film is thin and evenly distributed before hydration. The temperature during hydration should be above the phase transition temperature of the lipids. |
| Encapsulation Technique | Passive encapsulation methods often result in low efficiency for hydrophilic molecules. Consider active loading methods or alternative preparation techniques like the freeze-thaw method or microfluidics, which can improve encapsulation. The addition of ethanol during incubation with pre-formed liposomes has also been shown to increase encapsulation efficiency for some peptides. |
| Purification Method | Inefficient removal of unencapsulated peptide can lead to an overestimation of encapsulation. Use appropriate purification methods like size exclusion chromatography or dialysis with a suitable molecular weight cutoff to separate liposomes from free peptide. |
| Peptide-to-Lipid Ratio | The ratio of peptide to lipid is a critical parameter. A systematic optimization of this ratio is recommended to find the saturation point for encapsulation. |
Quantitative Data Summary
Table 1: Half-life of Dynorphin A Analogs in Plasma
| Peptide | Modification(s) | Half-life (t1/2) | Reference |
| Dynorphin A | None | ~0.5 h | |
| E-2078 | H-MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-DLeuNHEt | 4 h | |
| KA314 | N-methylation and unnatural amino acid substitution | 18.6 min (rat plasma) | |
| KA310 | N-methylation and unnatural amino acid substitution | 185.7 min (rat plasma) | |
| KA311 | N-methylation and unnatural amino acid substitution | >1000 min (rat plasma) |
Table 2: Encapsulation Efficiency of Peptides in Liposomes
| Peptide/Drug | Liposome Formulation | Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| P5 peptide | DMPC:DMPG:Chol | Film-hydration with ethanol | 44% | |
| Casein hydrolysate | Soy lecithin | Microencapsulation | 30-40% | |
| Bovine Serum Albumin (BSA) | DSPC:Chol:DOTAP | Freeze-thaw | 7.2 ± 0.8% | |
| Fluorocarbon C14F24 | Phospholipid-based | Centrifuge-assisted w/fc nano-emulsion | 48-98% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of Dynorphin A (1-10) or its analogs in plasma.
Materials:
-
Dynorphin A (1-10) or analog
-
Human or rat plasma (heparinized)
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Internal standard
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the peptide in DMSO.
-
Prepare a quenching solution of acetonitrile with 1% TFA and the internal standard at a known concentration.
-
-
Incubation:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a microcentrifuge tube containing a defined volume of the ice-cold quenching solution.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the samples by RP-HPLC to quantify the remaining intact peptide relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point compared to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t1/2) using a first-order decay model.
-
Protocol 2: Liposome Encapsulation via Thin-Film Hydration
Objective: To encapsulate Dynorphin A (1-10) into liposomes.
Materials:
-
Dynorphin A (1-10)
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic analog, it can be added at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
For hydrophilic peptides like Dynorphin A (1-10), dissolve the peptide in the hydration buffer.
-
Add the peptide-containing buffer to the lipid film.
-
Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
-
Purification:
-
Remove the unencapsulated peptide by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify the encapsulated peptide by disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol with 0.1% TFA) and analyzing the peptide concentration by HPLC. The encapsulation efficiency is calculated as: (Amount of encapsulated peptide / Total initial amount of peptide) x 100.
-
Visualizations
Caption: Experimental workflow for evaluating strategies to increase Dynorphin A (1-10) bioavailability.
Caption: Simplified Kappa-Opioid Receptor (KOR) signaling pathway.
References
Technical Support Center: Recombinant Dynorphin A (1-10) Expression and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the expression and purification of recombinant Dynorphin A (1-10). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is expressing a short peptide like Dynorphin A (1-10) recombinantly in E. coli so challenging?
A1: Expressing short peptides like Dynorphin A (1-10) (a 10-amino acid peptide) in E. coli presents several challenges:
-
Proteolytic Degradation: Short peptides are highly susceptible to degradation by endogenous proteases within the host cell.[1]
-
Low Yield: Small peptides are often expressed at low levels, making them difficult to detect and purify.
-
Purification Difficulties: Their small size can make them difficult to separate from other cellular components and contaminants during purification.
-
Potential Toxicity: Overexpression of certain peptides can be toxic to the host cells, leading to poor cell growth and reduced yields.
Q2: What are the most common issues encountered when expressing and purifying recombinant Dynorphin A (1-10) and how can I troubleshoot them?
A2: The most common issues are low or no expression, formation of insoluble inclusion bodies, and degradation of the peptide. Please refer to the detailed troubleshooting guide below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or No Expression | mRNA instability or inefficient translation: | Codon-optimize the gene sequence for E. coli expression. Ensure the expression vector has a strong, inducible promoter (e.g., T7) and an optimal ribosome binding site (RBS). |
| Peptide toxicity to host cells: | Use a tightly regulated expression system (e.g., pBAD) to minimize basal expression before induction. Lower the inducer concentration (e.g., IPTG) and/or the induction temperature (e.g., 16-25°C). | |
| Rapid degradation of the peptide: | Express Dynorphin A (1-10) as a fusion protein with a larger, stable partner like Glutathione S-Transferase (GST), Maltose Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO).[2] Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). | |
| Inclusion Body Formation | High expression rate leading to misfolding: | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. Reduce the inducer concentration. |
| Hydrophobic nature of the peptide or fusion construct: | Co-express with molecular chaperones to assist in proper folding. Use a highly soluble fusion tag like MBP or SUMO.[3] | |
| Incorrect disulfide bond formation (if applicable): | Express in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express). | |
| Peptide Degradation During Purification | Presence of proteases in the cell lysate: | Add a protease inhibitor cocktail to the lysis buffer.[4] Perform all purification steps at 4°C to minimize protease activity. |
| Instability of the peptide: | Work quickly and keep the peptide in appropriate buffers at a suitable pH. Consider adding stabilizing agents if necessary. | |
| Difficulty in Purifying the Cleaved Peptide | Similar properties of the peptide and cleaved tag: | Utilize different chromatography methods (e.g., ion exchange, reverse phase) after affinity purification of the fusion protein. |
| Low concentration of the cleaved peptide: | Concentrate the cleaved peptide solution before the final purification step. |
Quantitative Data on Recombinant Peptide Expression
While specific data for Dynorphin A (1-10) is limited in the literature, the following table provides examples of yields obtained for other recombinant short peptides, which can serve as a benchmark.
| Peptide/Protein | Expression System | Fusion Tag | Yield | Purity | Reference |
| Dynorphin-32 (mutated) | E. coli BL21 | OmpA | 2.5 mg/L | Not specified | [1] |
| GIISHR (6 aa) | E. coli | His-tag (12 tandem copies) | 60-80 mg/L | 60% | |
| Scygonadin | E. coli SHuffle T7(DE3) | SmbP | Not specified | >95% | |
| Cecropin AD | E. coli BL21(DE3) | cELP | 1.2 mg/100mL | High | |
| Ranalexin | E. coli BL21(DE3) | Not specified | ~1 mg/L | High |
Detailed Experimental Protocols
Protocol 1: Expression of GST-Dynorphin A (1-10) Fusion Protein
This protocol is a generalized procedure adapted for the expression of a short peptide like Dynorphin A (1-10) as a GST-fusion protein in E. coli.
1. Gene Synthesis and Cloning:
-
Codon-optimize the DNA sequence for Dynorphin A (1-10) for E. coli expression.
-
Synthesize the gene with flanking restriction sites compatible with a pGEX vector (e.g., BamHI and EcoRI).
-
Include a protease cleavage site (e.g., for TEV or PreScission Protease) between the GST tag and the Dynorphin A (1-10) sequence.
-
Ligate the gene into the pGEX vector and transform into a cloning strain of E. coli (e.g., DH5α).
-
Verify the sequence of the construct.
2. Transformation into Expression Strain:
-
Transform the verified pGEX-DynA(1-10) plasmid into a suitable E. coli expression strain, such as BL21(DE3) or a protease-deficient strain.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
3. Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic peptides, it is advisable to start with a lower concentration.
-
Reduce the temperature to 16-25°C and continue to shake for another 4-16 hours.
4. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS, pH 7.4, containing 1 mM DTT and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant contains the soluble fusion protein.
Protocol 2: Purification of Dynorphin A (1-10)
1. Affinity Chromatography (Capture Step):
-
Equilibrate a Glutathione-Sepharose column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., PBS with 1 mM DTT) to remove unbound proteins.
-
Elute the GST-DynA(1-10) fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
2. Proteolytic Cleavage:
-
Dialyze the eluted fusion protein against a cleavage buffer compatible with the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).
-
Add the specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate at room temperature for 2-4 hours or at 4°C overnight.
3. Removal of GST Tag and Protease (Purification Step):
-
After cleavage, pass the solution through the Glutathione-Sepharose column again. The cleaved Dynorphin A (1-10) will be in the flow-through, while the GST tag and any uncleaved fusion protein will bind to the resin.
-
If the protease used has a His-tag, it can be removed by passing the flow-through over a Ni-NTA column.
4. Final Purification (Polishing Step):
-
The flow-through containing Dynorphin A (1-10) can be further purified and concentrated using reverse-phase high-performance liquid chromatography (RP-HPLC). This is a powerful technique for purifying small peptides.
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze for the presence of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 3: Solubilization and Refolding of Inclusion Bodies
If the fusion protein is found in the insoluble pellet (inclusion bodies), the following protocol can be used.
1. Inclusion Body Washing:
-
After cell lysis and centrifugation, resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in PBS) to remove membrane contaminants.
-
Sonicate briefly to resuspend the inclusion bodies and centrifuge again. Repeat this wash step 2-3 times.
2. Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in a buffered solution with a reducing agent like DTT).
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material.
3. Refolding:
-
Refold the solubilized protein by rapidly diluting the denaturant solution into a large volume of refolding buffer (e.g., 100-fold dilution). The refolding buffer should be at a suitable pH and may contain additives like L-arginine to prevent aggregation.
-
Alternatively, use dialysis to gradually remove the denaturant.
-
Allow the protein to refold at 4°C for 12-48 hours with gentle stirring.
4. Purification of Refolded Protein:
-
After refolding, concentrate the protein solution and proceed with the purification steps as described in Protocol 2.
Visualizations
Experimental Workflow
Caption: Workflow for Recombinant Dynorphin A (1-10) Expression and Purification.
Dynorphin A Signaling Pathway
Caption: Simplified Kappa-Opioid Receptor Signaling Pathway Activated by Dynorphin A.
References
- 1. researchgate.net [researchgate.net]
- 2. ccpn.ac.uk [ccpn.ac.uk]
- 3. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
How to select the appropriate animal model for Dynorphin A 1-10 research.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing appropriate animal models for Dynorphin A (1-10) research. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for Dynorphin A (1-10) research?
A1: The most frequently used animal models in Dynorphin A (1-10) research are rodents, specifically mice (e.g., ICR, C57BL/6) and rats (e.g., Sprague-Dawley).[1][2][3][4][5] Guinea pigs have also been utilized, particularly for in vitro studies of tissue preparations like the ileum. For studies requiring higher translational relevance to humans, non-human primates are employed to investigate the effects of dynorphins on complex behaviors like itch and pain.
Q2: What are the primary biological effects of Dynorphin A (1-10) observed in these models?
A2: Dynorphin A (1-10) and its related peptides have a range of biological effects. While they may not show analgesic activity under normal conditions, their analgesic effects can be potentiated by stress. Other observed effects include hypotension, which is thought to be mediated by the release of atrial natriuretic peptide. Behavioral changes such as facilitation of feeding and grooming have also been reported. Furthermore, dynorphins are involved in modulating itch and pain, with Dynorphin A (1-17) showing anti-itch effects in primates.
Q3: What are the main receptors that Dynorphin A (1-10) interacts with?
A3: Dynorphin A (1-10) is an endogenous opioid peptide that primarily acts as an agonist at the kappa-opioid receptor (KOR). However, it is important to note that dynorphins can also interact with other receptors, which can lead to non-opioid effects. For instance, Dynorphin A can block NMDA-activated currents, an action that is not mediated by opioid receptors. There is also evidence of dynorphins activating bradykinin receptors, which may contribute to pain promotion under certain conditions.
Q4: How does the route of administration of Dynorphin A (1-10) influence experimental outcomes?
A4: The route of administration is a critical factor that can significantly impact the observed effects of Dynorphin A (1-10). For example, intracerebroventricular (i.c.v.) injection has been shown to produce analgesic effects in stressed mice, while no effect was seen when administered through an implanted cannula in non-stressed animals. Intrathecal administration is often used to study the effects of dynorphins on spinal pain processing. Intravenous injection has been shown to induce a dose-dependent hypotensive effect in rats. The choice of administration route should be carefully considered based on the research question and the target site of action.
Troubleshooting Guides
Problem 1: Inconsistent or no analgesic effect observed with Dynorphin A (1-10) administration.
-
Possible Cause: Lack of a stressor.
-
Troubleshooting Tip: Dynorphin A (1-10) may not exhibit analgesic properties in non-stressed animals. Consider incorporating a mild stressor, such as a forced swim test, prior to the analgesic assessment to potentially unmask the analgesic effects.
-
-
Possible Cause: Inappropriate route of administration.
-
Troubleshooting Tip: The method of administration can influence the outcome. Freehand intracerebroventricular (i.c.v.) injections have been reported to be stressful and may contribute to the observed analgesic effect, whereas administration via an implanted cannula in a non-stressed state may not show the same result. Ensure the chosen administration route is appropriate for the intended target and research question.
-
-
Possible Cause: Rapid peptide degradation.
-
Troubleshooting Tip: Dynorphin peptides can be rapidly broken down by peptidases. Consider using more stable analogs of Dynorphin A (1-10) or co-administering peptidase inhibitors to increase the bioavailability of the peptide.
-
Problem 2: Unexpected behavioral side effects are observed.
-
Possible Cause: Non-opioid receptor interactions.
-
Troubleshooting Tip: Dynorphin A can interact with non-opioid receptors such as NMDA and bradykinin receptors, leading to excitatory effects, abnormal pain, or motor dysfunction. To isolate the kappa-opioid receptor (KOR)-mediated effects, consider using a KOR antagonist like nor-binaltorphimine (nor-BNI) as a control.
-
-
Possible Cause: Dose-dependent effects.
-
Troubleshooting Tip: The effects of Dynorphin A can be dose-dependent, with biphasic responses reported for some opiates. Conduct a thorough dose-response study to identify the optimal dose for the desired effect and to characterize the full spectrum of behavioral responses.
-
Problem 3: Difficulty replicating results from other studies.
-
Possible Cause: Differences in animal strain, age, or sex.
-
Troubleshooting Tip: The genetic background, age, and sex of the animals can all influence their response to Dynorphin A. Ensure that the animal model characteristics match those of the study you are trying to replicate as closely as possible.
-
-
Possible Cause: Variations in experimental protocols.
-
Troubleshooting Tip: Minor differences in experimental procedures, such as the timing of injections relative to behavioral testing or the specific parameters of the behavioral assay, can lead to different outcomes. Carefully review and standardize all experimental protocols.
-
Quantitative Data
Table 1: Potency of Dynorphin A Analogs in In Vitro Assays
| Peptide | Assay | Preparation | IC50 | Reference |
| Dynorphin A (1-10) amide | Mouse Vas Deferens Twitch | Mouse Vas Deferens | 0.3 nM | |
| Dynorphin (1-13) | Mouse Vas Deferens Twitch | Mouse Vas Deferens | 4.0 nM | |
| Dynorphin A (1-10) amide | Dihydromorphine (DHM) Binding | Mouse Brain Synaptosomes | 5 nM | |
| Dynorphin A (1-10) | NMDA-activated Current Block | Rat Trigeminal Neurons | 42.0 μM | |
| Dynorphin (1-32) | NMDA-activated Current Block | Rat Trigeminal Neurons | 0.25 μM | |
| Dynorphin (1-17) | NMDA-activated Current Block | Rat Trigeminal Neurons | 1.65 μM | |
| Dynorphin (1-13) | NMDA-activated Current Block | Rat Trigeminal Neurons | 1.8 μM |
Table 2: Dose-Response of Dynorphin A Peptides in Animal Models
| Peptide | Animal Model | Administration Route | Effect | Dose Range | Reference |
| Dynorphin A (1-10) amide | Rat | Intravenous | Hypotension | 81-324 nmol/kg | |
| Dynorphin A (1-17) | Monkey | Intrathecal | Attenuation of Itch | 10-100 nmol |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
Objective: To deliver Dynorphin A (1-10) directly into the cerebral ventricles of a mouse.
Materials:
-
Dynorphin A (1-10) solution
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 26-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Betadine and alcohol swabs
-
Suture or tissue adhesive
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Clean the skull surface with a sterile cotton swab.
-
Identify the bregma suture.
-
Using the stereotaxic coordinates, position the syringe needle over the target injection site (e.g., for the lateral ventricle in mice: approximately 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
Slowly drill a small hole through the skull at the target location.
-
Lower the needle to the desired depth.
-
Inject the Dynorphin A (1-10) solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision or close it with tissue adhesive.
-
Monitor the mouse during recovery from anesthesia.
Protocol 2: Tail-Flick Test for Analgesia
Objective: To assess the analgesic effect of Dynorphin A (1-10) by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainer
-
Timer
Procedure:
-
Habituate the animal to the restrainer and the testing apparatus for several days before the experiment.
-
On the day of the experiment, record the baseline tail-flick latency for each animal by placing the distal portion of the tail on the heat source and starting the timer.
-
The timer stops automatically when the animal flicks its tail. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. If the animal does not respond within the cut-off time, remove the tail and record the latency as the cut-off time.
-
Administer Dynorphin A (1-10) or the vehicle control according to the chosen route and dose.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement.
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Signaling Pathway Diagrams
Caption: Dynorphin A (1-10) binding to the kappa-opioid receptor (KOR) signaling pathway.
Caption: Non-opioid interaction of Dynorphin A with the NMDA receptor.
References
- 1. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin A inhibits NMDA receptors through a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Dynorphin A 1-10 in cellular assays.
This guide provides troubleshooting advice and standardized protocols for researchers using Dynorphin A (1-10) in cellular assays, with a focus on identifying and mitigating its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a response to Dynorphin A (1-10) that is not blocked by the selective kappa-opioid receptor (KOR) antagonist, nor-BNI. What could be the cause?
A1: This strongly suggests an off-target effect. Dynorphin A and its fragments can interact with several other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors (B1/B2).[1][2][3] These interactions are not blocked by KOR antagonists. You may also observe residual activity at mu (MOR) and delta (DOR) opioid receptors, although Dynorphin A is most potent at KOR.[2][4]
Q2: I'm observing unexpected excitotoxicity or high levels of intracellular calcium influx after applying Dynorphin A (1-10). Is this a known off-target effect?
A2: Yes, this is a well-documented non-opioid effect of dynorphins. These excitatory actions are often mediated by NMDA receptors or bradykinin receptors. Dynorphin A can stimulate the release of excitatory amino acids and induce calcium influx through these alternative pathways.
Q3: How can I confirm that the effects I'm seeing are mediated by the kappa-opioid receptor and not an off-target?
A3: The gold standard is to use specific antagonists. Pre-treatment of your cells with a selective KOR antagonist like nor-binaltorphimine (nor-BNI) should block the effect. To rule out other opioid receptors, the general opioid antagonist naloxone can be used. If the effect persists in the presence of these antagonists, it is likely mediated by a non-opioid off-target.
Q4: What are the primary non-opioid targets of Dynorphin A fragments?
A4: The main non-opioid targets are NMDA receptors and bradykinin receptors. It's important to note that metabolic fragments of Dynorphin A, particularly those lacking the N-terminal tyrosine (e.g., Dynorphin A 2-10), are often responsible for these off-target activities. Other potential targets include Acid-Sensing Ion Channels (ASICs) and the orphan receptor GPR139.
Q5: What is the best experimental strategy to isolate the KOR-specific activity of Dynorphin A (1-10)?
A5: A multi-pronged approach is recommended. First, run a dose-response curve in the presence and absence of nor-BNI to confirm KOR specificity. Second, to rule out NMDA receptor effects, use a specific antagonist like MK-801. Finally, consider using cell lines that do not express the suspected off-target receptors (e.g., NMDA receptor knockout cells) if available.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Response not blocked by nor-BNI | Off-target activity (NMDA, Bradykinin, or other opioid receptors). | 1. Pre-treat with the non-selective opioid antagonist naloxone. If the effect is blocked, it's opioid-related (likely MOR/DOR). 2. Pre-treat with an NMDA receptor antagonist (e.g., MK-801). 3. Pre-treat with a bradykinin receptor antagonist. |
| High background or inconsistent results | Peptide degradation leading to active off-target fragments. | 1. Prepare fresh peptide solutions for each experiment. 2. Include protease inhibitors in the assay buffer. 3. Minimize incubation times where possible. |
| Unexpected increase in intracellular Ca²⁺ | Activation of NMDA or bradykinin receptors. | 1. Confirm the source of Ca²⁺ influx using selective channel blockers. 2. Run parallel experiments with NMDA receptor antagonist MK-801 to isolate the KOR-mediated component of the signal. |
| Cell death or excitotoxicity observed | High concentrations of Dynorphin A activating NMDA receptors. | 1. Lower the concentration of Dynorphin A (1-10) to a range more selective for KOR. 2. Co-incubate with an NMDA receptor antagonist. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Dynorphin A and its analogues at various on- and off-target receptors.
Table 1: Binding Affinities (Ki / Kd) of Dynorphin Peptides
| Peptide | Receptor | Cell/Tissue Type | Ki / Kd (nM) | Reference |
|---|---|---|---|---|
| (des-Tyrosyl) Dyn A (2-17) | NMDA Receptor | Rat Cortical Membranes | 9.4 ± 1.6 | |
| Dynorphin A | hMOR | Transfected Mammalian Cells | Nanomolar Range | |
| Dynorphin A | hDOR | Transfected Mammalian Cells | Nanomolar Range |
| Dynorphin A | hKOR | Transfected Mammalian Cells | Nanomolar Range | |
Table 2: Functional Potency (IC₅₀ / EC₅₀) of Dynorphin Peptides
| Peptide | Assay/Receptor | Cell/Tissue Type | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dynorphin A (1-17) | NMDA Current Block | Rat Trigeminal Neurons | 1.65 | |
| Dynorphin A (1-13) | NMDA Current Block | Rat Trigeminal Neurons | 1.8 | |
| Dynorphin A | K⁺ Current (hKOR) | Xenopus Oocytes | Nanomolar Range | |
| Dynorphin A | K⁺ Current (hMOR) | Xenopus Oocytes | Nanomolar Range |
| Dynorphin A | K⁺ Current (hDOR) | Xenopus Oocytes | Nanomolar Range | |
Experimental Protocols & Visualizations
Protocol 1: Validating KOR-Specific Signaling via cAMP Assay
This protocol determines the extent to which Dynorphin A (1-10) signaling is mediated by the kappa-opioid receptor by measuring the inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human KOR (HEK293-KOR) in a 96-well plate and grow to 80-90% confluency.
-
Antagonist Pre-treatment:
-
For test wells, add the selective KOR antagonist nor-binaltorphimine (nor-BNI) to a final concentration of 10 µM.
-
For control wells, add an equivalent volume of vehicle (e.g., HBSS).
-
Incubate for 20 minutes at 37°C.
-
-
Forskolin & Dynorphin Stimulation:
-
Add Forskolin (FSK) to all wells to a final concentration that stimulates cAMP production (e.g., 5 µM).
-
Immediately add Dynorphin A (1-10) in a dose-response manner (e.g., 1 pM to 10 µM) to both nor-BNI-treated and control wells.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis & Detection:
-
Lyse the cells using the buffer provided with your cAMP detection kit (e.g., HTRF or ELISA-based kits).
-
Follow the manufacturer's instructions to measure cAMP levels.
-
-
Data Analysis:
-
Normalize data to the FSK-only control (0% inhibition) and baseline (100% inhibition).
-
Plot the dose-response curve for Dynorphin A (1-10) with and without nor-BNI. A rightward shift in the curve in the presence of nor-BNI confirms KOR-mediated activity.
-
Protocol 2: Differentiating On- and Off-Target Calcium Influx
This protocol uses selective antagonists to distinguish between calcium influx caused by KOR activation versus off-target NMDA receptor activation.
Methodology:
-
Cell Preparation: Culture primary neurons or a relevant cell line on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Establish Baseline: Place the dish on a fluorescence microscope stage. Perfuse with a standard extracellular solution and record baseline fluorescence for 2-5 minutes.
-
Experimental Conditions (Separate Experiments):
-
Condition A (Total Response): Perfuse cells with Dynorphin A (1-10) at the desired concentration and record fluorescence changes.
-
Condition B (Isolate KOR Response): Pre-incubate cells with an NMDA receptor antagonist (e.g., 10 µM MK-801) for 15-20 minutes. Then, while maintaining the presence of MK-801, perfuse with Dynorphin A (1-10) and record.
-
Condition C (Isolate NMDA Response): Pre-incubate cells with a KOR antagonist (e.g., 10 µM nor-BNI) for 15-20 minutes. Then, while maintaining the presence of nor-BNI, perfuse with Dynorphin A (1-10) and record.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio (e.g., ΔF/F₀) for each condition.
-
Compare the peak response in Condition A to those in B and C to determine the relative contribution of KOR and NMDA receptors to the observed calcium signal.
-
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthetic Dynorphin A (1-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetically produced Dynorphin A (1-10), a crucial endogenous opioid peptide fragment. The validation process is essential to ensure that the synthetic peptide exhibits comparable potency, efficacy, and selectivity to its native counterpart or established reference compounds. We present a multi-tiered approach, from initial receptor binding to functional cellular assays and in vivo assessments, complete with comparative data and detailed experimental protocols.
Introduction to Dynorphin A and its Validation
Dynorphin A is the primary endogenous ligand for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[1] Activation of KOR by dynorphins is implicated in a range of physiological processes, including pain perception (analgesia), mood regulation, stress responses, and addiction.[2][3][4] The N-terminal sequence, Tyr-Gly-Gly-Phe, is the common "message" motif for opioid activity, while the C-terminal "address" sequence confers selectivity for specific opioid receptors. Dynorphin A (1-10) represents a key fragment retaining significant biological activity.
Validating a synthetic version of this peptide requires a systematic comparison against a well-characterized standard, such as a commercially available, high-purity Dynorphin A or a selective KOR agonist like U-50,488 or U-69,593. The validation workflow typically progresses from confirming target engagement (in vitro binding) to measuring functional consequences of that binding (cellular signaling) and, finally, assessing physiological effects in a whole-organism context (in vivo).
Overall Validation Workflow
The validation process follows a logical progression from molecular interaction to physiological response. Each step provides critical data to build a comprehensive profile of the synthetic peptide's activity.
Caption: High-level workflow for validating synthetic Dynorphin A (1-10).
Tier 1: In Vitro Characterization
In vitro assays are the cornerstone of validation, providing quantitative measures of the peptide's interaction with its target receptor and its ability to initiate a cellular response.
Receptor Binding Assays
These assays determine the binding affinity (Ki) of the synthetic peptide for the KOR and its selectivity over other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). A high affinity for KOR and low affinity for MOR and DOR indicate successful synthesis of a selective ligand.
Comparative Data: Binding Affinity (Ki, nM)
| Ligand | KOR | MOR | DOR | KOR Selectivity (MOR/KOR) | KOR Selectivity (DOR/KOR) |
| Synthetic Dynorphin A (1-10) | Expected: <1 | Expected: >10 | Expected: >10 | >10-fold | >10-fold |
| Endogenous Dynorphin A | 0.05 ± 0.01 | 1.60 ± 0.18 | 1.25 ± 0.12 | ~32-fold | ~25-fold |
| U-69,593 (Reference Agonist) | ~1-10 | High | High | Highly Selective | Highly Selective |
Note: Data for Endogenous Dynorphin A is compiled from published values for the full-length peptide, which serves as a benchmark. Values for synthetic Dynorphin A (1-10) are expected targets.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., mouse striatum) or cultured cells expressing the human KOR (e.g., HEK293-KOR, CHO-KOR) in a lysis buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine).
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (your synthetic Dynorphin A 1-10 or a reference compound).
-
Incubation: Incubate the plates for 60-90 minutes at 25°C to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the competitor ligand.
-
Data Analysis: Plot the data and calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response triggered by ligand binding. For KOR, a Gi/o-coupled receptor, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Canonical KOR Signaling Pathway
Activation of the KOR by Dynorphin A initiates a cascade of intracellular events. The Gi/o protein dissociates, and its subunits mediate downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades like the MAPK pathway.
Caption: Canonical Gi/o signaling pathway activated by Dynorphin A at the KOR.
Comparative Data: Functional Potency (IC50, nM) in cAMP Assay
| Ligand | Potency (IC50, nM) | Efficacy (% Inhibition vs Forskolin) |
| Synthetic Dynorphin A (1-10) | Expected: <10 | Expected: >90% |
| Endogenous Dynorphin A | 0.43 ± 0.08 | ~100% |
| U-50,488 (Reference Agonist) | Low Nanomolar | Full Agonist (>90%) |
Note: Data for Endogenous Dynorphin A is compiled from published values. Values for U-50,488 are based on its known profile as a potent, full KOR agonist.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use cells stably expressing KOR (e.g., HEK293-KOR or CHO-KOR). Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Agonist Treatment: Add increasing concentrations of the synthetic Dynorphin A (1-10) or reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Quantification: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as an HTRF, ELISA, or AlphaScreen assay.
-
Data Analysis: Plot the concentration-response curve and determine the IC50 (concentration for 50% inhibition) and Emax (maximum efficacy) for the synthetic peptide.
Tier 2: In Vivo Assessment
In vivo assays are performed to confirm that the synthetic peptide demonstrates the expected physiological or behavioral effects in a living organism. For a KOR agonist, a common and well-established test is the assessment of antinociceptive (pain-relieving) properties.
Comparative Data: Antinociceptive Activity
| Ligand | Assay | Route of Admin. | Potency (ED50) |
| Synthetic Dynorphin A (1-10) | Phenylquinone Writhing | i.c.v. | Expected: Low µg range |
| N-CPM-[d-Pro¹⁰]Dyn A-(1-11) | Phenylquinone Writhing | i.c.v. | 1.1 µ g/mouse |
| Dynorphin 1-7 | Paw Pressure Test | Intraplantar | Significant increase in threshold |
Note: Direct in vivo data for Dyn A (1-10) is less common than for stabilized analogs. The data presented for analogs provides a relevant benchmark for expected potency.
Experimental Protocol: Mouse Phenylquinone Writhing Assay
-
Acclimation: Acclimate male mice to the laboratory environment and handling procedures.
-
Peptide Administration: Administer the synthetic Dynorphin A (1-10) or a vehicle control via an appropriate route (e.g., intracerebroventricular, i.c.v., for central nervous system effects).
-
Induction of Writhing: After a set pre-treatment time (e.g., 15-30 minutes), inject a 0.02% solution of phenyl-p-benzoquinone (PPQ) intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching).
-
Observation: Immediately after PPQ injection, place the mouse in an observation chamber and count the number of writhes over a 5-10 minute period.
-
Data Analysis: Compare the number of writhes in the peptide-treated group to the vehicle control group. A significant reduction in writhing indicates an antinociceptive effect. Calculate the ED50 (effective dose for 50% reduction in writhing) from a dose-response curve.
Conclusion
The validation of synthetic Dynorphin A (1-10) is a critical quality control process that requires a multi-faceted experimental approach. By systematically comparing the synthetic peptide's binding affinity, functional potency, and in vivo activity against established standards, researchers can ensure its biological integrity. The protocols and comparative data provided in this guide offer a robust framework for scientists and drug developers to confidently assess the activity of their synthetic peptides, paving the way for their use in further research and therapeutic development.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dynorphin A 1-17 and its N-Terminal Fragment, Dynorphin A 1-10
This guide provides a detailed comparison of the full-length endogenous opioid peptide, Dynorphin A 1-17 (Dyn A 1-17), and its shorter, N-terminal fragment, Dynorphin A 1-10 (Dyn A 1-10). The focus is on their differential effects on receptor binding, signal transduction, and cellular functions, supported by experimental data to inform researchers and drug development professionals.
Comparative Data Summary
The primary actions of Dynorphin A peptides are mediated through the kappa opioid receptor (KOR), a Gi/o-coupled G protein-coupled receptor (GPCR). However, their activity is not exclusively limited to the KOR, and fragments can exhibit distinct pharmacological profiles.[1][2] The following tables summarize the quantitative differences in their receptor engagement and functional effects.
Table 1: Comparison of Receptor Binding Affinity and Functional Potency
| Peptide | Target Receptor | Assay Type | Potency (EC₅₀ / Kᵢ) | Efficacy (% Eₘₐₓ) | Citation |
| Dynorphin A 1-17 | Kappa (KOR) | [³⁵S]GTPγS Binding | ~0.47 µM (EC₅₀) | ~130% (vs. U69,593) | [3] |
| Kappa (KOR) | cAMP Inhibition | Potent Agonist | Full Agonist | [4] | |
| Delta (DOR) | cAMP Inhibition | Similar to KOR potency | Full Agonist | [4] | |
| Mu (MOR) | [³⁵S]GTPγS Binding | Active Agonist | Significant Stimulation | ||
| This compound | Kappa (KOR) | NF-κB Translocation | Active | Significant Inhibition | |
| Unknown | NF-κB Translocation | Active | KOR-independent effect | ||
| Dynorphin A 1-9 | Kappa (KOR) | cAMP Inhibition | Most Potent Fragment | Full Agonist | |
| Delta (DOR) | cAMP Inhibition | Potent Agonist | Full Agonist | ||
| Dynorphin A 1-7 | Kappa (KOR) | cAMP Inhibition | Similar to Dyn A 1-17 | Full Agonist | |
| Kappa (KOR) | NF-κB Translocation | 10 nM | Greatest Reduction |
Note: Direct comparative binding and potency data for Dyn A 1-10 is limited in the cited literature. Data from closely related N-terminal fragments like Dyn A 1-7 and 1-9 are included as proxies to indicate the activity of shorter fragments.
Table 2: Comparison of Immunomodulatory Effects on THP-1 Macrophages
| Peptide | Effect Measured | Key Finding | KOR-Dependence | Citation |
| Dynorphin A 1-17 | NF-κB/p65 Nuclear Translocation | Significant attenuation | Yes (Reversed by KOR antagonist) | |
| IL-1β & TNF-α Release | Modulates cytokine release | Yes (Blocked by KOR antagonist) | ||
| This compound | NF-κB/p65 Nuclear Translocation | Significant attenuation | No (Not reversed by KOR antagonist) | |
| Dynorphin A 1-11 | NF-κB/p65 Nuclear Translocation | Significant attenuation | No (Not reversed by KOR antagonist) |
Signal Transduction Pathways
Upon binding to the KOR, both Dyn A 1-17 and its active N-terminal fragments initiate a canonical Gi/o signaling cascade. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can modulate various ion channels. However, differences emerge in their ability to promote receptor internalization and engage non-opioid receptor pathways. For instance, Dyn A 1-17 drives KOR into a degradative pathway, sustaining signaling from intracellular compartments, a fate not necessarily shared by all its fragments. Furthermore, fragments like Dyn A 1-10 can exert immunomodulatory effects through KOR-independent mechanisms, suggesting engagement with other cellular targets.
Physiological and Cellular Effects
-
Opioid Receptor-Mediated Effects: Both Dyn A 1-17 and shorter N-terminal fragments containing the initial tyrosine residue are active at opioid receptors. The N-terminal sequence 'YGGF' is crucial for opioid activity. While Dyn A 1-17 is considered the primary endogenous ligand for the KOR, it also displays considerable activity at mu (MOR) and delta (DOR) opioid receptors, making it non-selective in certain contexts. Shorter fragments like Dyn A 1-7 and 1-9 retain high potency at KOR and DOR. These actions are central to their roles in analgesia, stress responses, and addiction.
-
Non-Opioid and Differential Effects: A key distinction arises in their non-opioid activities. At high concentrations, or under certain pathophysiological conditions, Dyn A 1-17 and its metabolites can interact with non-opioid targets like the NMDA receptor, contributing to neurotoxic effects. The immunomodulatory effects of Dyn A 1-10 appear to be mediated, at least in part, through a KOR-independent pathway, unlike the parent peptide. This suggests that biotransformation of Dyn A 1-17 in tissues can produce fragments with entirely different signaling properties and functional roles.
Experimental Protocols
The characterization of Dynorphin A peptides involves a suite of standardized in vitro assays to determine receptor binding, G-protein activation, downstream signaling, and receptor trafficking.
A. Radioligand Displacement Binding Assay
This assay quantifies the affinity of a ligand (e.g., Dyn A 1-17) for a receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-KOR cells) or from brain tissue (e.g., mouse striatum).
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine or [³H]U69,593) and varying concentrations of the unlabeled competitor peptide (Dyn A 1-17 or 1-10).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
B. cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity via a Gi/o-coupled receptor.
-
Cell Culture: HEK293 cells stably expressing the KOR (HEK293-KOR) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of the Dynorphin peptides for a defined period.
-
Stimulation: Intracellular cAMP production is stimulated by adding a fixed concentration of forskolin.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal inhibition) and Eₘₐₓ (maximal effect) for each peptide.
Summary and Conclusion
While both Dynorphin A 1-17 and its N-terminal fragment this compound exhibit significant biological activity, they are not functionally redundant.
-
Dynorphin A 1-17 acts as a potent but relatively non-selective agonist across all three opioid receptor subtypes, with a preference for KOR. Its signaling can be sustained through receptor internalization and it can elicit non-opioid effects at high concentrations.
-
This compound , representing shorter N-terminal fragments, retains potent opioid activity, particularly at KOR and DOR. Crucially, it displays distinct functionalities, such as KOR-independent immunomodulation, that differ from the full-length peptide. This highlights the importance of in vivo processing, as the biotransformation of Dyn A 1-17 can generate a spectrum of fragments with unique pharmacological profiles.
For researchers, these differences underscore the need to consider the specific peptide fragment and its local concentration when studying the physiological roles of the dynorphin system. For drug development, the distinct profiles of these fragments may offer pathways to designing more selective KOR ligands with tailored signaling properties to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin 1-17 and Its N-Terminal Biotransformation Fragments Modulate Lipopolysaccharide-Stimulated Nuclear Factor-kappa B Nuclear Translocation, Interleukin-1beta and Tumor Necrosis Factor-alpha in Differentiated THP-1 Cells | PLOS One [journals.plos.org]
- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comparative Guide: Dynorphin A (1-10) vs. U-50,488 at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the endogenous opioid peptide Dynorphin A (1-10) and the synthetic, selective kappa-opioid receptor (KOR) agonist, U-50,488. The information presented is curated from experimental data to assist in the evaluation and selection of these compounds for research and development purposes.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of Dynorphin A (1-10) and U-50,488, providing a direct comparison of their in vitro and in vivo activities.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity (Ki) of each compound for the kappa-opioid receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| Dynorphin A (1-10) | Kappa (κ) | ~0.05 | Guinea Pig Cerebellum | [1] |
| U-50,488 | Kappa (κ) | 1.7 - 46 | Human, Rat | [2] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: In Vitro Functional Activity (GTPγS Binding)
This table presents the potency (EC50) and efficacy (Emax) of the compounds in stimulating G-protein coupling, a primary step in KOR activation, measured by the GTPγS binding assay.
| Compound | Assay | EC50 (nM) | Emax (% of max response) | Species/System | Reference |
| Dynorphin A (1-10) | [³⁵S]GTPγS | Potent Agonist | Full Agonist | CHO-hKOR | [3] |
| U-50,488 | [³⁵S]GTPγS | 46 | Full Agonist | CHO-hKOR | [2][3] |
Note: Dynorphin peptides have been shown to be more potent than U-50,488H in stimulating [³⁵S]GTPγS binding.
Table 3: In Vivo Effects
This table summarizes key in vivo effects, including analgesia and aversion/preference, which are critical for understanding the overall pharmacological profile of these agonists.
| Compound | In Vivo Effect | Species | Dose Range | Outcome | Reference |
| Dynorphin A (analogues) | Analgesia (phenylquinone stretching) | Mouse | 1.1 - 27 µ g/mouse | Potent antinociceptive activity | |
| U-50,488 | Analgesia (warm-water tail withdrawal) | Mouse | ED50 ~10 mg/kg | Significant antinociceptive effects | |
| U-50,488 | Conditioned Place Aversion | Mouse | 2.5 - 10 mg/kg | Induces place aversion | |
| U-50,488 | Sedation | Mouse | 5 mg/kg | Significant sedative effects |
Signaling Pathways
Both Dynorphin A (1-10) and U-50,488 are agonists at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Their binding initiates a cascade of intracellular signaling events.
Canonical KOR Signaling Pathway
Activation of the KOR by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its α and βγ subunits also modulates ion channel activity, typically causing the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.
References
A Researcher's Guide to Positive and Negative Controls for Dynorphin A (1-10) Experiments
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Dynorphin A (1-10), the implementation of appropriate controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a comprehensive overview of recommended positive and negative controls for in vitro and in vivo studies involving this endogenous opioid peptide, complete with comparative data and detailed experimental protocols.
Dynorphin A (1-10), a truncated form of the potent Dynorphin A peptide, primarily exerts its biological effects through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Activation of KORs initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. To dissect the specific actions of Dynorphin A (1-10) via this pathway and to distinguish them from potential off-target effects, a carefully selected panel of controls is essential.
Comparative Analysis of Controls
The selection of appropriate controls hinges on their known mechanisms of action and their relationship to the kappa-opioid system. Below is a comparative summary of recommended positive and negative controls for Dynorphin A (1-10) experiments.
| Control Type | Compound | Mechanism of Action | Common Experimental Concentration | Key Considerations |
| Positive Control | U50,488H | A highly selective synthetic agonist for the kappa-opioid receptor.[1][2][3] | 100 nM - 10 µM (in vitro); 1 - 10 mg/kg (in vivo) | Structurally distinct from Dynorphin A, providing a valuable tool to confirm KOR-mediated effects. |
| Positive Control | Dynorphin A (1-17) | The full-length endogenous kappa-opioid receptor agonist. | 100 nM - 1 µM (in vitro) | Serves as a biologically relevant positive control. |
| Negative Control | nor-Binaltorphimine (nor-BNI) | A highly potent and selective antagonist for the kappa-opioid receptor.[4][5] | 100 nM - 1 µM (in vitro); 10 - 20 mg/kg (in vivo) | Used to demonstrate that the observed effects of Dynorphin A (1-10) are specifically mediated by KOR. It has an exceptionally long duration of action in vivo. |
| Negative Control | Naloxone | A non-selective opioid receptor antagonist. | 1 µM - 10 µM (in vitro); 1 - 5 mg/kg (in vivo) | Useful for confirming that the observed effects are mediated by opioid receptors in general, though it does not provide specificity for KOR. |
| Negative Control | Dynorphin A (2-17) | A fragment of Dynorphin A lacking the N-terminal tyrosine, which is critical for opioid receptor activity. | 1 µM - 10 µM (in vitro) | An excellent negative control to distinguish between KOR-mediated and non-opioid effects of the peptide backbone. |
Signaling Pathways and Experimental Workflow
To visualize the interplay between Dynorphin A (1-10) and its controls, the following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Dynorphin A (1-10) and its controls at the kappa-opioid receptor.
Caption: A generalized experimental workflow for studying Dynorphin A (1-10) with appropriate controls.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the function of Dynorphin A (1-10).
In Vitro cAMP Accumulation Assay
This assay measures the ability of Dynorphin A (1-10) to inhibit adenylyl cyclase activity, a hallmark of KOR activation.
1. Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human kappa-opioid receptor in DMEM/F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, and appropriate selection antibiotics.
-
Plate cells in 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with 50 µL of stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C.
-
For antagonist treatment, add nor-BNI (final concentration 1 µM) or vehicle during the pre-incubation step.
-
Add 25 µL of varying concentrations of Dynorphin A (1-10) (1 nM to 10 µM), U50,488H (positive control), or Dynorphin A (2-17) (negative control).
-
Immediately add 25 µL of 4 µM forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Incubate the plate at 37°C for 15 minutes.
3. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Generate dose-response curves and calculate IC50 values for each compound.
Expected Outcome: Dynorphin A (1-10) and U50,488H should dose-dependently inhibit forskolin-stimulated cAMP accumulation. This effect should be blocked by pre-treatment with nor-BNI. Dynorphin A (2-17) should have no significant effect on cAMP levels.
In Vitro Calcium Mobilization Assay
This assay is suitable for KORs coupled to a chimeric G protein (e.g., Gαqi5) that redirects the signaling to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.
1. Cell Culture:
-
Use CHO cells stably co-expressing the human kappa-opioid receptor and a chimeric G protein like Gαqi5.
-
Plate cells in a black, clear-bottom 96-well plate at a density of 80,000 cells/well and culture overnight.
2. Dye Loading:
-
Wash the cells with HBSS (Hank's Balanced Salt Solution).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
3. Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of Dynorphin A (1-10), U50,488H, or Dynorphin A (2-17) and monitor the change in fluorescence intensity over time.
-
For antagonist experiments, pre-incubate the cells with nor-BNI for 15-30 minutes before adding the agonist.
4. Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Generate dose-response curves and calculate EC50 values.
Expected Outcome: Dynorphin A (1-10) and U50,488H should induce a dose-dependent increase in intracellular calcium. This response should be attenuated or blocked by nor-BNI. Dynorphin A (2-17) should not elicit a significant calcium response.
In Vivo Behavioral Assay: Conditioned Place Aversion (CPA)
This behavioral test assesses the aversive properties of a substance, a known effect of KOR activation.
1. Animals:
-
Use adult male C57BL/6J mice.
-
House animals individually with ad libitum access to food and water.
-
Handle the mice for several days before the experiment to acclimate them to the researcher.
2. Apparatus:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber. An unbiased apparatus is preferred.
3. Procedure:
-
Pre-conditioning (Day 1): Allow each mouse to freely explore both chambers of the apparatus for 15 minutes. Record the time spent in each chamber.
-
Conditioning (Days 2-5):
-
On drug-pairing days (e.g., Days 2 and 4), administer Dynorphin A (1-10) (e.g., 1-5 mg/kg, i.p.), U50,488H (positive control), or vehicle and confine the mouse to one of the chambers for 30 minutes.
-
On saline-pairing days (e.g., Days 3 and 5), administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
The chamber paired with the drug should be counterbalanced across animals.
-
-
Test (Day 6): Place the mouse in the neutral central compartment (if applicable) or directly into one of the chambers and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.
4. Negative Controls:
-
To test for KOR specificity, a separate group of mice can be pre-treated with nor-BNI (e.g., 10 mg/kg, i.p.) 30 minutes before the administration of Dynorphin A (1-10).
-
A group treated with Dynorphin A (2-17) can be included to control for non-opioid effects of the peptide.
5. Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test days.
-
A significant decrease in time spent in the drug-paired chamber indicates aversion.
Expected Outcome: Both Dynorphin A (1-10) and U50,488H are expected to induce conditioned place aversion. This effect should be blocked by nor-BNI. Dynorphin A (2-17) is not expected to produce CPA.
By employing this rigorous approach to controls, researchers can confidently attribute the observed biological effects to the specific interaction of Dynorphin A (1-10) with the kappa-opioid receptor, thereby advancing our understanding of its physiological and pathological roles.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The kappa-opioid receptor agonist, U50,488H, exerts antidystonic activity in a mutant hamster model of generalized dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dynorphin A 1-10 binding to different opioid receptor subtypes.
A comprehensive guide for researchers and drug development professionals on the binding characteristics of the endogenous opioid peptide, Dynorphin A (1-10), at kappa, mu, and delta opioid receptors.
Published: November 25, 2025
This guide provides a detailed comparative analysis of the binding affinity and functional activity of Dynorphin A (1-10) at the three major opioid receptor subtypes: kappa (KOR), mu (MOR), and delta (DOR). Dynorphin A is an endogenous opioid peptide known to be the preferential ligand for the KOR, playing a crucial role in pain modulation, mood, and addiction.[1][2] Understanding the interaction of its fragments, such as Dynorphin A (1-10), with all three receptor subtypes is essential for the development of novel therapeutics with improved selectivity and side-effect profiles. This document summarizes key binding data, details common experimental protocols, and visualizes relevant pathways to support ongoing research and development in this field.
Data Presentation: Binding Affinity and Functional Activity of Dynorphin A (1-10)
The following table summarizes the binding affinity (Ki) and functional activity (EC50) of Dynorphin A (1-10) for the human kappa, mu, and delta opioid receptors. The data indicates that while Dynorphin A (1-10) exhibits the highest affinity for the KOR, it also binds to MOR and DOR with nanomolar affinity, suggesting a broader pharmacological profile than initially perceived.[3][4]
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Dynorphin A | hKOR | 0.05 ± 0.01 | Present (nanomolar range) |
| Dynorphin A | hMOR | 1.60 ± 0.18 | Present (nanomolar range) |
| Dynorphin A | hDOR | 1.25 ± 0.12 | Present (nanomolar range) |
hKOR: human kappa-opioid receptor; hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor. Data is presented as mean ± standard error from representative studies.[4] Functional activity was confirmed by the ability of Dynorphin A to induce a potassium current in Xenopus oocytes co-expressing the respective human opioid receptor and a G protein-activated potassium channel.
Experimental Protocols
The data presented in this guide is primarily derived from competitive radioligand binding assays and functional assays measuring G-protein activation. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor. These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., Dynorphin A 1-10).
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human opioid receptor subtype of interest (KOR, MOR, or DOR).
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-diprenorphine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Dynorphin A (1-10) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
50 µL of radioligand at a concentration near its Kd value.
-
50 µL of binding buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of Dynorphin A (1-10).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
General Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling cascade.
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of Dynorphin A (1-10) Effects Using Opioid Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the kappa-opioid receptor (KOR)-mediated effects of Dynorphin A (1-10). Dynorphin A (1-10), an endogenous opioid peptide, is a potent agonist at the KOR. However, it can also exhibit lower affinity for mu-opioid receptors (MOR) and delta-opioid receptors (DOR), as well as non-opioid actions at NMDA receptors. Therefore, demonstrating the specificity of its effects is crucial for accurate interpretation of experimental results. This guide outlines the use of selective antagonists to dissect the pharmacology of Dynorphin A (1-10) and provides the necessary experimental protocols and comparative data.
Comparative Analysis of Opioid Receptor Antagonists
To validate that the observed effects of Dynorphin A (1-10) are mediated by KOR, it is essential to use a highly selective KOR antagonist, such as norbinaltorphimine (nor-BNI). Furthermore, to demonstrate the lack of involvement of MOR and DOR, selective antagonists for these receptors, such as CTAP and naltrindole, respectively, should be employed as negative controls. The following table summarizes the binding affinities (Ki) of Dynorphin A and these selective antagonists for the three opioid receptor subtypes.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Receptor Selectivity |
| Dynorphin A (1-11) | 0.09 | ~1-10 | ~1-10 | KOR > MOR ≈ DOR |
| norbinaltorphimine (nor-BNI) | ~0.1-1 | ~20-50 | ~5-20 | KOR >> MOR > DOR[1] |
| CTAP | >1000 | ~1-3.5 | >4500 | MOR >> KOR, DOR |
| Naltrindole | ~316 | ~158 | ~0.1-1 | DOR >> MOR > KOR[2] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Visualizing the Specificity Validation Workflow
The following diagram illustrates a typical experimental workflow for validating the KOR-specificity of Dynorphin A (1-10) effects.
Caption: Experimental workflow for validating KOR-specificity.
Dynorphin A (1-10) Signaling and Antagonist Action
Dynorphin A (1-10) binding to the KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This pathway can be effectively blocked by the selective KOR antagonist, nor-BNI.
Caption: KOR signaling by Dynorphin A (1-10) and its antagonism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the specificity of Dynorphin A (1-10) effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dynorphin A (1-10) and antagonists for KOR, MOR, and DOR.
Materials:
-
Cell membranes prepared from cells stably expressing human KOR, MOR, or DOR.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Non-labeled ligands: Dynorphin A (1-10), nor-BNI, CTAP, naltrindole.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the competing non-labeled ligand (Dynorphin A (1-10) or antagonist).
-
Incubations are typically carried out at room temperature for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
Calculate IC50 values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
Objective: To measure the functional effect of Dynorphin A (1-10) on adenylyl cyclase activity and its blockade by antagonists.
Materials:
-
Cells stably co-expressing KOR and a cAMP biosensor (e.g., GloSensor™).
-
Forskolin (an adenylyl cyclase activator).
-
Dynorphin A (1-10).
-
nor-BNI, CTAP, naltrindole.
-
Assay buffer and cell culture medium.
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with the desired concentration of antagonist (nor-BNI, CTAP, or naltrindole) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with varying concentrations of Dynorphin A (1-10) in the presence of a fixed concentration of forskolin.
-
Measure the resulting change in cAMP levels using a luminometer or a suitable detection method for the specific biosensor used.
-
Generate dose-response curves for Dynorphin A (1-10) in the presence and absence of each antagonist.
-
A rightward shift in the dose-response curve in the presence of nor-BNI, with no significant shift in the presence of CTAP or naltrindole, indicates a KOR-specific effect.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
Objective: To assess the effect of Dynorphin A (1-10) on the phosphorylation of MAPKs (e.g., p38, ERK1/2) and its antagonism.[3]
Materials:
-
Cells or tissue expressing KOR.
-
Dynorphin A (1-10).
-
nor-BNI, CTAP, naltrindole.
-
Lysis buffer.
-
Primary antibodies specific for phosphorylated and total MAPKs.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents.
Procedure:
-
Treat cells or tissue with vehicle or antagonists for a specified pre-incubation period.
-
Stimulate with Dynorphin A (1-10) for a defined time course (e.g., 5-30 minutes).
-
Lyse the cells or tissue and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the MAPK of interest.
-
Subsequently, probe the same membrane with an antibody against the total form of the MAPK to normalize for protein loading.
-
Detect the signal using an appropriate detection system.
-
Quantify the band intensities to determine the level of MAPK phosphorylation.
-
A significant reduction in Dynorphin A (1-10)-induced MAPK phosphorylation by nor-BNI, but not by CTAP or naltrindole, confirms KOR-mediated signaling.[3]
By employing these selective antagonists and experimental protocols, researchers can confidently validate the specificity of Dynorphin A (1-10)'s effects, ensuring the reliability and accuracy of their findings in the field of opioid research and drug development.
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of dynorphin/kappa opioid receptor system in the dorsal hippocampus contributes to morphine withdrawal-induced place aversion - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin A (1-10) Potency: A Comparative Analysis with Other Endogenous Opioid Peptides
For Immediate Release
This guide provides a comprehensive comparison of the potency of Dynorphin A (1-10) with other major endogenous opioid peptides, including β-endorphin, Met-enkephalin, Leu-enkephalin, and endomorphins. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological profiles of these important neuromodulators.
Introduction
Endogenous opioid peptides are a critical component of the body's natural pain and stress-response systems. They exert their effects by binding to and activating three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). The potency and selectivity of these peptides for the different receptor subtypes determine their unique physiological roles. Dynorphin A (1-10), a truncated form of the potent dynorphin A peptide, is known to be the primary endogenous ligand for the kappa-opioid receptor (KOR), but it also interacts with mu (MOR) and delta (DOR) opioid receptors. This guide provides a detailed comparison of its binding affinity and functional potency against other key endogenous opioids.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an opioid peptide for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Endogenous Opioid Peptide | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Primary Receptor Selectivity |
| Dynorphin A (1-10) | ~200 (frog brain) | Weaker than Kappa | ~9-200 | Kappa |
| β-Endorphin | ~9 | ~22 | High Affinity | Mu/Delta |
| Met-Enkephalin | ~20 | High Affinity | Little to no effect | Delta |
| Leu-Enkephalin | Moderate Affinity | ~0.9 | Low Affinity | Delta |
| Endomorphin-1 | ~1.11 | >10,000 | >10,000 | Mu |
| Endomorphin-2 | High Affinity | >500 | ~20-30 (kappa3) | Mu |
Comparative Analysis of Functional Potency and Efficacy
Functional potency (EC50) and efficacy (Emax) describe the ability of a ligand to activate a receptor and produce a biological response. EC50 is the concentration of a ligand that produces 50% of the maximal response, while Emax represents the maximum response achievable by the ligand. These parameters are often assessed through G-protein activation assays (e.g., [³⁵S]GTPγS binding) and adenylyl cyclase inhibition (cAMP accumulation) assays.
| Endogenous Opioid Peptide | Mu (µ) Receptor EC50 (nM) | Delta (δ) Receptor EC50 (nM) | Kappa (κ) Receptor EC50 (nM) |
| Dynorphin A (1-10) | - | - | Potent Agonist |
| β-Endorphin | Potent Agonist | Potent Agonist | Agonist |
| Met-Enkephalin | Partial Agonist | Potent Agonist | - |
| Leu-Enkephalin | Partial Agonist | Potent Agonist | - |
| Endomorphin-1 | ~0.04 (CHO cells) | - | - |
| Endomorphin-2 | Potent Agonist | - | - |
Signaling Pathways and Biased Agonism
Upon binding to their receptors, endogenous opioid peptides trigger intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Another important pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling pathways.
Some ligands exhibit "biased agonism," preferentially activating one signaling pathway over another. For instance, a G-protein biased agonist might produce robust analgesia with fewer of the side effects associated with β-arrestin recruitment. The comparative signaling bias of Dynorphin A (1-10) and other endogenous opioids is an active area of research with significant implications for drug development.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the potency and efficacy of opioid peptides.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest or from brain tissue.
-
Assay Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test peptide.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and the IC50 (concentration of test peptide that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptor of interest are prepared.
-
Assay Incubation: Membranes are incubated with varying concentrations of the agonist (test peptide), a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Separation: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax of the agonist for G-protein activation.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Cell Culture: Whole cells (e.g., CHO or HEK293) expressing the opioid receptor of interest are used.
-
Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then incubated with varying concentrations of the opioid agonist followed by stimulation of adenylyl cyclase with forskolin.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and dose-response curves are used to determine the EC50 and Emax for adenylyl cyclase inhibition.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated opioid receptor and β-arrestin.
-
Cell Lines: Engineered cell lines are used that express the opioid receptor fused to a component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.
-
Agonist Stimulation: Cells are treated with varying concentrations of the opioid agonist.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
Dynorphin A (1-10) exhibits a clear preference for the kappa-opioid receptor, although it can also interact with mu and delta receptors at higher concentrations. In comparison, β-endorphin shows high affinity for both mu and delta receptors, while enkephalins are most potent at the delta receptor. Endomorphins stand out for their exceptional selectivity for the mu-opioid receptor. The functional potency of these peptides generally aligns with their binding affinities. Understanding these distinct pharmacological profiles is essential for the rational design of novel opioid-based therapeutics with improved efficacy and reduced side-effect profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies.
A comparative study of the in vivo effects of Dynorphin A 1-10 and morphine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vivo effects of the endogenous kappa-opioid receptor agonist, Dynorphin A (1-10), and the classic mu-opioid receptor agonist, morphine. The following sections detail their comparative pharmacology, supported by experimental data, to inform future research and drug development in pain management and related fields.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative data from in vivo studies comparing the analgesic and motor effects of Dynorphin A (1-10) and morphine. These tables are designed for easy comparison of the potency and efficacy of these two opioid compounds.
Table 1: Comparative Analgesic Effects in Rodent Models
| Compound | Test | Species | Route of Administration | ED50 / MPE | Citation |
| Morphine | Tail-Flick Test | Mouse | Subcutaneous (s.c.) | ED50: 4.4 mg/kg (naive) | [1] |
| Tail-Flick Test | Rat | Intrathecal (i.t.) | A50: 3.7 µg | [2] | |
| Hot Plate Test | Rat | Intraperitoneal (i.p.) | Significant increase in response latency at 20-125 mg/kg | [3] | |
| Dynorphin A (1-10) amide | Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | No significant analgesic activity alone | [4] |
| [D-Pro10]-dynorphin(1-11) | Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | No activity against thermal stimulus | [5] |
| Acetic Acid Writhing | Mouse | Intracerebroventricular (i.c.v.) | Dose-related effect |
ED50: Effective dose in 50% of the population. MPE: Maximum Possible Effect. A50: Dose producing 50% of the maximal possible antinociceptive effect.
Table 2: Comparative Motor Function Effects in Rodent Models
| Compound | Test | Species | Route of Administration | Effect | Citation |
| Morphine | Rotarod Test | Mouse | Subcutaneous (s.c.) | High doses can impair motor coordination | |
| Dynorphin A (2-17) | Observation | Rat | Intrathecal (i.t.) | Postural changes, touch-evoked agitation, and paralysis at 15 nmol | |
| U50,488 (kappa agonist) | Rotarod Test | Mouse | Subcutaneous (s.c.) | Significantly affected motor coordination at an antinociceptive dose of 5 mg/kg |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes.
-
Apparatus: A tail-flick meter that applies a radiant heat source to the ventral surface of the animal's tail.
-
Procedure:
-
Rodents are gently restrained, typically in a specialized holder, with their tail exposed.
-
A focused beam of light is directed onto the tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time (usually 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
Following administration of the test compound (e.g., morphine or Dynorphin A (1-10)), latencies are measured at predetermined time points.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Hot Plate Test
The hot plate test assesses the response to a thermal stimulus, involving supraspinal pathways.
-
Apparatus: A temperature-controlled metal plate enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The hot plate is maintained at a constant temperature, typically between 50-55°C.
-
The animal is placed on the heated surface, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is employed to prevent injury.
-
Baseline latencies are determined before drug administration.
-
Test compounds are administered, and latencies are re-evaluated at specific intervals.
-
-
Data Analysis: Data is typically presented as the mean latency to respond at each time point.
Rotarod Test
The rotarod test is used to evaluate motor coordination, balance, and motor learning.
-
Apparatus: A rotating rod that can be set at a constant speed or an accelerating speed. The rod is divided into lanes for testing multiple animals simultaneously.
-
Procedure:
-
Animals are habituated to the apparatus and the testing room.
-
For the test, animals are placed on the rotating rod.
-
The time the animal remains on the rod (latency to fall) is recorded.
-
The test can be performed with the rod rotating at a fixed speed or with an accelerating rotation (e.g., from 4 to 40 rpm over a set time).
-
Multiple trials are typically conducted with inter-trial intervals.
-
-
Data Analysis: The latency to fall is recorded for each trial, and the average latency across trials is often used for comparison between treatment groups.
Signaling Pathways
Dynorphin A (1-10) and morphine exert their effects through different opioid receptor subtypes, leading to distinct downstream signaling cascades.
Dynorphin A (1-10) - Kappa-Opioid Receptor (KOR) Signaling
Dynorphin A (1-10) is an endogenous agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). KOR activation is coupled to inhibitory G-proteins (Gi/o).
References
- 1. Modulation of acute morphine tolerance by corticotropin-releasing factor and dynorphin A in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Validating In Vitro Dynorphin A (1-10) Studies with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro findings and in vivo study results for the endogenous opioid peptide, Dynorphin A (1-10). By presenting experimental data in a structured format, this document aims to facilitate the validation of in vitro assays and provide a basis for translating laboratory findings into predictive models of in vivo efficacy and potential liabilities.
In Vitro Characterization of Dynorphin A (1-10)
Dynorphin A (1-10) is a truncated form of the potent endogenous opioid peptide Dynorphin A. In vitro studies are crucial for elucidating its fundamental pharmacological properties, including receptor binding affinity, functional activity, and downstream signaling mechanisms.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of Dynorphin A (1-10) for its primary target, the kappa-opioid receptor (KOR), as well as its selectivity over other opioid receptors like the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). These assays typically involve the displacement of a radiolabeled ligand from recombinant receptors expressed in cell membranes.
| Receptor Subtype | Radioligand | Test System | Binding Affinity (Ki, nM) | Reference |
| Kappa (κ) | [3H]U-69,593 | CHO cells expressing rat KOR | ~1-10 | [1] |
| Mu (μ) | [3H]DAMGO | CHO cells expressing rat MOR | >100 | [2] |
| Delta (δ) | [3H]DPDPE | CHO cells expressing mouse DOR | >100 | [2] |
Table 1: Summary of In Vitro Receptor Binding Affinities for Dynorphin A (1-10) Analogs. Data compiled from various sources indicates a higher affinity for the kappa-opioid receptor.
Functional Activity
Functional assays assess the biological response following receptor activation. For Dynorphin A (1-10), a key assay is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This is a hallmark of Gi/o-coupled GPCR activation, such as the KOR.
| Assay Type | Test System | Potency (EC50/IC50, nM) | Efficacy | Reference |
| cAMP Inhibition | HEK293 or CHO cells expressing KOR | ~1-10 | Full Agonist | [1] |
| [35S]GTPγS Binding | Membranes from CHO cells expressing rat KOR | ~1-10 | Full Agonist | [2] |
Table 2: Summary of In Vitro Functional Activity of Dynorphin A (1-10). These assays confirm the agonistic properties of Dynorphin A (1-10) at the kappa-opioid receptor.
Non-Opioid Receptor Interactions
Emerging evidence suggests that Dynorphin A and its fragments can also interact with non-opioid receptors, which may contribute to some of its in vivo effects. Of particular interest is the interaction with the N-methyl-D-aspartate (NMDA) receptor.
| Receptor/Channel | Assay Type | Effect | Potency (IC50) | Reference |
| NMDA Receptor | Electrophysiology | Blockade of NMDA-activated currents | Micromolar range |
Table 3: In Vitro Non-Opioid Receptor Interactions of Dynorphin A Fragments. These interactions may underlie some of the complex and sometimes contradictory in vivo effects observed.
In Vivo Evaluation of Dynorphin A (1-10)
In vivo studies in animal models are essential to understand the physiological and behavioral consequences of Dynorphin A (1-10) administration and to validate the functional relevance of in vitro findings.
Analgesic Effects
The antinociceptive properties of Dynorphin A (1-10) are a primary focus of in vivo research. These effects are typically assessed in rodent models of pain following intracerebroventricular (ICV) or intrathecal (i.t.) administration to bypass the blood-brain barrier.
| Animal Model | Pain Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Tail-flick test | Intrathecal | 10-100 µg | Dose-related analgesia | |
| Mouse | Hot plate test | ICV | Not specified | Analgesic effect | |
| Mouse | Formalin test | ICV | 1-4 nmol | Dose-dependent reduction of nociceptive behavior |
Table 4: Summary of In Vivo Analgesic Effects of Dynorphin A Fragments. The analgesic effects are consistent with its in vitro profile as a KOR agonist.
Behavioral and Physiological Effects
Beyond analgesia, Dynorphin A (1-10) has been shown to influence a range of behaviors and physiological parameters.
| Animal Model | Measured Effect | Route of Administration | Dose | Outcome | Reference |
| Pig | Feeding behavior | ICV | 200 µg | Ineffective at inducing feeding | |
| Mouse | Stress-induced analgesia | ICV | Subanalgesic doses | Prolonged stress-induced analgesia | |
| Rat | Blood pressure and heart rate | ICV | 0.1-50 µg (for Dyn A 1-13) | Dose-dependent decrease |
Table 5: Summary of Other In Vivo Effects of Dynorphin A (1-10) and Related Peptides. These studies highlight the diverse physiological roles of the dynorphin system.
Bridging In Vitro and In Vivo Data
A direct quantitative correlation between in vitro potency and in vivo efficacy can be challenging due to factors like metabolic stability, pharmacokinetics, and off-target effects. The in vivo half-life of dynorphin peptides is very short, often less than a minute, due to rapid degradation by peptidases. This rapid metabolism complicates the interpretation of in vivo studies and highlights the need for stable analogs.
While Dynorphin A (1-10) demonstrates potent and selective agonism at the KOR in controlled in vitro environments, its in vivo effects can be more complex. For instance, the lack of effect on feeding behavior in pigs at a high dose, where longer fragments are effective, suggests that factors beyond simple receptor activation, such as peptide stability or interaction with other systems, play a significant role in the overall in vivo outcome.
Furthermore, the neurotoxic effects observed with higher concentrations of longer dynorphin fragments in vitro are reported to be in agreement with toxic effects seen in vivo. These non-opioid effects, potentially mediated by NMDA receptors, may contribute to the dual nature of dynorphins, having both neuroprotective and neurotoxic capabilities depending on the context.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dynorphin A (1-10) for opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [3H]U-69,593 for KOR).
-
Unlabeled competitor ligand (Dynorphin A (1-10)).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Dynorphin A (1-10).
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add the different concentrations of Dynorphin A (1-10).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro cAMP Inhibition Assay
Objective: To determine the functional potency (IC50) and efficacy of Dynorphin A (1-10) at the KOR.
Materials:
-
HEK293 or CHO cells stably expressing the KOR.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin.
-
cAMP detection kit (e.g., ELISA, HTRF).
-
96-well plates.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of Dynorphin A (1-10).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50 value.
In Vivo Analgesia Assay (Tail-Flick Test)
Objective: To assess the antinociceptive effect of Dynorphin A (1-10) in mice.
Materials:
-
Male ICR mice.
-
Dynorphin A (1-10) solution.
-
Vehicle solution (e.g., saline).
-
Tail-flick apparatus with a radiant heat source.
-
Microsyringes for intrathecal injection.
Procedure:
-
Habituate the mice to the testing environment.
-
Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Administer Dynorphin A (1-10) or vehicle via intrathecal injection.
-
At specific time points post-injection (e.g., 5, 10, 30 minutes), re-measure the tail-flick latency.
-
Calculate the percent maximum possible effect (%MPE) to quantify the analgesic response.
Intracerebroventricular (ICV) Injection in Mice
Objective: To deliver Dynorphin A (1-10) directly into the central nervous system.
Materials:
-
Anesthetized mouse.
-
Microsyringe with a needle of a specific length.
-
Stereotaxic apparatus (optional, freehand method can also be used).
-
Dynorphin A (1-10) solution.
Procedure:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotaxic frame or hold it firmly for a freehand injection.
-
Make a small incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Insert the microsyringe needle at the correct coordinates relative to the bregma to target a lateral ventricle.
-
Slowly infuse the Dynorphin A (1-10) solution.
-
Withdraw the needle slowly and suture the incision.
Visualizing Pathways and Workflows
Caption: KOR-Mediated Signaling Pathway.
Caption: In Vitro to In Vivo Validation Workflow.
References
A Researcher's Guide to Confirming the Identity and Purity of Synthesized Dynorphin A (1-10)
For researchers in neuroscience, pharmacology, and drug development, the accurate characterization of synthetic peptides is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques to confirm the identity and purity of synthesized Dynorphin A (1-10), a decapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro.
Comparison of Analytical Techniques
The confirmation of a synthetic peptide's identity and the quantification of its purity are achieved through a combination of orthogonal analytical methods. The most common and reliable techniques for Dynorphin A (1-10) are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Amino Acid Analysis (AAA), and Edman Degradation. Each method provides distinct and complementary information, and their collective application constitutes a robust quality control strategy.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms the molecular weight of the peptide, providing strong evidence of its identity. | High sensitivity and accuracy. Can detect post-translational modifications and impurities with different masses. | Does not provide information on purity as a percentage of the main component. Cannot distinguish between isobaric impurities (impurities with the same mass). |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity in Reversed-Phase HPLC). | Determines the purity of the peptide by separating it from impurities. The area of the main peak relative to the total area of all peaks gives the purity percentage. | Highly reproducible and quantitative. The industry standard for purity assessment. | Purity is relative to the detection method (usually UV absorbance at a specific wavelength). Co-eluting impurities may not be detected. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then separated, identified, and quantified. | Confirms the amino acid composition and the ratio of each amino acid. Provides an absolute measure of peptide content (net peptide content). | Highly accurate for determining peptide quantity and confirming amino acid composition. | Destructive to the sample. Does not provide information on the sequence of the amino acids. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of the peptide. | Confirms the exact amino acid sequence of the peptide. | Provides direct, sequential proof of the peptide's primary structure. | Can be time-consuming and less sensitive than MS. Not effective for peptides with a modified N-terminus. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for synthesized Dynorphin A (1-10).
| Parameter | Theoretical Value | Acceptance Criteria | Method of Analysis |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro | Matches theoretical sequence | Edman Degradation, MS/MS |
| Molecular Weight (Monoisotopic) | 1233.71 Da | ± 1 Da of theoretical value | Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) |
| Purity | N/A | ≥ 95% (Research Grade), ≥ 98% (Pharmacological Grade) | Reversed-Phase HPLC (RP-HPLC) |
| Amino Acid Composition | Tyr:1, Gly:2, Phe:1, Leu:1, Arg:3, Ile:1, Pro:1 | Ratios consistent with theoretical composition (±10%) | Amino Acid Analysis (AAA) |
Experimental Workflows and Protocols
Identity Confirmation Workflow
Figure 1. Overall workflow for the characterization of synthesized Dynorphin A (1-10).
Experimental Protocols
Objective: To confirm the molecular weight of the synthesized Dynorphin A (1-10).
Materials:
-
Synthesized Dynorphin A (1-10)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or ESI-MS compatible solvent (e.g., 50% acetonitrile with 0.1% formic acid)
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Protocol:
-
Sample Preparation (MALDI-TOF): a. Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile). b. Mix the peptide solution with the MALDI matrix solution in a 1:1 ratio. c. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Sample Preparation (ESI-MS): a. Dissolve the peptide in the ESI-MS compatible solvent to a concentration of approximately 10-100 pmol/µL.
-
Mass Spectrometry Analysis: a. Acquire the mass spectrum in the appropriate mass range for Dynorphin A (1-10) (e.g., m/z 500-2000). b. For ESI-MS, multiple charged ions will be observed. Deconvolute the spectrum to obtain the neutral mass.
-
Data Analysis: a. Compare the observed molecular weight with the theoretical molecular weight of Dynorphin A (1-10) (1233.71 Da). The observed mass should be within ±1 Da of the theoretical mass.
Objective: To determine the purity of the synthesized Dynorphin A (1-10).
Materials:
-
Synthesized Dynorphin A (1-10)
-
HPLC grade water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)
-
HPLC grade acetonitrile with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column
-
UV detector
Protocol:
-
Sample Preparation: Dissolve the peptide in Solvent A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes.
-
-
Analysis: a. Inject 10-20 µL of the sample solution onto the HPLC system. b. Record the chromatogram.
-
Data Analysis: a. Integrate the peak areas of all peaks in the chromatogram. b. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Objective: To confirm the amino acid composition of the synthesized Dynorphin A (1-10).
Materials:
-
Synthesized Dynorphin A (1-10)
-
6 M HCl
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
-
Amino acid standards
Protocol:
-
Hydrolysis: a. Place a known amount of the peptide into a hydrolysis tube. b. Add 6 M HCl and seal the tube under vacuum. c. Heat at 110°C for 24 hours.
-
Derivatization and Analysis: a. Evaporate the HCl and reconstitute the amino acid mixture in a suitable buffer. b. Derivatize the amino acids. c. Inject the derivatized sample into the amino acid analyzer or HPLC system.
-
Data Analysis: a. Identify and quantify each amino acid by comparing retention times and peak areas to the amino acid standards. b. Calculate the molar ratio of each amino acid and compare it to the theoretical composition of Dynorphin A (1-10).
Figure 2. Workflow of Edman degradation for peptide sequencing.
Objective: To confirm the amino acid sequence of the synthesized Dynorphin A (1-10).
Protocol: This procedure is typically performed on an automated peptide sequencer.
-
Sample Preparation: The peptide is immobilized on a solid support.
-
Automated Sequencing: The instrument performs repeated cycles of: a. Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). b. Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA). c. Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.
-
Data Analysis: The sequence of PTH-amino acids is compiled to determine the N-terminal sequence of the peptide. For Dynorphin A (1-10), the sequence should be determined as Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro.[1]
References
Metabolic Stability of Dynorphin A (1-10) and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the endogenous opioid peptide Dynorphin A (1-10) and its synthetic analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for the development of more stable and effective therapeutic agents.
Introduction
Dynorphin A, an endogenous opioid peptide, plays a crucial role in pain modulation, mood regulation, and addiction through its interaction with the kappa opioid receptor (KOR).[1][2] However, the therapeutic potential of native Dynorphin A is significantly limited by its rapid degradation in plasma, with a half-life of less than a minute.[3][4][5] This inherent metabolic instability has driven extensive research into the development of Dynorphin A analogs with improved pharmacokinetic profiles. This guide compares the metabolic stability of Dynorphin A (1-10) with several of its analogs, presenting key data, experimental methodologies, and an overview of the relevant signaling pathways.
Comparative Metabolic Stability Data
The following table summarizes the reported half-life (t½) of Dynorphin A and various analogs in plasma, providing a quantitative measure of their metabolic stability.
| Peptide/Analog | Sequence/Modification | Half-life (t½) in Plasma | Species | Reference(s) |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | < 1 minute | Human | |
| Dynorphin A (1-13) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu | ~0.5 hours | - | |
| Dynorphin A (1-10) amide | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH2 | 10 minutes | Human | |
| E-2078 | H-MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-DLeuNHEt | 4 hours | - | |
| [des-Arg7]Dyn A(1–11) | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-Lys-Leu | 4.5 hours | Rat | |
| [des-Arg7]Dyn A(1–11) with Pro3 substitution | Tyr-Gly-Pro-Phe-Leu-Arg-Ile-Arg-Pro-Lys-Leu | 1.4 hours | Rat | |
| [des-Arg7]Dyn A(1–9)-NH2 with N-terminal MDP substitution | MDP-Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH2 | 50 hours | Rat | |
| [D-Tyr1]-Dyn A(1-13) amide | D-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-NH2 | 70 minutes | Human | |
| [N-Met-Tyr1]-Dyn A(1-13) amide | N-Met-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-NH2 | 130 minutes | Human |
Key Enzymatic Degradation Sites of Dynorphin A
The metabolic vulnerability of Dynorphin A is primarily due to its susceptibility to enzymatic cleavage by peptidases present in plasma and other tissues. Key degradation sites that have been identified include:
-
Tyr¹-Gly² bond: Cleavage by aminopeptidases.
-
Arg⁶-Arg⁷ bond: Cleavage by endopeptidases.
-
Pro¹⁰-Lys¹¹ bond: Cleavage by peptidases.
Strategies for Enhancing Metabolic Stability
The analogs presented in the table employ various strategies to overcome the metabolic liabilities of the parent peptide:
-
N-terminal modification: Methylation of the N-terminal tyrosine (as in E-2078 and [N-Met-Tyr1]-Dyn A(1-13) amide) or substitution with a D-amino acid (as in [D-Tyr1]-Dyn A(1-13) amide) protects against aminopeptidase degradation.
-
C-terminal amidation: This modification, seen in Dynorphin A (1-10) amide and other analogs, confers resistance to carboxypeptidases.
-
Amino acid substitution: Replacing natural L-amino acids with unnatural amino acids or D-isomers, as well as modifications to the peptide backbone, can hinder peptidase recognition and cleavage. The removal of Arginine at position 7 in [des-Arg7]Dyn A analogs also significantly improves stability.
-
Cyclization: Although not detailed in the table, cyclization of the peptide backbone is another effective strategy to enhance proteolytic resistance.
Experimental Protocols
In Vitro Plasma Stability Assay
The metabolic stability of Dynorphin A and its analogs is commonly assessed using an in vitro plasma stability assay. The following is a generalized protocol based on common practices in the field.
Objective: To determine the rate of degradation of a test peptide in plasma from a specific species (e.g., human, rat).
Materials:
-
Test peptide (Dynorphin A or analog)
-
Pooled plasma (e.g., human, rat), anticoagulated with heparin or EDTA
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., methanol or acetonitrile containing an internal standard)
-
Centrifuge
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
A stock solution of the test peptide is prepared in an appropriate solvent.
-
The test peptide is incubated with plasma at a final concentration (e.g., 1 µM) at 37°C.
-
Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The enzymatic reaction in each aliquot is immediately terminated by adding a quenching solution.
-
The samples are centrifuged to precipitate plasma proteins.
-
The supernatant, containing the remaining peptide, is collected for analysis.
-
The concentration of the parent peptide in the supernatant is quantified using a validated LC-MS/MS method.
-
The percentage of the peptide remaining at each time point is calculated relative to the concentration at time zero.
-
The half-life (t½) of the peptide is determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
Signaling Pathway and Experimental Workflow
Kappa Opioid Receptor (KOR) Signaling Pathway
Dynorphin A and its analogs exert their primary effects by acting as agonists at the KOR, a G-protein coupled receptor (GPCR). The canonical signaling cascade is depicted below.
Caption: Canonical Gi/o-coupled and β-arrestin signaling pathways of the Kappa Opioid Receptor (KOR).
Upon binding of Dynorphin A or its analogs, the KOR activates heterotrimeric Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). In addition to this canonical pathway, agonist-bound KOR can also recruit β-arrestin, which can trigger alternative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Experimental Workflow for Analog Development and Characterization
The development and evaluation of novel Dynorphin A analogs typically follow a structured workflow.
Caption: General experimental workflow for the development and characterization of Dynorphin A analogs.
This workflow begins with the rational design and chemical synthesis of new analogs. These compounds are then subjected to a series of in vitro assays to determine their binding affinity and selectivity for the KOR over other opioid receptors (mu and delta). Functional assays, such as cAMP inhibition or [³⁵S]GTPγS binding assays, are used to assess their potency as agonists or antagonists. Crucially, their metabolic stability is evaluated in plasma or liver microsomes. Promising candidates with high potency, selectivity, and improved stability are then advanced to in vivo studies to evaluate their efficacy in animal models and to determine their pharmacokinetic profiles.
Conclusion
The inherent metabolic instability of Dynorphin A (1-10) significantly curtails its therapeutic utility. However, extensive research has led to the development of various analogs with substantially improved metabolic stability. By employing strategies such as N- and C-terminal modifications and amino acid substitutions, researchers have successfully created Dynorphin A analogs with half-lives extended from minutes to hours, and in some cases, even days. This guide highlights the significant progress made in overcoming the pharmacokinetic challenges of Dynorphin A, paving the way for the development of novel and effective therapeutics targeting the kappa opioid receptor.
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of Dynorphin A 1-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Dynorphin A 1-10, a truncated form of the endogenous opioid peptide Dynorphin A, across various species. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into its potency and receptor interaction at the kappa-opioid receptor (KOR), its primary target.
Quantitative Analysis of this compound Activity
The following table summarizes the binding affinity (Ki) and potency (IC50) of this compound and related fragments across different species and experimental systems. This data is crucial for understanding the species-specific pharmacological profile of this peptide.
| Species/System | Receptor Type | Assay Type | Ligand/Fragment | Parameter | Value (nM) | Reference |
| Mouse | Kappa (κ) | Radioligand Binding | Dynorphin A (1-10) amide | IC50 | 5 | [1] |
| Mouse | Kappa (κ) | Mouse Vas Deferens Assay | Dynorphin A (1-10) amide | IC50 | 0.3 | [1] |
| Frog (Rana esculenta) | Kappa (κ) | Radioligand Binding ([3H]ethylketocyclazocine) | Dynorphin (1-10)-Gly11 chloromethyl ketone | Ki | ~200 | [2] |
| Rat | Kappa (κ) | Radioligand Binding | cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (cis) | Ki | 0.84 | [3] |
| Rat | Kappa (κ) | Radioligand Binding | cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (trans) | Ki | 1.33 | [3] |
| Human (HEK293 cells) | Kappa (κ) | cAMP Inhibition Assay | Dynorphin A (1-7) | IC50 | Potent activation | |
| Human (HEK293 cells) | Kappa (κ) | cAMP Inhibition Assay | Dynorphin A (1-9) | IC50 | Potent activation | |
| Zebrafish | Kappa-like (ZFOR3) | Radioligand Binding ([3H]-diprenorphine) | Zebrafish Dynorphin A | Ki | Nanomolar range | |
| Zebrafish | Kappa-like (ZFOR3) | Radioligand Binding ([3H]-diprenorphine) | Mammalian Dynorphin A | Ki | Nanomolar range |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the pharmacological properties of opioid peptides. Below are detailed descriptions of the key assays cited.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor.
-
Principle: This technique measures the direct interaction of a radiolabeled ligand with its receptor. Unlabeled ligands, such as this compound, are introduced to compete with the radioligand for binding sites. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Typical Protocol:
-
Membrane Preparation: Brain tissue (e.g., from mouse or frog) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the opioid receptors.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ethylketocyclazocine for kappa receptors) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. The IC50 is determined from these curves, and the Ki is calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
-
cAMP Inhibition Assay: This assay is used to determine the potency of a Gαi/o-coupled receptor agonist, such as a KOR agonist.
-
Principle: KOR activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is determined by its ability to reduce forskolin-stimulated cAMP accumulation.
-
Typical Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the kappa-opioid receptor are cultured.
-
Stimulation: The cells are pre-incubated with the test compound (e.g., Dynorphin A fragments) at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
-
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins following receptor stimulation.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.
-
Typical Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes from tissues or cell lines are prepared.
-
Incubation: Membranes are incubated with the agonist of interest, GDP, and [35S]GTPγS.
-
Separation and Quantification: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is counted.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 and Emax (maximal effect).
-
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in studying this compound activity, the following diagrams illustrate a typical experimental workflow and the canonical signaling pathway of the kappa-opioid receptor.
Conclusion
The available data indicates that this compound and its analogues are potent ligands for the kappa-opioid receptor across multiple species, including mouse and frog, and show activity on human and zebrafish receptors. The potency can be in the low nanomolar to sub-nanomolar range, as demonstrated in functional assays like the mouse vas deferens preparation. While direct comparative studies are limited, the consistent finding of high affinity and functional activity underscores the conserved nature of the dynorphin/KOR system. Researchers should consider the specific species and experimental system when interpreting data, as variations in receptor subtypes and local tissue environments can influence the observed activity. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting studies on this compound and related peptides.
References
- 1. Dynorphin(1-10)amide: a potent and selective analog of dynorphin(1-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity labelling of frog brain opioid receptors by dynorphin(1-10) chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Dynorphin A (1-10): A Comparative Guide to the Functional Significance of its Amino Acid Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of specific amino acid residues within the opioid neuropeptide Dynorphin A (1-10), H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-OH. By presenting supporting experimental data from receptor binding and functional assays, this document aims to elucidate the structure-activity relationship (SAR) of this potent kappa-opioid receptor (KOR) agonist. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Unveiling the Critical Residues: A Data-Driven Comparison
The functional importance of each amino acid in Dynorphin A (1-10) has been systematically investigated through various means, including truncation studies and alanine scanning mutagenesis. The following tables summarize the quantitative data from these studies, offering a clear comparison of how substitutions at different positions affect the peptide's ability to bind to and activate opioid receptors.
Table 1: Role of N-Terminal Residues in Opioid Receptor Binding Affinity (Ki in nM)
| Residue Position | Modification | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | Key Findings |
| Tyr1 | Deletion | Abolished Activity | Abolished Activity | Abolished Activity | The N-terminal tyrosine is indispensable for opioid receptor binding and activation.[1][2] |
| Nα-AcTyr1 | Inactive | Inactive | Inactive | A free amino group on Tyr1 is crucial for activity. | |
| D-Tyr1 | Inactive | Inactive | Inactive | The stereochemistry of the N-terminal tyrosine is critical. | |
| Gly2 | D-Ala2 | Reduced Potency | Reduced Potency | Reduced Potency | Substitution with D-alanine generally decreases potency across opioid receptors.[3] |
| Gly3 | D-Ala3 | Increased KOR Selectivity | - | - | Substitution at this position can enhance selectivity for the KOR.[1] |
| Pro3 | Maintained KOR Affinity, Increased Selectivity | Reduced Affinity | Reduced Affinity | [Pro3]Dyn A-(1-11)NH2 is a potent and highly selective KOR antagonist.[1] | |
| Phe4 | Substitution | Important for Affinity | Important for Affinity | Important for Affinity | The aromatic side chain of Phenylalanine at position 4 is a key determinant for opioid receptor affinity. |
| D-Phe4 | Loss of Affinity | Loss of Affinity | Loss of Affinity | The stereochemistry at position 4 significantly impacts receptor binding. |
Table 2: Contribution of C-Terminal Basic and Hydrophobic Residues to KOR Function
| Residue Position | Modification | KOR Affinity (Ki, nM) | Functional Effect (e.g., in GPI assay) | Key Findings |
| Arg6 | Ala6 | 7-fold decrease | - | The basic residue at position 6 contributes to KOR binding affinity. |
| Arg7 | Ala7 | 13-fold decrease | Reduced Potency | Arginine at position 7 is considered a critical residue for high KOR potency and selectivity. However, some studies suggest it is not absolutely essential for binding. |
| [des-Arg7] | No significant change in binding | - | Deletion of Arg7 in certain analogs did not abolish KOR binding, challenging its "essential" status. | |
| Ile8 | - | - | - | The hydrophobic nature of Isoleucine at position 8 is thought to contribute to the overall peptide conformation and receptor interaction. |
| Arg9 | Removal of charge | No effect on potency or selectivity | - | The positive charge at this position appears to be less critical for KOR activity compared to other basic residues. |
| Pro10 | D-Pro10 | - | Full Agonist | The proline at position 10 is important for the peptide's conformation. [D-Pro10]dyn(1-11)-NH2 is a potent KOR agonist. |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the complex interplay of Dynorphin A (1-10) with its receptor and the methods used to study it, the following diagrams are provided.
References
A Comparative Literature Review of Dynorphin A (1-10) and Related Peptides
Introduction
Dynorphin A is an endogenous opioid peptide that is crucial in various physiological processes, including pain modulation, mood regulation, and addiction.[1] Its primary site of action is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) that can produce analgesia upon activation.[1] The therapeutic potential of dynorphin A is limited by its poor metabolic stability and unfavorable side effects, such as dysphoria and sedation.[1][2] This has led to extensive research into the development of Dynorphin A analogs with improved pharmacological properties. This guide provides a comparative review of the literature on Dynorphin A (1-10) and related peptide analogs, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate.
Comparative Analysis of Receptor Binding and Functional Activity
The pharmacological profiles of Dynorphin A fragments and their synthetic analogs have been extensively studied to understand their structure-activity relationships. The following tables summarize key quantitative data from the literature, comparing the binding affinities and functional potencies of these peptides at opioid receptors.
Data Presentation
Table 1: Opioid Receptor Binding Affinities of Dynorphin A Peptides and Analogs
| Peptide/Analog | Receptor Type | Binding Affinity (Ki or IC50, nM) | Tissue/Cell Line | Reference |
| Dynorphin A (1-13) | Kappa (κ) | ~0.3-6.2 | Newt Brain | |
| Mu (μ) | 55.4 | Newt Brain | ||
| Delta (δ) | 979 | Newt Brain | ||
| Dynorphin A (1-10)amide | Mu (μ) | 5 (Displacement of DHM) | Mouse Brain | |
| N-allyl[D-Pro10]Dyn A-(1-11) | Kappa (κ) | < 0.05 | Guinea Pig Cerebellum | |
| N-CPM[D-Pro10]Dyn A-(1-11) | Kappa (κ) | < 0.05 | Guinea Pig Cerebellum | |
| N,N-diCPM[D-Pro10]Dyn A-(1-11) | Kappa (κ) | 0.19 | Guinea Pig Cerebellum |
DHM: Dihydromorphine, CPM: Cyclopropylmethyl. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.
Table 2: In Vitro Functional Activity of Dynorphin Peptides
| Peptide/Analog | Assay | Potency (IC50, nM) | Key Findings | Reference |
| Dynorphin A (1-13) | Mouse Vas Deferens | 4.0 | Potent inhibition of electrically-induced twitches. | |
| Dynorphin A (1-10)amide | Mouse Vas Deferens | 0.3 | ~13-fold more potent than Dynorphin A (1-13). | |
| N-allyl[D-Pro10]Dyn A-(1-11) | Guinea Pig Ileum | Moderately Potent Agonist | N-monoalkylated derivatives show high potency. | |
| N-CPM[D-Pro10]Dyn A-(1-11) | Guinea Pig Ileum | Moderately Potent Agonist | N-monoalkylated derivatives show high potency. | |
| N,N-diallyl[D-Pro10]Dyn A-(1-11) | Guinea Pig Ileum | Weak Antagonist Activity | N,N-dialkylation can introduce antagonist properties. |
Table 3: In Vivo Analgesic Activity
| Peptide/Analog | Animal Model | Test | Efficacy (ED50 or Observation) | Reference |
| Dynorphin A (1-10)amide | Mouse (naive) | Tail-flick | No significant analgesic activity by itself. | |
| Dynorphin A (1-10)amide | Mouse (morphine-tolerant) | Tail-flick | Potentiated morphine analgesia (shifted ED50 from 43.0 to 17.0 µg). | |
| N-CPM[D-Pro10]Dyn A-(1-11) | Mouse | Phenylquinone Writhing | ED50 = 1.1 µ g/mouse | |
| N-allyl[D-Pro10]Dyn A-(1-11) | Mouse | Phenylquinone Writhing | ED50 = 27 µ g/mouse |
Signaling Pathways
Dynorphin peptides primarily exert their effects through the KOR, which couples to inhibitory Gi/Go proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP levels, and modulation of ion channels, resulting in decreased neuronal excitability. However, dynorphins are also known to have non-opioid actions, including interactions with NMDA and bradykinin receptors, which can lead to excitatory effects.
Caption: Canonical KOR signaling pathway activated by Dynorphin peptides.
Caption: Dual signaling actions of Dynorphin A peptides.
Experimental Protocols
The characterization of Dynorphin A analogs relies on a set of standardized pharmacological assays.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Brain tissue (e.g., guinea pig cerebellum for KOR) or cells expressing the recombinant opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: The assay is typically performed in a 96-well plate. A fixed concentration of a radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]dihydromorphine for MOR) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the Dynorphin analog being tested).
-
Incubation: The mixture is incubated (e.g., 60-90 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand competition binding assay.
Isolated Tissue Bioassays (Guinea Pig Ileum & Mouse Vas Deferens)
These functional assays measure the inhibitory effect of opioid agonists on electrically stimulated muscle contractions.
-
Tissue Preparation: A segment of the guinea pig ileum (GPI) or mouse vas deferens (MVD) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Stimulation and Recording: The tissue is subjected to electrical field stimulation, causing it to contract. These contractions are recorded using an isometric force transducer.
-
Drug Application: After a stable baseline of contractions is established, cumulative concentrations of the Dynorphin analog are added to the organ bath.
-
Data Analysis: The ability of the peptide to inhibit the electrically-induced twitch is measured. The concentration that produces a 50% inhibition of the twitch response (IC50) is determined, providing a measure of the peptide's potency as an agonist. The opioid-mediated nature of the response is confirmed by its reversal with an antagonist like naloxone.
In Vivo Analgesia Assays (Tail-Flick & Hot-Plate Test)
These behavioral models are used to assess the antinociceptive (pain-relieving) properties of compounds in rodents.
-
Tail-Flick Test: The animal's tail is exposed to a source of radiant heat. The latency (time) for the mouse or rat to "flick" its tail away from the heat source is measured. Analgesic compounds increase this latency.
-
Hot-Plate Test: The animal is placed on a heated surface (e.g., 52-55°C), and the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) is recorded. An increase in this latency indicates an analgesic effect.
-
Administration: Peptides are often administered directly into the central nervous system (intracerebroventricularly, i.c.v.) due to poor blood-brain barrier penetration.
-
Data Analysis: The effect of the drug is typically measured as the maximal possible effect (%MPE) or by determining the dose required to produce a 50% effect (ED50).
Conclusion
The literature reveals that modifications to the Dynorphin A peptide sequence can significantly alter its pharmacological profile. The shorter fragment, Dynorphin A (1-10)amide, demonstrates increased potency in vitro compared to the longer Dynorphin A (1-13) but lacks direct analgesic effects in vivo, instead acting as a modulator of morphine analgesia in tolerant states. Synthetic modifications, such as N-terminal alkylation and D-amino acid substitutions in analogs like [D-Pro10]Dyn A-(1-11), have yielded compounds with exceptionally high affinity and selectivity for the kappa opioid receptor. These studies underscore the potential for rational drug design to separate the desirable analgesic properties of dynorphins from their adverse effects, paving the way for novel therapeutics in pain management and other neurological disorders. The continued exploration of structure-activity relationships, guided by the robust experimental protocols outlined here, is essential for advancing this field.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dynorphin A 1-10
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of peptides like Dynorphin A 1-10 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Hazard Assessment and Safety Information
According to safety data sheets, Dynorphin A and its analogs are generally not classified as hazardous substances under the Globally Harmonized System (GHS).[1] They typically have low ratings for health, fire, and reactivity hazards.[1] However, it is noted that they can be slightly hazardous for water, and large quantities should be prevented from entering groundwater or sewage systems.[1] Standard laboratory hygiene and safety practices should always be followed.[2]
| Hazard Assessment | Rating |
| Health Hazard | 0 |
| Fire Hazard | 0 |
| Reactivity Hazard | 0 |
| Environmental Hazard | Slightly hazardous for water[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear a lab coat or long-sleeved clothing.
Disposal Protocol for Non-Radioactive this compound
This protocol outlines the recommended steps for the disposal of uncontaminated or small quantities of this compound.
-
Initial Assessment:
-
Confirm that the this compound waste is not mixed with any hazardous solvents, radioactive labels, or other hazardous materials. If it is, the disposal procedure for the hazardous component must be followed.
-
For small quantities, disposal with household waste may be permissible, but it is best practice to follow institutional and local regulations.
-
-
Containment:
-
Carefully sweep up solid this compound and place it into a suitable, clearly labeled container for disposal.
-
For solutions, absorb the liquid with an inert material and place it in a sealed container.
-
-
Labeling and Storage:
-
Label the waste container clearly as "this compound for disposal."
-
Store the container in a designated waste collection area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the contained waste according to your institution's specific guidelines and local regulations for non-hazardous chemical waste.
-
Do not discharge large quantities into the environment or sewer system.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the steps involved in the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step disposal and safety precautions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
